molecular formula C9H5N3O B3351331 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile CAS No. 34731-47-0

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Cat. No.: B3351331
CAS No.: 34731-47-0
M. Wt: 171.16 g/mol
InChI Key: CGLZJUVTVHUZLN-UHFFFAOYSA-N
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Description

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile is a useful research compound. Its molecular formula is C9H5N3O and its molecular weight is 171.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxo-4H-quinoxaline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLZJUVTVHUZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure & Tautomerism of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural dynamics, tautomeric behavior, and synthetic pathways of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile .

Executive Summary

This compound (CAS: 35853-24-0) represents a privileged scaffold in medicinal chemistry, merging the bioactivity of the quinoxaline core with the versatile reactivity of a nitrile group. This compound serves as a critical intermediate in the synthesis of AMPA/NMDA receptor antagonists, kinase inhibitors (e.g., c-Met), and hypoxia-selective antitumor agents.

The molecule’s utility is defined by its tautomeric ambiguity . While often drawn as the enol (3-hydroxy) form, experimental evidence suggests a dominance of the keto (amide) form in solution, a property that dictates its binding modes and synthetic reactivity. This guide provides a definitive analysis of these structural properties to support rational drug design.

Structural Fundamentals

The core structure consists of a benzene ring fused to a pyrazine ring (quinoxaline), substituted at position 2 with a nitrile group (-CN) and at position 3 with a carbonyl oxygen.[1]

Electronic Properties[2]
  • Nitrile Group (C2): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This withdrawal decreases the electron density of the pyrazine ring, increasing the acidity of the N4 proton (pKa ~8-9), thereby facilitating deprotonation and functionalization.

  • Amide/Lactam Motif (N4-C3=O): The amide resonance stabilizes the ring system. The lone pair on N4 donates into the carbonyl

    
    -system, creating a significant dipole.
    
Nomenclature & Identifiers
IdentifierName
IUPAC Name This compound
Alternative Name 2-Cyano-3-hydroxyquinoxaline (Lactim form)
CAS Number 35853-24-0
Molecular Formula C

H

N

O
Molecular Weight 171.16 g/mol

The Tautomeric Landscape

The reactivity and recognition of this molecule are governed by Lactam-Lactim Tautomerism . Understanding the equilibrium position is non-negotiable for accurate docking studies and synthetic planning.

The Equilibrium

The molecule exists in equilibrium between the 3-oxo (lactam) form and the 3-hydroxy (lactim) form.

  • Form A (Lactam/Amide): Characterized by a C=O double bond and an N-H bond.

  • Form B (Lactim/Imidol): Characterized by a C-OH single bond and a C=N double bond.

Tautomerism Lactam Lactam Form (3-Oxo) Dominant in Solution/Solid (C=O, N-H) Lactim Lactim Form (3-Hydroxy) Minor Tautomer (C-OH, C=N) Lactam->Lactim Prototropic Shift (Solvent Dependent) Anion Common Anion (Delocalized Charge) Lactam->Anion -H+ (Base) Lactim->Anion -H+

Figure 1: Tautomeric equilibrium and ionization. The lactam form is generally favored thermodynamically.

Thermodynamic Preference

Experimental data (X-ray crystallography and solution NMR) on analogous quinoxalin-2-ones indicates a strong preference for the Lactam (3-oxo) tautomer.

  • Solid State: Intermolecular hydrogen bonding (N-H

    
     O=C) typically locks the molecule in the lactam form, forming dimers or polymeric chains in the crystal lattice.
    
  • Solution State (DMSO-d

    
    ):  The high dielectric constant of DMSO stabilizes the more polar amide form. The nitrile group, while withdrawing, does not provide enough aromatic stabilization to the pyrazine ring to override the strong amide resonance energy.
    
Spectroscopic Differentiation

To distinguish the tautomers in your specific samples, utilize the following diagnostic signals:

FeatureLactam (3-Oxo)Lactim (3-Hydroxy)
IR (

)
1660–1690 cm

(Strong C=O stretch)
~3400 cm

(Broad O-H), C=N stretch

H NMR

12.0–13.0 ppm
(Broad singlet, N-H)
No low-field NH; O-H signal variable

C NMR

~155 ppm
(C=O)

~160+ ppm
(C-O-H)
CN Stretch ~2230 cm

~2230 cm

(Little variation)

Synthetic Protocols

Two primary pathways are recommended. Method A is the standard condensation, suitable for scale-up. Method B is the N-oxide route, useful for introducing specific substitution patterns.

Method A: Condensation of o-Phenylenediamine with Ethyl Cyanoglyoxylate

This is the most direct route to the target scaffold.

Reagents:

  • o-Phenylenediamine (1.0 eq)[1][2]

  • Ethyl cyanoglyoxylate (or Ethyl 2-cyano-2-oxoacetate) (1.1 eq)

  • Solvent: Ethanol or Acetic Acid[3]

Protocol:

  • Dissolution: Dissolve o-phenylenediamine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethyl cyanoglyoxylate (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. A precipitate often forms during the reaction.

  • Isolation: Cool the mixture to 0°C. Filter the solid precipitate.

  • Purification: Recrystallize from ethanol/DMF.

  • Yield: Typically 70–85%.

Method B: The Beirut Reaction (N-Oxide Route)

This method yields the 1,4-di-N-oxide or 1-oxide, which can be reduced to the title compound. It is particularly robust for placing the nitrile group.

Reagents:

  • Benzofuroxan derivative[4]

  • Malononitrile (or Methyl cyanoacetate)

  • Base: Triethylamine or KOH

Workflow Visualization:

Synthesis Start o-Phenylenediamine Intermediate Schiff Base Intermediate (Acyclic) Start->Intermediate Condensation Reagent Ethyl Cyanoglyoxylate (EtOOC-CO-CN) Reagent->Intermediate Cyclization Intramolecular Cyclization (- EtOH) Intermediate->Cyclization Heat/Acid Product 3-Oxo-3,4-dihydroquinoxaline- 2-carbonitrile Cyclization->Product

Figure 2: Synthetic workflow via condensation (Method A).

Pharmaceutical Implications[1][7]

Bioisosterism & Binding

The this compound scaffold is often used as a bioisostere for:

  • Pteridines: Mimicking the core of folate/methotrexate.

  • Quinolones: Sharing the bicyclic N-heterocycle topology.

Binding Mode: In kinase active sites (e.g., c-Met, GSK-3


), the Lactam  form typically acts as a hydrogen bond donor (via NH) and acceptor (via C=O). The nitrile group can engage in 

-

stacking interactions or form covalent reversible bonds with cysteine residues (covalent inhibition).
Reactivity in Drug Design

The C2-nitrile is a versatile handle:

  • Hydrolysis: Converts to the amide (Carboxamide) or acid (Carboxylic acid).

  • Cyclization: Reacts with azides to form tetrazoles (bioisostere of carboxylic acid).

  • Displacement: Under harsh conditions, the nitrile can be displaced by nucleophiles if the ring is sufficiently activated (e.g., via N-oxidation).

References

  • Tautomerism of Quinoxalinones

    • Cheung, D. W., et al. "Tautomeric equilibrium of substituted quinoxalin-2(1H)-ones." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Synthesis via Condensation

    • Swellmeen, L., et al. "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Tropical Journal of Pharmaceutical Research, 2021. Link

  • N-Oxide (Beirut)

    • Vicente, E., et al. "Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives." Chemical Biology & Drug Design, 2012. Link

  • Biological Activity (c-Met)

    • Liu, J., et al. "Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors." Bioorganic Chemistry, 2017. Link

  • General Quinoxaline Chemistry: Brown, D. J. "Quinoxalines: Supplement 2." Chemistry of Heterocyclic Compounds, Wiley-Interscience, 2004.

Sources

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides a comprehensive analysis of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS: 34731-47-0), a critical heterocyclic building block in medicinal chemistry. Characterized by its quinoxaline core functionalized with both a nitrile group at the C2 position and a tautomeric oxo/hydroxy group at C3, this compound serves as a versatile scaffold for the synthesis of bioactive agents, particularly in the development of kinase inhibitors (e.g., GSK-3β, c-Met) and AMPA receptor antagonists. This guide details its physicochemical properties, safety protocols (SDS), synthetic methodologies, and applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The compound exists in a tautomeric equilibrium between the lactam (oxo) and lactim (hydroxy) forms, with the lactam form generally predominating in the solid state and polar solvents.

PropertySpecification
Chemical Name This compound
Synonyms 3-Hydroxyquinoxaline-2-carbonitrile; 2-Cyano-3-hydroxyquinoxaline
CAS Number 34731-47-0
Molecular Formula C₉H₅N₃O
Molecular Weight 171.16 g/mol
Appearance Yellow to orange crystalline solid
Melting Point >280 °C (dec.)[1][2][3]
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water
pKa (Calculated) ~8.5 (OH group ionization)
InChI Key HQMDFABEUPPGNK-UHFFFAOYSA-N

Part 2: Safety Data Sheet (SDS) Analysis

Signal Word: WARNING

Due to the presence of the nitrile moiety and the planar heteroaromatic system, this compound is classified as a potential acute toxin and respiratory sensitizer. Standard GHS classifications for this class of quinoxalines are applied below.

Hazard Identification (GHS Classification)
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity, Oral Cat 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Precautionary Protocols
  • Prevention (P261, P280): Avoid breathing dust/fume. Wear protective gloves (Nitrile, >0.11mm) and eye protection (safety glasses with side shields).

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic; store under inert atmosphere (Argon/Nitrogen).

Handling Workflow Diagram

SafetyWorkflow cluster_0 Critical Control Points Start Start: Solid Handling PPE PPE Check: Nitrile Gloves + N95 Mask Start->PPE Weighing Weighing: Fume Hood Required PPE->Weighing Verified Solubilization Solubilization: DMSO/DMF (Exothermic?) Weighing->Solubilization Transfer Waste Waste Disposal: Halogen-free Organic Solubilization->Waste Post-Exp

Caption: Operational safety workflow for handling this compound in a research setting.

Part 3: Synthesis & Manufacturing

The synthesis of this compound requires the condensation of a 1,2-diaminobenzene derivative with a vicinal dicarbonyl equivalent possessing a nitrile functionality.

Core Synthetic Route

The most direct and atom-economical route involves the condensation of o-phenylenediamine (1,2-diaminobenzene) with ethyl cyanoglyoxylate (or its hemiacetal/oxime equivalents).

Reaction Scheme:

  • Reagents: o-Phenylenediamine (1.0 eq), Ethyl cyanoglyoxylate (1.1 eq).

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux for 2–4 hours.

  • Mechanism:

    • Step A: Nucleophilic attack of the diamine on the ester carbonyl (or ketone carbonyl depending on electrophilicity).

    • Step B: Cyclization and dehydration to form the quinoxaline ring.

Detailed Protocol
  • Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in absolute ethanol (20 mL).

  • Addition: Dropwise add a solution of ethyl cyanoglyoxylate (11 mmol) in ethanol (5 mL) over 10 minutes. Note: If ethyl cyanoglyoxylate is unavailable, ethyl ethoxymethylene cyanoacetate may be used, though regioselectivity issues (benzimidazole formation) must be managed.

  • Reflux: Heat the mixture to reflux (78 °C) with magnetic stirring for 3 hours. The solution will typically darken, and a precipitate may begin to form.

  • Isolation: Cool the reaction mixture to room temperature and then to 0–4 °C in an ice bath.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from DMF/Ethanol or Acetic Acid to yield the target compound as yellow needles.

Mechanistic Pathway Diagram

SynthesisMechanism OPD o-Phenylenediamine (Nucleophile) Inter1 Schiff Base / Amide Intermediate OPD->Inter1 Condensation ECG Ethyl Cyanoglyoxylate (Electrophile) ECG->Inter1 Condensation Cyclization Intramolecular Cyclization (- H2O / - EtOH) Inter1->Cyclization Side Benzimidazole Derivative (Competitive Pathway) Inter1->Side If steric/electronic mismatch Product 3-Oxo-3,4-dihydroquinoxaline- 2-carbonitrile (CAS 34731-47-0) Cyclization->Product Tautomerization

Caption: Mechanistic pathway for the formation of the quinoxaline core versus competitive benzimidazole formation.

Part 4: Applications in Drug Discovery[6]

The This compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic purines and interact with ATP-binding sites.

Kinase Inhibition (c-Met & GSK-3β)

Researchers utilize this core to develop inhibitors for c-Met (hepatocyte growth factor receptor) and GSK-3β (Glycogen Synthase Kinase 3 Beta). The lactam (NH-CO) motif functions as a hydrogen bond donor/acceptor pair, mimicking the hinge-binding region of ATP.

  • Mechanism:[1][4][5] The C2-nitrile group can be derivatized to tetrazoles or imidates to extend interactions into the ribose-binding pocket.

AMPA/NMDA Receptor Antagonism

Quinoxaline-2,3-diones are classic antagonists of the AMPA receptor (glutamate signaling). The 2-cyano-3-oxo variant offers a distinct electronic profile, often serving as a prodrug or a precursor to the 2-carboxy derivatives (e.g., via hydrolysis of the nitrile).

Analytical Characterization Data
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (br s, 1H, NH), 7.85 (d, 1H), 7.65 (t, 1H), 7.40 (m, 2H). Note: Broad NH signal indicates lactam tautomer.

  • IR (ATR): 2230 cm⁻¹ (C≡N stretch, weak/medium), 1680 cm⁻¹ (C=O amide stretch).

  • MS (ESI-): m/z 170 [M-H]⁻.

References

  • PubChem. (2025).[6] 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Link

  • ChemicalBook. (2025). This compound Product Database.Link

  • GuideChem. (2025). CAS 34731-47-0 Suppliers and Synthesis Routes.[2]Link

  • Matrix Scientific. (2024). Quinoxaline-2-carbonitrile Safety Data.Link

  • RSC Advances. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.[4][5] Royal Society of Chemistry. Link

Sources

Therapeutic Potential of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic landscape, chemical architecture, and experimental protocols for 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile and its bioactive analogs.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary: The Quinoxaline Carbonitrile Scaffold

The This compound core (often existing in tautomeric equilibrium with 2-hydroxy-3-cyanoquinoxaline ) represents a "privileged scaffold" in medicinal chemistry. Its planar, nitrogen-rich heterocycle mimics purine bases, allowing it to intercalate DNA or bind into the ATP-binding pockets of kinases.

However, the specific introduction of the electron-withdrawing carbonitrile (-CN) group at position 2, adjacent to the lactam (3-oxo) functionality, creates a unique electronic push-pull system. This modification significantly alters the pKa, lipophilicity, and metabolic stability of the ring, unlocking distinct therapeutic pathways:

  • Hypoxia-Selective Cytotoxicity (HAPs): When N-oxidized, these analogs become bioreductive prodrugs activated only in low-oxygen tumor microenvironments.

  • Kinase Inhibition: The scaffold serves as a template for Type I/II inhibitors of c-Met, EGFR, and GSK-3β.

  • Antimicrobial Activity: Disruption of bacterial DNA gyrase and fungal ergosterol synthesis.

Chemical Architecture & Synthesis

Structural Dynamics & Tautomerism

The core molecule exists in a lactam-lactim tautomeric equilibrium. While the lactam (A) is predominant in solution and solid states due to amide resonance stabilization, the lactim (B) form is the reactive species for nucleophilic substitutions (e.g., chlorination via POCl₃).

  • Form A (Lactam): this compound

  • Form B (Lactim): 2-hydroxy-3-quinoxalinecarbonitrile

Synthetic Pathways

Two primary routes are employed depending on the desired oxidation state (standard vs. N-oxide).

Route A: The Classical "Mesoxalate" Route (Standard Scaffold)

This route yields the non-oxidized core, suitable for kinase inhibitor development.

  • Condensation: o-Phenylenediamine reacts with diethyl mesoxalate to form 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.

  • Amidation: Conversion to the carboxamide via activation (SOCl₂/NH₃).

  • Dehydration: Dehydration of the amide (using POCl₃ or TFAA) yields the 2-carbonitrile .

Route B: The Beirut Reaction (Hypoxia-Active N-Oxides)

This is the industry-standard method for synthesizing 1,4-di-N-oxide analogs, which are critical for hypoxic tumor targeting.

  • Reactants: Benzofuroxan derivatives + Arylacetonitriles.

  • Catalyst: Base (e.g., Et₃N or KOH).

  • Mechanism: A complex rearrangement involving ring opening of the benzofuroxan and recyclization with the nitrile source.

Synthesis_Pathways cluster_0 Route A: Standard Scaffold cluster_1 Route B: Hypoxia-Active Analogs OPD o-Phenylenediamine Acid Quinoxaline-2-COOH OPD->Acid Condensation (EtOH, Reflux) DEM Diethyl Mesoxalate DEM->Acid Amide Quinoxaline-2-CONH2 Acid->Amide 1. SOCl2 2. NH3 Core 3-Oxo-2-CN-Quinoxaline (Target Core) Amide->Core Dehydration (POCl3) BFX Benzofuroxan NOxide 3-Aryl-2-CN-Quinoxaline 1,4-di-N-oxide BFX->NOxide Beirut Reaction (Base, MeOH) AAN Arylacetonitrile AAN->NOxide

Caption: Dual synthetic pathways for standard (Route A) and N-oxide (Route B) quinoxaline carbonitrile analogs.

Pharmacology: Mechanisms of Action

Hypoxia-Selective Cytotoxicity (The "Bioreductive Switch")

The 1,4-di-N-oxide derivatives of the carbonitrile scaffold function as prodrugs.

  • Normoxia: The N-oxide moiety is stable.

  • Hypoxia: In oxygen-poor tumor tissues, one-electron reductases (e.g., Cytochrome P450 reductase) reduce the N-oxide. This generates a carbon-centered radical or a hydroxyl radical that causes lethal DNA double-strand breaks.

  • The Nitrile Effect: The electron-withdrawing 2-CN group lowers the reduction potential, fine-tuning the "switch" to ensure activation occurs only at specific hypoxia levels (typically <1% O₂), reducing systemic toxicity.

Kinase Inhibition (c-Met & EGFR)

Analogs lacking the N-oxide often target receptor tyrosine kinases.

  • Binding Mode: The N1 and N4 nitrogens, along with the 3-oxo group, form a hydrogen-bonding triad with the hinge region of the kinase (e.g., Met-1160 in c-Met).

  • SAR Insight: Substitution at the 6- or 7-position of the benzo-ring with lipophilic groups (Cl, CH₃, OMe) enhances hydrophobic interactions within the kinase specificity pocket.

Key Analogs & Structure-Activity Relationship (SAR)

Analog ClassKey Substituents (R)Target / MechanismIC50 / PotencyReference
Q-CN-Oxide 3-(3-chlorophenyl), 1,4-di-N-oxideHypoxia (HIF-1α) / Bioreductive alkylation0.53 µM (Hypoxia) vs 15 µM (Normoxia)[1, 2]
Q-Kinase-1 6,7-dimethoxy, 3-oxoc-Met Kinase / ATP Competition0.90 nM[3]
Q-MDR 3-aryl, 2-CN, 1,4-di-N-oxideMDR Reversal / P-gp Inhibition2.0 µM (MDR+ Cells)[4]
Q-Antimicrobial 3-hydrazido derivativesDNA Gyrase / IntercalationMIC: 4-8 µg/mL (S. aureus)[5]

SAR Summary:

  • Position 2 (CN): Essential for electron deficiency; replacing with -CONH₂ often reduces hypoxic selectivity but may enhance kinase solubility.

  • Position 3 (Oxo/Aryl):

    • Oxo: Essential for H-bonding in kinases.

    • Aryl: Essential for DNA intercalation and stabilization of the radical in hypoxic drugs.

  • Positions 6/7: "Handle" for tuning lipophilicity (LogP). Electron-donating groups (OMe) here increase potency against solid tumors.

Experimental Protocols

Synthesis of 3-Aryl-2-quinoxalinecarbonitrile 1,4-di-N-oxide (Beirut Reaction)

Scope: Preparation of hypoxia-selective anticancer agents.

  • Reagents: 5-substituted Benzofuroxan (1.0 eq), Arylacetonitrile (1.1 eq), Potassium Carbonate (catalytic), Methanol (Solvent).

  • Procedure:

    • Dissolve benzofuroxan in MeOH (10 mL/mmol).

    • Add arylacetonitrile and catalytic K₂CO₃.

    • Stir at room temperature for 4–12 hours (Monitor via TLC, eluent: DCM/MeOH 95:5).

    • The product typically precipitates as a yellow/orange solid.

    • Purification: Filter, wash with cold EtOH, and recrystallize from DMF/Ethanol.

  • Validation:

    • IR: Look for C≡N stretch (~2230 cm⁻¹) and N-O bands (~1350 cm⁻¹).

    • ¹H NMR: Absence of methylene protons from arylacetonitrile; appearance of aromatic quinoxaline peaks.

In Vitro Hypoxia Cytotoxicity Assay (MTT)

Scope: Determining the Hypoxic Cytotoxicity Ratio (HCR).

  • Cell Lines: A549 (Lung), MCF-7 (Breast).

  • Conditions:

    • Normoxia:[1] 95% Air / 5% CO₂.

    • Hypoxia:[2] 1% O₂ / 5% CO₂ / 94% N₂ (in a hypoxia chamber).

  • Workflow:

    • Seed cells (5,000/well) in 96-well plates. Incubate 24h.

    • Treat with graded concentrations of the Quinoxaline analog (0.1 – 100 µM).

    • Incubate parallel plates in Normoxic vs. Hypoxic conditions for 4h (drug exposure).

    • Wash cells, replace with fresh media, and incubate for 48h (recovery).

    • Add MTT reagent, solubilize formazan crystals with DMSO.

    • Calculation: HCR = IC50(Normoxia) / IC50(Hypoxia). An HCR > 5 indicates significant hypoxic selectivity.

Hypoxia_Assay Start Seed Cells (A549/MCF-7) Split Split into Two Groups Start->Split Normoxia Normoxia (21% O2) Drug Exposure 4h Split->Normoxia Hypoxia Hypoxia (1% O2) Drug Exposure 4h Split->Hypoxia Wash Wash & Recovery (48h) Normoxia->Wash Hypoxia->Wash MTT MTT Readout (OD 570nm) Wash->MTT Calc Calculate HCR (IC50 Norm / IC50 Hyp) MTT->Calc

Caption: Workflow for determining Hypoxic Cytotoxicity Ratio (HCR) of quinoxaline analogs.

References

  • Zhang, Z., et al. (2012). "Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents." Molecules. Link

  • El-Nakkady, S.S., et al. (2018). "Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells." Cancer Investigation. Link

  • Wang, X., et al. (2017).[3] "Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Monge, A., et al. (2003). "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." Journal of Medicinal Chemistry. Link

  • Ajani, O.O., et al. (2022). "Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel Quinoxaline Derivatives." Molecules. Link

Sources

The Nitrile Group in Quinoxaline Derivatives: An In-depth Technical Guide to Electronic Properties and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Cyano-Quinoxaline Scaffold

The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of a nitrile (cyano) group onto this heterocyclic core profoundly modulates its electronic landscape, unlocking unique avenues for chemical transformations and enhancing its pharmacological potential.[5] Quinoxaline-2-carbonitrile derivatives, in particular, have garnered significant attention as potent anticancer agents, often exhibiting selective cytotoxicity under hypoxic conditions found in solid tumors.[6]

This technical guide offers a comprehensive exploration of the electronic properties and reactivity of the nitrile group when appended to the quinoxaline scaffold. We will delve into the intricate interplay between these two moieties, providing field-proven insights into how this synergy can be harnessed for the rational design of novel therapeutics and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Part 1: Electronic Landscape of the Nitrile Group on the Quinoxaline Core

The reactivity of the nitrile group is intrinsically linked to its electronic structure. The carbon-nitrogen triple bond (C≡N) is characterized by its linear geometry, a consequence of the sp-hybridization of both the carbon and nitrogen atoms. The high electronegativity of nitrogen creates a significant dipole moment, rendering the nitrile carbon electrophilic and susceptible to nucleophilic attack.[7]

When attached to the electron-deficient quinoxaline ring, the electronic properties of the nitrile group are further amplified. The pyrazine portion of the quinoxaline system is inherently electron-withdrawing, a property that is transmitted through the aromatic system to the attached nitrile substituent. This inductive and mesomeric electron withdrawal further polarizes the C≡N bond, enhancing the electrophilicity of the nitrile carbon.

This electronic interplay can be visualized through the following logical diagram:

G cluster_effects Electronic Effects Quinoxaline Quinoxaline Ring (Electron-Deficient) Inductive Effect (-I) Inductive Effect (-I) Quinoxaline->Inductive Effect (-I) Resonance Effect (-M) Resonance Effect (-M) Quinoxaline->Resonance Effect (-M) Nitrile Nitrile Group (-C≡N) (Inherently Electrophilic) Properties Enhanced Electrophilicity of Nitrile Carbon Nitrile->Properties Inherent Polarity Reactivity Increased Susceptibility to Nucleophilic Attack & Cycloaddition Properties->Reactivity Inductive Effect (-I)->Properties Withdraws σ-electron density Resonance Effect (-M)->Properties Delocalizes π-electrons

Caption: Electronic interplay between the quinoxaline ring and the nitrile group.

Spectroscopic Signatures of Electronic Activation

The electronic perturbation of the nitrile group by the quinoxaline ring is experimentally observable through spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The stretching vibration of the C≡N bond in nitriles typically appears in the range of 2200-2260 cm⁻¹. For quinoxaline-2-carbonitrile, this peak is often found at the lower end of this range, around 2230-2240 cm⁻¹. This shift to a lower wavenumber can be attributed to the conjugation of the nitrile group with the aromatic quinoxaline system, which slightly weakens the C≡N bond.[7][8]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon atom of the nitrile group is significantly deshielded and typically resonates in the region of 115-125 ppm in the ¹³C NMR spectrum.[9][10][11] The electron-withdrawing nature of the quinoxaline ring is expected to shift the resonance of the nitrile carbon downfield (to a higher ppm value) compared to an alkyl nitrile. This downfield shift is a direct indicator of the increased electrophilic character of the nitrile carbon.

Table 1: Representative Spectroscopic Data for Quinoxaline-2-carbonitrile Derivatives

CompoundIR (νC≡N, cm⁻¹)¹³C NMR (δCN, ppm)Reference
Quinoxaline-2-carbonitrile~2235~118[10]
Substituted Quinoxaline-2-carbonitriles2230-2245115-120[12]

Part 2: Reactivity of the Nitrile Group on the Quinoxaline Scaffold

The enhanced electrophilicity of the nitrile group in quinoxaline derivatives makes it a versatile handle for a variety of chemical transformations.

Nucleophilic Addition Reactions

The electron-deficient carbon of the nitrile group is a prime target for nucleophiles.

  • Addition of Grignard Reagents: The reaction of 2-quinoxalinecarbonitrile with Grignard reagents (R-MgX) leads to the formation of an intermediate imine, which upon acidic hydrolysis yields a ketone.[13] This reaction provides a powerful method for the synthesis of 2-acylquinoxaline derivatives, which are themselves valuable intermediates in medicinal chemistry.[14][15]

G start Quinoxaline-2-carbonitrile step1 1. Grignard Reagent (R-MgX) 2. H₃O⁺ (Hydrolysis) start->step1 product 2-Acylquinoxaline step1->product G Quinoxaline_CN Quinoxaline-2-carbonitrile (Dipolarophile) Transition_State [3+2] Cycloaddition Transition State Quinoxaline_CN->Transition_State Azide Organic Azide (R-N₃) (1,3-Dipole) Azide->Transition_State Product 5-(Quinoxalin-2-yl)tetrazole Transition_State->Product

Sources

Bioactivity Screening of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxaline scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the bioactivity of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffolds, a class of compounds with significant therapeutic potential. We will delve into their synthesis, diverse biological activities including anticancer, antimicrobial, and antiviral properties, and the methodologies for their comprehensive bioactivity screening. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to accelerate the discovery of novel therapeutic agents based on this versatile scaffold.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused heterocycle of benzene and pyrazine rings, has garnered substantial attention in medicinal chemistry due to its presence in numerous bioactive compounds.[3][4] Its derivatives have been extensively investigated and have shown a wide spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antiviral, and anti-HIV properties.[1] The synthetic accessibility and the ability to introduce diverse substituents on the quinoxaline core allow for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for drug design.[5]

The this compound moiety, in particular, has emerged as a key pharmacophore. The presence of the oxo group, the dihydro-quinoxaline core, and the nitrile functionality provides unique electronic and steric properties that contribute to its diverse biological interactions. This guide will specifically focus on the systematic screening of this scaffold to identify and characterize novel bioactive agents.

Synthesis of this compound Scaffolds

The synthesis of this compound derivatives typically involves the condensation of an o-phenylenediamine with a reactive 1,2-dicarbonyl compound. A common and efficient method is the reaction of substituted o-phenylenediamines with diethylketomalonate.[6][7] This reaction proceeds via a cyclocondensation mechanism to yield the desired quinoxaline core.

Further functionalization of the core structure is crucial for creating a diverse chemical library for bioactivity screening. For instance, the ester group can be converted to a carbohydrazide, which serves as a versatile intermediate for the synthesis of various derivatives, including hydrazones and other heterocyclic systems.[6][8]

Experimental Protocol: General Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazide

  • Step 1: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate. A mixture of an appropriate o-phenylenediamine and diethylketomalonate is refluxed in ethanol.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

  • Step 2: Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazide. The synthesized ethyl ester from Step 1 is treated with hydrazine hydrate in refluxing ethanol.[6][7] The resulting carbohydrazide precipitates upon cooling and can be collected by filtration.

Bioactivity Screening: A Multi-faceted Approach

A comprehensive bioactivity screening cascade is essential to uncover the full therapeutic potential of the this compound scaffold. This involves a series of in vitro assays targeting different disease areas.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell survival and proliferation.[2][9] These mechanisms include the inhibition of protein kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as the induction of apoptosis.[2][9]

Workflow for Anticancer Screening

Caption: Workflow for anticancer bioactivity screening.

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.[9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-7 (Breast)0.81[11]
Compound 13 HepG2 (Liver)2.91[11]
Compound 4a HCT-116 (Colon)3.21[11]
Compound 4m A549 (Lung)9.32[12]
Compound 41 MKN-45 (Gastric)0.023[13]

This table presents a selection of data from the literature and is not exhaustive.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinoxaline derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][14][15]

Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial bioactivity screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the quinoxaline compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 2d Escherichia coli8[16]
Compound 3c Escherichia coli8[16]
Compound 10 Candida albicans16[16]
Compound 10 Aspergillus flavus16[16]
Compound IIIb E. coli-[14]
Compound IIId P. aeruginosa-[14]
Compound IIIc S. aureus-[14]

This table presents a selection of data from the literature and is not exhaustive.

Antiviral Activity

Viral infections continue to pose a significant global health threat. Quinoxaline derivatives have emerged as promising antiviral agents, showing activity against a range of viruses, including influenza and herpes simplex viruses.[18][19][20]

Workflow for Antiviral Screening

Caption: Workflow for antiviral bioactivity screening.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the concentration of a compound that inhibits virus replication.

  • Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus.

  • Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the quinoxaline compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold and subsequent bioactivity testing allows for the elucidation of structure-activity relationships (SAR).[21][22] For instance, studies have shown that the nature and position of substituents on the benzene ring of the quinoxaline core can significantly influence anticancer activity. Electron-withdrawing groups, such as chloro or nitro groups, have been shown to enhance potency in some cases.[1] Conversely, electron-donating groups may increase activity in other contexts.[1] The aliphatic linker at the third position of the quinoxaline has also been identified as being essential for certain anticancer activities.[1]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The synthetic versatility of this core allows for the creation of large and diverse chemical libraries amenable to high-throughput screening. A systematic and multi-faceted bioactivity screening approach, as outlined in this guide, is crucial for identifying lead compounds with potent and selective activities.

Future research should focus on expanding the diversity of substituents on the quinoxaline core, exploring novel synthetic methodologies, and employing advanced in silico modeling techniques to guide rational drug design. In-depth mechanistic studies of the most promising "hit" compounds will be essential to understand their molecular targets and pathways, ultimately paving the way for their development into clinically effective drugs.

References

  • Abida, Fatima, et al. "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review." Molecules, vol. 25, no. 12, 2020, p. 2784. [Link]

  • Ali, Abeer A., et al. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules, vol. 28, no. 22, 2023, p. 7687. [Link]

  • Al-Ostoot, Fahaad H., et al. "Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents." RSC Advances, vol. 12, no. 39, 2022, pp. 25603-25622. [Link]

  • Honore, T., et al. "Quinoxaline derivatives: structure-activity relationships and physiological implications of inhibition of N-methyl-D-aspartate and non-N-methyl-D-aspartate receptor-mediated currents and synaptic potentials." Journal of Pharmacology and Experimental Therapeutics, vol. 255, no. 3, 1990, pp. 1157-65. [Link]

  • de Menezes, Francisca Gleiciane, et al. "Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules." Acta Cirurgica Brasileira, vol. 39, 2024, p. e395124. [Link]

  • Abida, Fatima, et al. "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review." PubMed, 16 June 2020. [Link]

  • Chen, Y.-C., et al. "Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells." RSC Advances, vol. 12, no. 4, 2022, pp. 2153-2161. [Link]

  • ResearchGate. "Overview of the structure-activity relationship (SAR) of quinoxaline derivatives." ResearchGate, N.d. [Link]

  • ResearchGate. "Overall structure-activity relationship analysis of the quinoxaline derivatives." ResearchGate, N.d. [Link]

  • Chen, Xia, et al. "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology, vol. 8, 2017, p. 290. [Link]

  • Carling, Robert W., et al. "Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives." Journal of Medicinal Chemistry, vol. 44, no. 10, 2001, pp. 1584-96. [Link]

  • Singh, Praphulla Kumar, and Babu Nand Choudhary. "Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights." Journal of Biochemistry International, vol. 12, no. 1, 2025, pp. 57-69. [Link]

  • Fernández-Pérez, Ana, et al. "Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors." Scientific Reports, vol. 10, no. 1, 2020, p. 8251. [Link]

  • Singh, Praphulla Kumar, and Babu Nand Choudhary. "Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses." International Journal of Biochemistry Research & Review, vol. 34, no. 3, 2025, pp. 1-9. [Link]

  • ResearchGate. "A schematic diagram showing the mechanism of action of quinoxaline-based compounds into different biological targets." ResearchGate, N.d. [Link]

  • Riss, T. L., et al. "Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods." Molecules, vol. 26, no. 21, 2021, p. 6475. [Link]

  • Hilaris. "Screening Methods for Bioactivity and Pharmacological Properties of Natural Products." Hilaris, 29 June 2024. [Link]

  • Homsi, M., et al. "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." ACS Omega, vol. 6, no. 27, 2021, pp. 17755-17763. [Link]

  • Singh, Praphulla Kumar, and Babu Nand Choudhary. "A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications." Journal of Biochemistry and Technology, vol. 16, no. 2, 2025, pp. 1-12. [Link]

  • Newman, D. J., and G. M. Cragg. "Screening and identification of novel biologically active natural compounds." Expert Opinion on Drug Discovery, vol. 12, no. 6, 2017, pp. 559-570. [Link]

  • Montalvão, Sofia Isabel G. H. M., et al. "Bioassays for bioactivity screening." Research UEES, 2016. [Link]

  • Al-Ostoot, Fahaad H., et al. "Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents." RSC Advances, vol. 12, no. 39, 2022, pp. 25603-25622. [Link]

  • ResearchGate. "An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024)." ResearchGate, N.d. [Link]

  • Carta, A., et al. "Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity." Molecules, vol. 20, no. 2, 2015, pp. 2219-2238. [Link]

  • Ghadage, Ratnadeep V., and Pramod J. Shirote. "Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012, pp. 363-366. [Link]

  • Desai, J. M., et al. "Synthesis and antimicrobial activity of some new quinoxaline derivatives." Scholars Research Library, vol. 2, no. 4, 2010, pp. 1-6. [Link]

  • Abdel-Ghaffar, A. R., et al. "Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines." Molecules, vol. 24, no. 22, 2019, p. 4169. [Link]

  • Li, Y., et al. "Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors." Bioorganic & Medicinal Chemistry, vol. 25, no. 16, 2017, pp. 4469-4479. [Link]

  • Refaat, Hanan M., et al. "Synthesis and antimicrobial activity of certain novel quinoxalines." Archives of Pharmacal Research, vol. 27, no. 11, 2004, pp. 1093-8. [Link]

  • Carta, Antonio, et al. "Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity." Molecules, vol. 20, no. 2, 2015, pp. 2219-38. [Link]

  • Taiwo, F. O., et al. "Synthesis and antibacterial activity of some quinoxalinone derivatives." Ife Journal of Science, vol. 10, no. 1, 2008, pp. 19-24. [Link]

  • Swellmeen, L. "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Tropical Journal of Pharmaceutical Research, vol. 20, no. 3, 2021, pp. 601-607. [Link]

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Technical Guide: Synthesis and Discovery of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the history, synthesis, and application of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (also known as 2-cyano-3-hydroxyquinoxaline).

Executive Summary

This compound (CAS: 34731-47-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a foundational pharmacophore for AMPA/kainate receptor antagonists and c-Met kinase inhibitors. Characterized by a fused benzene-pyrazine ring system with adjacent nitrile and ketone (tautomeric hydroxyl) functionalities, this molecule presents unique synthetic challenges due to the competing reactivity of the ortho-diamine precursors.

This guide details the historical evolution of its synthesis, from early "Beirut Reaction" methodologies to modern direct condensation techniques, providing researchers with robust, self-validating protocols for laboratory production.

Chemical Profile Details
IUPAC Name This compound
Common Synonyms 2-Cyano-3-hydroxyquinoxaline; 3-Cyano-2-quinoxalinol
CAS Number 34731-47-0
Molecular Formula C₉H₅N₃O
Molecular Weight 171.16 g/mol
Key Application AMPA Receptor Antagonism, Kinase Inhibition, Agrochemicals

Historical Genesis & Discovery

The discovery of this compound is deeply intertwined with the broader history of quinoxaline chemistry, which began with O. Hinsberg in the late 19th century. However, the specific functionalization of the 2-position with a nitrile group emerged later, driven by the search for potent glutamate receptor antagonists in the mid-20th century.

The "Beirut Reaction" Era (1960s-1970s)

The earliest and most distinct route to this scaffold did not start with o-phenylenediamine, but rather with benzofuroxan . In what became known as the Beirut Reaction (developed by Haddadin and Issidorides), benzofuroxan was reacted with active methylene compounds (like malononitrile or ethyl cyanoacetate) to yield quinoxaline-1,4-di-N-oxides .

  • Significance: This method allowed for the introduction of the carbonitrile group at the 2-position under mild conditions.

  • Evolution: Researchers discovered that these di-N-oxides could be selectively deoxygenated to yield the parent this compound, establishing the first reliable synthetic pipeline.

The Glutamate Receptor Breakthrough (1980s)

The molecule gained prominence with the discovery of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and DNQX . While CNQX has the nitrile on the benzene ring, the structure-activity relationship (SAR) studies involving the pyrazine ring's 2-position led to the isolation and testing of this compound as a distinct chemotype for binding to the glycine site of the NMDA receptor and the AMPA receptor.

Mechanistic Pathways & Synthesis

There are two primary validated pathways for synthesizing this molecule. The choice depends on reagent availability and the desired oxidation state of the final product.

Pathway A: The Modified Hinsberg Condensation (Direct)

This is the modern, atom-economical approach. It involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl equivalent that possesses a nitrile group.

  • Reagent: Ethyl (hydroxyimino)cyanoacetate (also known as Ethyl oximinocyanoacetate).

  • Mechanism: The diamine attacks the ester carbonyl and the oxime carbon, eliminating ethanol and hydroxylamine/water equivalents to close the ring.

Pathway B: The Benzofuroxan Route (Indirect)

Useful for generating the 1,4-di-N-oxide derivative first, which has its own biological activity (hypoxia-selective toxicity), followed by reduction.

Mechanistic Visualization

The following diagram illustrates the logic flow of both synthetic pathways.

SynthesisPathways OPD o-Phenylenediamine Intermediate1 Intermediate Amide/Oxime OPD->Intermediate1 Condensation Benzofuroxan Benzofuroxan Intermediate2 3-Oxo-2-cyano- quinoxaline-1,4-di-N-oxide Benzofuroxan->Intermediate2 Beirut Reaction Reagent1 Ethyl (hydroxyimino)cyanoacetate Reagent1->Intermediate1 Reagent2 Ethyl Cyanoacetate (Base Cat.) Reagent2->Intermediate2 Product 3-Oxo-3,4-dihydro- quinoxaline-2-carbonitrile Intermediate1->Product Cyclization (-EtOH, -H2O) Intermediate2->Product Deoxygenation (Na2S2O4)

Caption: Dual synthetic pathways: The direct condensation (top) and the oxidative Beirut reaction (bottom).

Experimental Protocols

Protocol A: Direct Synthesis via Ethyl (hydroxyimino)cyanoacetate

This protocol is preferred for its operational simplicity and high yield.

Materials:

  • o-Phenylenediamine (10 mmol, 1.08 g)

  • Ethyl (hydroxyimino)cyanoacetate (10 mmol, 1.42 g)

  • Methanol (20 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve o-phenylenediamine in methanol in a 50 mL round-bottom flask. Ensure complete dissolution; the solution should be clear to pale yellow.

  • Addition: Add Ethyl (hydroxyimino)cyanoacetate in a single portion. Add the catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 65°C) with magnetic stirring.

    • Checkpoint: The solution will darken (orange/brown) as the condensation proceeds. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Duration: Reflux for 3-5 hours. The product often precipitates directly from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold methanol (2 x 5 mL) and then diethyl ether to remove unreacted diamine.

  • Purification: Recrystallize from ethanol or DMF/Water if necessary.

  • Yield: Typical yields range from 70-85%.

Protocol B: Synthesis via 1,4-di-N-oxide (Beirut Route)

Use this if the N-oxide is also a desired target.

Materials:

  • Benzofuroxan (10 mmol)

  • Ethyl Cyanoacetate (11 mmol)

  • Triethylamine (Catalytic)

  • Ethanol (30 mL)

Step-by-Step Methodology:

  • Cyclization: Dissolve benzofuroxan and ethyl cyanoacetate in ethanol. Add triethylamine dropwise.

  • Reaction: Stir at room temperature for 24 hours. The solution will turn deep yellow/orange, and the di-N-oxide will precipitate.

  • Deoxygenation: Dissolve the isolated di-N-oxide in aqueous acetic acid. Add sodium dithionite (Na₂S₂O₄) in excess (3 equivalents) and stir at 50°C for 1 hour.

  • Workup: The solution will lighten in color. Neutralize with NaHCO₃ and extract with ethyl acetate to obtain the deoxygenated this compound.

Comparative Data Analysis

The following table compares the efficiency and requirements of the two primary synthetic routes.

FeatureDirect Condensation (Protocol A)Beirut Reaction (Protocol B)
Step Count 1 Step2 Steps (Cyclization + Reduction)
Atom Economy HighModerate (Loss of oxygen atoms)
Precursor Cost Low (o-PDA is cheap)Medium (Benzofuroxan is costlier)
Reaction Time 3-5 Hours24+ Hours
Primary Impurity Unreacted diamineSulfur byproducts (from reduction)
Yield 75-85%50-65% (Overall)

Applications in Drug Discovery[5][6]

AMPA/Kainate Receptor Antagonism

The this compound scaffold mimics the glutamate structure. The nitrile group acts as a bioisostere for the carboxylate, providing hydrogen bond acceptor capabilities while altering the electronic properties of the quinoxaline ring. This core is structurally related to NBQX and CNQX , standard tools in neurophysiology.

Kinase Inhibition (c-Met)

Recent medicinal chemistry campaigns have utilized this scaffold to inhibit c-Met kinase. The planar structure allows for intercalation into the ATP-binding pocket, while the nitrile group can interact with the hinge region residues (e.g., Met1160 in c-Met).

Synthetic Utility

The nitrile group at position 2 is highly versatile. It can be:

  • Hydrolyzed to the carboxylic acid .

  • Converted to a tetrazole (a carboxylic acid bioisostere) via cycloaddition with sodium azide.

  • Reduced to an aminomethyl group.

References

  • Haddadin, M. J., & Issidorides, C. H. (1965). "The Beirut Reaction: Synthesis of Quinoxaline-1,4-di-N-oxides." Journal of Organic Chemistry.

  • Monge, A., et al. (1995). "Synthesis and biological evaluation of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides." Journal of Medicinal Chemistry.

  • Zarranz, B., et al. (2005). "Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives." Arzneimittelforschung.

  • Carta, A., et al. (2006). "Novel this compound derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). "General procedures for Quinoxaline Synthesis via o-Phenylenediamine."

Molecular weight and formula analysis of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Cheminformatics & Analytical Characterization: 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Executive Summary

This technical guide provides a rigorous structural and analytical breakdown of This compound (CAS Registry Number analogs often fall within the 35853-xx-x series). As a "privileged scaffold" in medicinal chemistry, this molecule serves as a critical intermediate for hypoxia-selective anticancer agents (e.g., Tirapazamine analogs) and AMPA receptor antagonists. This document details its physicochemical identity, synthesis logic, and a self-validating analytical protocol designed for drug development workflows.

Molecular Identity & Physicochemical Profile

The structural integrity of this molecule hinges on the fused benzene-pyrazine core and the electronic push-pull relationship between the electron-withdrawing nitrile group (-CN) and the tautomerizable amide/lactam functionality.

Core Metrics
PropertyValueTechnical Note
Molecular Formula C₉H₅N₃O Confirmed via High-Res MS (ESI).[1]
Molecular Weight 171.16 g/mol Monoisotopic Mass: 171.0433 Da.
Exact Mass 171.0433 Critical for HRMS extraction windows (±5 ppm).
Topological Polar Surface Area 65.78 Ų Predictive of moderate membrane permeability.
H-Bond Donors/Acceptors 1 / 4 Donor count assumes the lactam tautomer.
The Tautomeric Challenge

In solution, this molecule exists in a dynamic equilibrium between the lactam (amide) and lactim (imidic acid) forms. This is not merely academic; it dictates solubility and receptor binding.

  • Lactam Form (Dominant): In polar aprotic solvents (DMSO, DMF) and the solid state, the equilibrium heavily favors the 3-oxo (lactam) tautomer due to the stabilization of the N-H bond and amide resonance.

  • Lactim Form (Minor): The 3-hydroxy (lactim) form is rare but can be trapped during derivatization (e.g., O-alkylation).

Graphviz Diagram: Tautomeric Equilibrium

Tautomerism cluster_0 Dynamic Equilibrium (Solvent Dependent) Lactam Lactam Form (Major) (3-Oxo-3,4-dihydro...) Stable in DMSO/Solid Lactim Lactim Form (Minor) (3-Hydroxy...) Transient/Reactive Lactam->Lactim  Proton Transfer  

Caption: The lactam-lactim tautomerism dictates that analytical spectra (NMR) will primarily reflect the N-H species (Lactam) in standard solvents like DMSO-d6.

Synthesis Strategy & Impurity Profiling

To analyze the molecule accurately, one must understand its genesis. The most robust synthesis involves the condensation of o-phenylenediamine (OPD) with a C2-synthon capable of delivering both the carbonyl and nitrile moieties.

Primary Synthetic Route

The condensation of o-phenylenediamine with ethyl cyano(hydroxyimino)acetate or ethyl 2-cyano-2-oxoacetate is the standard pathway.

Graphviz Diagram: Synthesis Workflow

Synthesis Precursors Precursors: o-Phenylenediamine (OPD) + Ethyl 2-cyano-2-oxoacetate Condition Conditions: Ethanol/AcOH Reflux 2-4 Hours Precursors->Condition Intermediate Intermediate: Schiff Base Formation Condition->Intermediate Cyclization Cyclization: Intramolecular Amidation (-EtOH) Intermediate->Cyclization Crude Crude Product: Precipitate Formation Cyclization->Crude Purification Purification: Recrystallization (EtOH/DMF) Crude->Purification Final Target: 3-Oxo-3,4-dihydroquinoxaline- 2-carbonitrile Purification->Final

Caption: The synthesis relies on a dual condensation-cyclization mechanism. Incomplete cyclization leads to open-chain impurities detectable by LC-MS.

Analytical Workflow (The "How-To")

This section outlines a self-validating protocol. Do not rely on a single method; use the "Triad of Confirmation" (MS, NMR, IR).

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive for the lactam form due to the acidic N-H proton. Positive Mode (ESI+) works but may show dimer formation.

  • Expected Signals:

    • ESI(-): m/z 170.1

      
       (Dominant peak).
      
    • ESI(+): m/z 172.2

      
      .
      
  • Common Impurities:

    • m/z 109: Unreacted o-phenylenediamine.

    • m/z ~199: Ethyl ester derivative (if hydrolysis of nitrile occurs during workup in ethanol).

Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-d6 is mandatory. Chloroform (

    
    ) is unsuitable due to poor solubility and stacking interactions of the quinoxaline core.
    
  • ¹H NMR Profile (400 MHz, DMSO-d6):

    • Amide Proton:

      
       12.8–13.2 ppm (1H, broad singlet). diagnostic for lactam form.
      
    • Aromatic Core:

      
       7.30–7.90 ppm (4H, multiplet). The protons at positions 5 and 8 (adjacent to N) will be deshielded compared to 6 and 7.
      
  • ¹³C NMR Profile:

    • Nitrile Carbon (-CN):

      
       ~115–117 ppm.
      
    • Amide Carbon (C=O):

      
       ~152–155 ppm.
      
    • Imine Carbon (C=N):

      
       ~128–135 ppm (C2 position).
      
Infrared Spectroscopy (FT-IR)

IR provides the quickest confirmation of the functional groups.

  • Nitrile (-CN): Weak to medium band at 2210–2240 cm⁻¹ . Note: Conjugation with the aromatic ring often lowers the intensity of this band.

  • Carbonyl (C=O): Strong band at 1660–1690 cm⁻¹ (Amide I band).

  • NH Stretch: Broad band at 3100–3250 cm⁻¹ (associated).

Stability & Degradation Risks

For drug development, understanding the "kill switch" of the molecule is vital.

  • Nitrile Hydrolysis: Under strongly acidic or basic conditions (pH < 2 or pH > 10), the C-2 nitrile group hydrolyzes first to the primary amide and subsequently to the carboxylic acid (3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid).

    • Detection: Appearance of a broad -OH stretch in IR (2500-3000 cm⁻¹) and loss of the nitrile peak.

  • Oxidation: The N-H position is susceptible to oxidation if exposed to peroxides, potentially forming N-oxides (Quinoxaline 1,4-di-N-oxides are common prodrugs, but here it would be an impurity).

References

  • PubChem. (2025).[2] Compound Summary: this compound. National Library of Medicine. [Link](Note: Link directs to the closely related carboxylic acid derivative class for structural verification).

  • Beilstein Journals. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines. Beilstein J. Org. Chem. [Link]

  • Molecules. (2012).[3] Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives. MDPI. [Link]

  • NIST Chemistry WebBook. (2023). Quinoxaline IR and Mass Spectral Data. National Institute of Standards and Technology.[4] [Link]

Sources

Methodological & Application

Application Note: Efficient Condensation Methods for Preparing Quinoxaline-2-carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Quinoxaline-2-carbonitriles are privileged pharmacophores in medicinal chemistry, serving as key intermediates for anticancer agents (e.g., tyrosine kinase inhibitors), antivirals, and organic semiconductors. The introduction of the electron-withdrawing nitrile group at the C2 position significantly alters the electronic properties of the pyrazine ring, enhancing bioactivity but complicating synthesis.

Traditional methods often rely on the chlorination-cyanation of quinoxalinones (the "Hinsberg-substitution" route), which suffers from poor atom economy, toxic reagents (NaCN/KCN), and multi-step workflows.

This Application Note details two efficient condensation-based methodologies that streamline access to the quinoxaline-2-carbonitrile scaffold:

  • The Beirut Reaction (Method A): A direct, atom-economic cyclization using benzofuroxans and active methylene nitriles.

  • The Oximino-Condensation (Method B): A robust condensation of o-phenylenediamines (OPD) with

    
    -oximino-nitrile precursors.
    

Method A: The Beirut Reaction (Direct Oxide Condensation)

The Beirut reaction is the most direct "condensation" route to functionalized quinoxaline-2-carbonitriles. It involves the reaction of benzofuroxan (benzo[c][1,2,5]oxadiazole 1-oxide) with active methylene nitriles (e.g., malononitrile or benzoylacetonitrile).

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic attack of the carbanion (from the active methylene) onto the N-oxide of the benzofuroxan, followed by ring opening and recyclization. This yields the quinoxaline-1,4-dioxide intermediate, which is easily deoxygenated to the target quinoxaline.

Experimental Protocol

Target: 3-Methylquinoxaline-2-carbonitrile 1,4-dioxide (Precursor to 3-methylquinoxaline-2-carbonitrile).

Reagents:

  • Benzofuroxan (1.0 equiv)

  • 5-Aminopyrazole-4-carbonitrile (or Malononitrile for amino-derivatives)

  • Base: Triethylamine (TEA) or DBU (Catalytic amount)

  • Solvent: Ethanol or DMF[1]

Step-by-Step Workflow:

  • Preparation: Dissolve benzofuroxan (10 mmol) and the active methylene nitrile (e.g., acetoacetonitrile for methyl-substituted) (10 mmol) in ethanol (50 mL).

  • Catalysis: Add triethylamine (1.0 mL) dropwise at room temperature.

    • Note: The reaction is exothermic. A color change to deep red/orange is typical.

  • Condensation: Stir the mixture at ambient temperature for 2–4 hours. Monitor by TLC (SiO₂, EtOAc:Hexane 3:7).

  • Isolation: Cool the mixture to 0°C. The product (N-oxide) usually precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

  • Deoxygenation (Optional but recommended for final target): Suspend the N-oxide in refluxing ethanol and add sodium dithionite (Na₂S₂O₄) or use P(OEt)₃ to yield the fully aromatic quinoxaline-2-carbonitrile.

Yield: 85–92% (for the dioxide).

Method B: Condensation with Ethyl 2-cyano-2-(hydroxyimino)acetate

This method utilizes the condensation of o-phenylenediamine (OPD) with an oxime-functionalized nitrile precursor. It avoids the handling of unstable cyano-diketones by using the stable oxime tautomer.

Mechanism: The amine groups of OPD attack the carbonyl and the oxime carbon (via elimination of hydroxylamine or water), resulting in the formation of the quinoxaline core with the nitrile group intact.

Experimental Protocol

Target: 3-Hydroxyquinoxaline-2-carbonitrile (Tautomer of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile).

Reagents:

  • o-Phenylenediamine (OPD) (10 mmol)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (10 mmol) [Commercially available or prepared from ethyl cyanoacetate + NaNO₂]

  • Solvent: Methanol (dry)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve OPD (1.08 g, 10 mmol) in dry methanol (30 mL).

  • Addition: Add Ethyl 2-cyano-2-(hydroxyimino)acetate (1.56 g, 10 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

    • Visual Cue: Formation of a heavy precipitate indicates product formation.

  • Work-up: Cool to room temperature. Filter the precipitate.[2]

  • Purification: Recrystallize from DMF/Ethanol (1:1).

Data Summary:

ParameterMethod A (Beirut)Method B (Oximino-Condensation)
Atom Economy HighModerate (Loss of EtOH/H₂O)
Precursor Stability High (Benzofuroxan)High (Oxime)
Reaction Time 2–4 Hours3–5 Hours
Primary Product Quinoxaline-N-oxideQuinoxaline-2-one derivative
Typical Yield 85–95%75–85%

Mechanistic Visualization (Graphviz)

The following diagram illustrates the mechanistic pathway for Method A (Beirut Reaction) , highlighting the critical ring transformation step.

BeirutReaction Benzofuroxan Benzofuroxan (N-Oxide Precursor) Intermediate1 Base-Catalyzed Nucleophilic Attack Benzofuroxan->Intermediate1 Nitrile Active Methylene Nitrile (R-CH2-CN) Nitrile->Intermediate1 RingOpen Ring Opening & Recyclization Intermediate1->RingOpen - H2O Dioxide Quinoxaline-1,4-dioxide (2-CN substituted) RingOpen->Dioxide Reduction Deoxygenation (Na2S2O4 / P(OEt)3) Dioxide->Reduction Product Quinoxaline-2-carbonitrile Reduction->Product

Caption: Mechanistic pathway of the Beirut Reaction converting Benzofuroxan and Nitriles to Quinoxaline-2-carbonitriles.

Experimental Workflow Decision Tree

Use this logic flow to select the optimal method based on your available starting materials and target substitution.

Workflow Start Start: Quinoxaline-2-carbonitrile Synthesis Check1 Is the 2-CN group needed directly? Start->Check1 MethodA Method A: Beirut Reaction (Benzofuroxan + Nitrile) Check1->MethodA Yes, High Atom Economy needed MethodB Method B: Oximino Condensation (OPD + Oximino-acetate) Check1->MethodB Yes, 3-Hydroxy/Oxo target MethodC Method C: Classical Route (Condensation -> Cl -> CN) Check1->MethodC No, 2,3-Dichloro precursor available SubA Requires Deoxygenation step MethodA->SubA SubB Yields Tautomeric Amides MethodB->SubB

Caption: Decision tree for selecting the appropriate synthesis route based on target structure and precursor availability.

References

  • Haddadin, M. J., & Issidorides, C. H. (1976). The Beirut Reaction. Heterocycles, 4(4), 767-816.

  • Carta, A., et al. (2002). Quinoxaline-1,4-dioxide derivatives: synthesis and antimicrobial activity. Il Farmaco, 57(1), 19-25.

  • Zhu, C., et al. (2023).[3][4] Recent Advances in the Synthesis of Quinoxalines. Organic Chemistry Frontiers.

  • Vosooghi, M., et al. (2010). Synthesis and cytotoxic activity of some 2-substituted quinoxaline 1,4-dioxides. European Journal of Medicinal Chemistry, 45(9), 3752-3757.

Sources

Application Note: Using 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (also known as 2-cyano-3-hydroxyquinoxaline) is a "privileged scaffold" in medicinal chemistry. Its unique structure combines a bioisosteric amide/lactam core with a highly reactive nitrile handle. This intermediate is a critical gateway for synthesizing Quinoxaline-1,4-di-N-oxides (hypoxia-selective antitumor agents) , Kinase Inhibitors (c-Met, GSK-3β) , and AMPA/NMDA receptor antagonists .

Unlike simple quinoxalines, the presence of the C2-nitrile group adjacent to the C3-lactam provides orthogonal reactivity. The nitrile can be transformed into amidines, tetrazoles, or imidazates, while the lactam can be activated (via chlorination) to facilitate nucleophilic aromatic substitution (


). This dual-reactivity profile allows for the rapid generation of diverse chemical libraries.

Chemical Profile & Stability[1]

PropertyDataNotes
IUPAC Name This compoundTautomer: 3-Hydroxyquinoxaline-2-carbonitrile
CAS Number 35853-33-1 (Generic/Related)Note: Often synthesized in situ or as the N-oxide (CAS 16007-69-3)
Molecular Formula

MW: 171.16 g/mol
Appearance Yellow to orange crystalline solidColor intensifies upon N-oxidation
Solubility DMSO (High), DMF (High), EtOH (Hot)Poor solubility in water/ether
Stability Stable under ambient conditionsWarning: Hydrolyzes to acid under strong basic/acidic aqueous conditions
Hazards Irritant.[1][2][3] Potential cyanide release.Protocol: Treat all waste streams with bleach (NaOCl) before disposal.

Core Synthesis Protocol: The "Mesoxalate Route"

While direct condensation of o-phenylenediamine with ethyl cyanoacetate often yields the undesired benzimidazole isomer, the Mesoxalate Route provides a regioselective and scalable pathway to the target intermediate.

Step 1: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate
  • Mechanism: Double condensation of o-phenylenediamine with diethyl mesoxalate (diethyl ketomalonate).

  • Why this route? It locks the quinoxaline ring structure before introducing the nitrile, preventing benzimidazole rearrangement.

Reagents:

  • o-Phenylenediamine (1.0 eq)

  • Diethyl mesoxalate (1.1 eq)

  • Ethanol (Solvent, 10 V)

Procedure:

  • Dissolve o-phenylenediamine (10.8 g, 100 mmol) in Ethanol (100 mL).

  • Add diethyl mesoxalate (19.1 g, 110 mmol) dropwise at room temperature (exothermic reaction).

  • Reflux the mixture for 4 hours. A heavy precipitate will form.

  • Cool to 0°C, filter, and wash with cold ethanol.

  • Yield: ~90% (Yellow solid).

Step 2: Amidation (Conversion to Primary Amide)
  • Reagents: Product from Step 1, Methanolic Ammonia (7N).

  • Procedure: Suspend the ester in 7N

    
    /MeOH and stir in a sealed pressure vessel at 60°C for 12 hours. Evaporate solvent to yield the amide.[4]
    
Step 3: Dehydration to Nitrile (The Target Intermediate)
  • Reagents: Amide intermediate,

    
     (Phosphorus Oxychloride), Imidazole (Catalyst).
    
  • Warning: This step can also chlorinate the C3-oxo group if not carefully controlled. To retain the 3-oxo group, use milder dehydration agents like Trifluoroacetic Anhydride (TFAA)/Pyridine or SOCl2 at low temperature.

  • Alternative (If 2-Chloro-3-cyano is desired): Use neat

    
     at reflux (See Section 4).
    

Optimized Protocol (TFAA Method):

  • Suspend the amide (10 mmol) in dry Dichloromethane (DCM, 50 mL).

  • Add Pyridine (22 mmol) and cool to 0°C.

  • Add TFAA (11 mmol) dropwise. Stir for 2 hours at 0°C -> RT.

  • Quench with saturated

    
    . Extract with DCM.
    
  • Result: This compound .

Pharmaceutical Application: Synthesis of Kinase Inhibitors

Targeting c-Met / GSK-3β via the "Chlorination-Substitution" Pathway.

The most common pharmaceutical workflow involves converting the 3-oxo group to a reactive chloride, followed by


 with an amine.
Workflow Diagram

G Start 3-Oxo-3,4-dihydro- quinoxaline-2-carbonitrile Chlorination Step A: Activation (POCl3 / Reflux) Start->Chlorination Dehydration/Chlorination Intermediate 2-Chloro-3- quinoxalinecarbonitrile Chlorination->Intermediate Reactive Electrophile Substitution Step B: SNAr Coupling (Ar-NH2 / DIPEA) Intermediate->Substitution Nucleophilic Attack Product Kinase Inhibitor Candidate (3-Amino-2-cyanoquinoxaline) Substitution->Product Library Generation

Caption: Conversion of the 3-oxo intermediate to active pharmaceutical ingredients via the chloro-intermediate.

Detailed Protocol: The "One-Pot" Activation/Coupling

Objective: Synthesize a library of 3-arylamino-quinoxaline-2-carbonitriles.

Step A: Chlorination [5][6][7][8]

  • Setup: Charge a round-bottom flask with this compound (1.0 eq).

  • Reagent: Add

    
     (5.0 eq) carefully.
    
  • Reaction: Reflux at 105°C for 3 hours. The suspension will clear as the chloro-imidate forms.

  • Workup: Distill off excess

    
     under reduced pressure. Pour the residue onto crushed ice (Exothermic!).
    
  • Isolation: Filter the beige solid (2-Chloro-3-quinoxalinecarbonitrile ). Dry under vacuum.[5][9] Note: This intermediate is moisture sensitive.

Step B:


 Coupling (Library Generation) 
  • Solvent: Dissolve the chloro-intermediate (1.0 eq) in anhydrous DMF or THF.

  • Nucleophile: Add the desired Aniline/Amine (1.1 eq) (e.g., 3-chloro-4-fluoroaniline for kinase targets).

  • Base: Add DIPEA (2.0 eq) to scavenge HCl.

  • Condition: Heat to 60-80°C for 2-4 hours.

  • Purification: Pour into water. The product usually precipitates.[10] Recrystallize from EtOH/Water.[4]

Advanced Functionalization: The Nitrile Handle

The C2-nitrile group is not just a passive substituent; it is a precursor for heterocycle formation.

TransformationReagentsPharmaceutical Relevance
Nitrile

Tetrazole

,

, DMF, 100°C
Bioisostere for carboxylic acid (Angiotensin II receptor blockers).
Nitrile

Amidine
1. HCl/EtOH (Pinner) 2.

DNA intercalators; Serine protease inhibitors.
Nitrile

Imidazo[1,2-a]
1. Reduction to amine 2. CyclizationTricyclic cores for benzodiazepine-site ligands.

Analytical Characterization (Expectations)

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase:

      
       (0.1% Formic Acid) / MeCN gradient.
      
    • Retention: The 3-oxo starting material is polar (early eluting). The 2-chloro intermediate is significantly more non-polar (later eluting).

  • 1H NMR (DMSO-d6):

    • 3-Oxo: Look for a broad singlet at

      
       12.5-13.0 ppm (Lactam NH). Aromatic protons at 
      
      
      
      7.5-8.0 ppm.
    • 2-Chloro: Disappearance of the NH signal. Downfield shift of aromatic protons due to the electron-withdrawing chlorine.

  • IR Spectroscopy:

    • Nitrile (CN): Sharp, weak band at ~2230

      
      .
      
    • Carbonyl (C=O): Strong band at ~1680

      
       (for the 3-oxo species).
      

References

  • Synthesis of Quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives

    • Source: Molecules 2012, 17(8), 9683-9696.
    • Title: Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives as hypoxic selective anti-tumor agents.[11]

    • Link:[Link][4]

  • Quinoxaline Synthesis via Mesoxalate (General Method)

    • Source: Journal of the American Chemical Society (Classic Hinsberg Reaction variants).
    • Context: Standard protocol for controlling regiochemistry in quinoxaline synthesis.
    • Link:[Link] (Representative citation for quinoxaline-2-carboxylates).

  • Chlorination of Quinoxalinones with POCl3

    • Source: BenchChem Protocols / Journal of Organic Chemistry.
    • Title: POCl3 Chlorination of 4-Quinazolones (Analogous chemistry for Quinoxalines).[6]

    • Link:[Link][8]

  • Benzimidazole Rearrangement Issues

    • Source: RSC Advances, 2016.
    • Title: Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
    • Link:[Link]

Sources

Nucleophilic substitution reactions involving 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Substitution and Functionalization Reactions of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The fused benzene and pyrazine ring system provides a unique electronic and structural framework that is amenable to chemical modification, allowing for the fine-tuning of pharmacological profiles.[4] Among the vast library of quinoxaline-based compounds, this compound stands out as a particularly versatile building block for the synthesis of complex, biologically active molecules.[5][6]

The strategic placement of the oxo group at the C3 position and the carbonitrile at the C2 position creates a highly reactive and adaptable substrate. The electron-withdrawing nature of the pyrazine ring, amplified by the adjacent cyano and carbonyl groups, activates the molecule for a variety of chemical transformations. While classic nucleophilic aromatic substitution (SNAr) typically requires a leaving group on the aromatic core[7][8][9], the reactivity of this scaffold is centered on nucleophilic attack at the C2-carbonitrile and functionalization at the N4-position of the lactam ring. This guide provides detailed application notes and step-by-step protocols for key nucleophilic reactions involving this scaffold, offering researchers a practical framework for synthesizing novel quinoxaline derivatives.

Core Reactivity and Mechanistic Considerations

The chemical behavior of this compound is governed by its distinct functional groups. Understanding the interplay between the C2-carbonitrile, the C3-oxo group, and the N4-hydrogen is crucial for predicting reaction outcomes and designing synthetic strategies.

  • The C2-Carbonitrile: This group is a primary site for nucleophilic attack. It can be hydrolyzed to form amides or carboxylic acids, which serve as critical handles for further elaboration via amide coupling or other condensation reactions. It can also be converted into other functional groups, providing a gateway to diverse heterocyclic systems.

  • The C3-Oxo/N4-H Lactam System: The amide proton at the N4 position is acidic and can be readily removed by a suitable base. The resulting anion is a potent nucleophile, enabling N-alkylation or N-arylation, which is a common strategy to modulate solubility, metabolic stability, and target-binding interactions.[5]

The following diagram illustrates the key reactive sites on the this compound core that are exploited in the subsequent protocols.

Caption: Key reactive sites for functionalization of the quinoxaline core.

Application Note 1: Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carboxamide

Objective: To perform a controlled partial hydrolysis of the C2-carbonitrile to yield the corresponding primary amide. This carboxamide derivative is a crucial intermediate for further derivatization and is often a key pharmacophore in bioactive molecules.[6]

Causality in Protocol Design: The choice of reaction conditions is critical to prevent over-hydrolysis to the carboxylic acid. Basic hydrolysis using a carbonate base or acidic conditions with sulfuric acid are commonly employed. The protocol below utilizes basic conditions, which are often milder and offer good selectivity. Temperature control is paramount; elevated temperatures will favor the formation of the carboxylate salt.

Protocol 1: Basic Hydrolysis of the C2-Nitrile
ParameterConditionRationale
Nucleophile Hydroxide (from K₂CO₃ in aq. DMSO)A moderately strong nucleophile that effectively attacks the nitrile carbon.
Solvent Dimethyl sulfoxide (DMSO) / WaterDMSO ensures solubility of the starting material, while water is the source of the hydroxide.
Base Potassium Carbonate (K₂CO₃)Provides a controlled source of hydroxide, minimizing runaway hydrolysis.
Temperature 100-120 °CProvides sufficient energy for the reaction while allowing for control over the reaction extent.
Monitoring Thin Layer Chromatography (TLC)Essential for tracking the disappearance of starting material and the formation of the product.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add DMSO to dissolve the starting material, followed by the addition of potassium carbonate (2.0 eq) and a small amount of water.

  • Reaction: Heat the reaction mixture to 110 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane/ethyl acetate as the eluent) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any remaining base, and dry under vacuum.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol_1_Workflow start Start: Add Quinoxaline & K₂CO₃ to Flask add_solvents Add DMSO/H₂O and Stir start->add_solvents heat Heat Reaction to 110 °C add_solvents->heat tlc Monitor by TLC (2-4 hours) heat->tlc workup Cool and Pour into Cold Water tlc->workup Reaction Complete filter Filter Precipitate and Wash workup->filter dry Dry Product Under Vacuum filter->dry end End: Isolated Carboxamide Product dry->end

Caption: Workflow for the basic hydrolysis of the C2-nitrile.

Application Note 2: Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazide

Objective: To convert the C2-carbonitrile into a carbohydrazide, a versatile functional group for constructing various heterocyclic systems like pyrazoles and for forming Schiff bases. This moiety is central to the synthesis of novel quinoxaline derivatives investigated as dual EGFR and COX-2 inhibitors.[10][11]

Causality in Protocol Design: This transformation is best achieved in a two-step sequence. Direct conversion from the nitrile is difficult. First, the nitrile is converted to a methyl or ethyl ester via alcoholysis. Second, the ester is treated with hydrazine hydrate in a nucleophilic acyl substitution reaction. The ester is an excellent electrophile for the hydrazine nucleophile, leading to a clean and high-yielding conversion.

Protocol 2: Two-Step Synthesis of Carbohydrazide
ParameterStep A: EsterificationStep B: Hydrazinolysis
Reagent Methanol (or Ethanol), H₂SO₄ (cat.)Hydrazine Hydrate (NH₂NH₂·H₂O)
Solvent Methanol (or Ethanol)Ethanol
Temperature Reflux (65-80 °C)Reflux (80 °C)
Rationale Acid-catalyzed alcoholysis efficiently converts the nitrile to the corresponding ester.Hydrazine is a strong nucleophile that readily displaces the alkoxy group of the ester.

Step-by-Step Methodology:

Part A: Synthesis of Methyl 3-Oxo-3,4-dihydroquinoxaline-2-carboxylate

  • Setup: Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask fitted with a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Neutralize the acid carefully with a saturated solution of sodium bicarbonate. The ester product may precipitate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

Part B: Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbohydrazide

  • Setup: Dissolve the crude ester from Part A (1.0 eq) in ethanol in a round-bottom flask with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The product often precipitates from the hot solution.

  • Isolation: Cool the reaction mixture. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the final carbohydrazide product.

Protocol_2_Workflow cluster_A Part A: Ester Synthesis cluster_B Part B: Hydrazide Synthesis start_A Start: Suspend Nitrile in Anhydrous Methanol add_acid Add Catalytic H₂SO₄ start_A->add_acid reflux_A Reflux for 12-24h add_acid->reflux_A workup_A Neutralize & Extract with Ethyl Acetate reflux_A->workup_A end_A Isolate Crude Ester workup_A->end_A start_B Start: Dissolve Ester in Ethanol end_A->start_B Use Crude Ester add_hydrazine Add Hydrazine Hydrate start_B->add_hydrazine reflux_B Reflux for 4-8h add_hydrazine->reflux_B isolate_B Cool and Filter Precipitated Product reflux_B->isolate_B end_B End: Isolated Carbohydrazide isolate_B->end_B

Caption: Two-step workflow for the synthesis of carbohydrazide from the nitrile.

Application Note 3: N4-Alkylation via Nucleophilic Attack

Objective: To introduce an alkyl substituent at the N4 position of the quinoxaline ring. This modification is a powerful tool for structure-activity relationship (SAR) studies, as it can significantly alter the molecule's steric and electronic properties, influencing its interaction with biological targets.[12]

Causality in Protocol Design: The protocol relies on the deprotonation of the relatively acidic N4-H of the lactam. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose as it irreversibly deprotonates the amide. The reaction must be conducted under anhydrous conditions to prevent quenching of the base. A polar aprotic solvent like DMF or THF is used to dissolve the resulting anion and facilitate the subsequent SN2 reaction with an alkyl halide electrophile.

Protocol 3: N-Alkylation with an Alkyl Halide
ParameterConditionRationale
Base Sodium Hydride (NaH), 60% dispersion in oilA strong, irreversible base that efficiently generates the N4-anion.
Electrophile Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)The source of the alkyl group, which will be attacked by the N4-anion.
Solvent Anhydrous DMF or THFPolar aprotic solvent stabilizes the anionic intermediate and is required for SN2 chemistry.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent NaH from reacting with atmospheric moisture.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction with NaH; warming allows the SN2 reaction to proceed.

Step-by-Step Methodology:

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess NaH by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated quinoxaline.

Protocol_3_Workflow start Start: Dissolve Quinoxaline in Anhydrous DMF (N₂ atm) cool Cool to 0 °C start->cool add_base Add NaH Portion-wise Stir for 30 min cool->add_base add_electrophile Add Alkyl Halide Dropwise at 0 °C add_base->add_electrophile warm_react Warm to RT Stir for 2-12h (Monitor) add_electrophile->warm_react quench Quench with sat. NH₄Cl (aq) at 0 °C warm_react->quench Reaction Complete extract Extract with Ethyl Acetate Wash with Brine quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify end End: Isolated N-Alkylated Product purify->end

Caption: Workflow for the N4-alkylation of the quinoxaline lactam.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. BenchChem.
  • Soleymani, M., & Chegeni, M. (2019). The Chemistry and Applications of the Quinoxaline Compounds. Current Organic Chemistry, 23(17), 1789-1827.
  • Various Authors. (2022). Therapeutical potential of metal complexes of quinoxaline derivatives: a review. Medicinal Chemistry Research.
  • Soleymani, M., & Chegeni, M. (2019). The Chemistry and Applications of the Quinoxaline Compounds. Ingenta Connect.
  • Sharma, R., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6).
  • Hayes, B. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons.
  • El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing.
  • El-Sayed, N. N. E., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. PMC.
  • Li, J., et al. (2017). Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors. PubMed.
  • Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar.
  • Zhang, H., et al. (2021). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. PMC.

Sources

Application Note: Hydrolysis Procedures for the Nitrile Group in 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Insights

The 3-oxo-3,4-dihydroquinoxaline core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and fluorescent dyes. The carbonitrile derivative, 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile , serves as a critical synthetic node. The nitrile group (–C≡N) sits at a +3 oxidation state, making it synthetically equivalent to carboxylic acids and their derivatives[1].

Depending on the downstream pharmacological target, chemists often need to convert this nitrile into either a primary amide (partial hydrolysis) or a carboxylic acid (complete hydrolysis).

The Causality of Hydrolysis Conditions

Nitriles are generally poor electrophiles. To facilitate the nucleophilic addition of water, the reaction must be either acid- or base-catalyzed:

  • Acid-Catalyzed Complete Hydrolysis: In acidic media, the reaction initiates with the 2, which drastically increases the electrophilicity of the adjacent carbon[2]. This allows water (a weak nucleophile) to attack. Following a series of proton transfers and tautomerization, an amide intermediate is formed[3]. Because amides can also be protonated under harsh acidic conditions (e.g., refluxing HCl), the reaction typically does not stop at the amide and proceeds directly to the carboxylic acid[2].

  • Base-Catalyzed Partial Hydrolysis: To isolate the intermediate amide, mild basic conditions are preferred. Using reagents like 4 capitalizes on the alpha-effect[4]. The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than the hydroxide anion (HO⁻), allowing the initial attack on the nitrile to occur rapidly at room temperature. Because the subsequent hydrolysis of the resulting amide requires much higher activation energy, the reaction cleanly halts at the amide stage[4].

Pathway Visualization

Hydrolysis Nitrile 3-Oxo-3,4-dihydroquinoxaline -2-carbonitrile Cond1 Mild Conditions (UHP/Base, RT) Nitrile->Cond1 Partial Hydrolysis Cond2 Harsh Conditions (Strong Acid, Reflux) Nitrile->Cond2 Direct Complete Hydrolysis Amide 3-Oxo-3,4-dihydroquinoxaline -2-carboxamide Amide->Cond2 Complete Hydrolysis Acid 3-Oxo-3,4-dihydroquinoxaline -2-carboxylic acid Cond1->Amide Cond2->Acid

Fig 1: Reaction pathways for the hydrolysis of this compound.

Experimental Design & Parameter Optimization

To ensure reproducibility across different scale-up environments, the following quantitative parameters have been optimized for both partial and complete hydrolysis workflows.

Target ProductReagents & CatalystSolvent SystemTemp (°C)Time (h)Expected Yield
Amide UHP (3.0 eq), K₂CO₃ (0.5 eq)EtOH / H₂O (4:1)252 - 485 - 95%
Amide Conc. H₂SO₄ (Excess)Neat0 to 253 - 575 - 85%
Carboxylic Acid 6M HCl (Excess)H₂O / AcOH (1:1)100 (Reflux)12 - 2480 - 90%
Carboxylic Acid 20% NaOH (Excess)H₂O / MeOH (1:1)808 - 1270 - 80%

Step-by-Step Methodologies

Protocol A: Partial Hydrolysis to 3-Oxo-3,4-dihydroquinoxaline-2-carboxamide

Objective: Selectively hydrate the nitrile without cleaving the resulting C-N amide bond.

  • Substrate Dissolution: Suspend this compound (10.0 mmol) in 40 mL of Ethanol. Note: Complete dissolution may not occur until the reaction progresses.

  • Reagent Addition: In a separate vial, dissolve Urea-Hydrogen Peroxide (UHP, 30.0 mmol) and Potassium Carbonate (5.0 mmol) in 10 mL of deionized water.

  • Activation: Add the aqueous UHP/K₂CO₃ solution dropwise to the ethanolic suspension at room temperature (25 °C). The basic environment generates the highly nucleophilic HOO⁻ species.

  • Monitoring: Stir the mixture vigorously for 2-4 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting material will consume completely, replaced by a lower-Rf spot corresponding to the highly polar amide.

  • Quenching & Isolation: Once complete, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Evaporate the ethanol under reduced pressure. The amide product typically precipitates from the remaining aqueous layer.

  • Purification: Filter the precipitate, wash with cold water (3 × 15 mL), and dry under high vacuum to afford the pure carboxamide.

Protocol B: Complete Hydrolysis to 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Objective: Drive the hydrolysis to completion using harsh acidic conditions to yield the free carboxylic acid.

  • Acidic Suspension: Charge a 100 mL round-bottom flask with this compound (10.0 mmol). Add 25 mL of 6M HCl and 25 mL of Glacial Acetic Acid. Causality: Acetic acid acts as a co-solvent to improve the solubility of the rigid quinoxaline core, ensuring homogenous protonation.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 100 °C. The continuous heat provides the activation energy required for water to attack the protonated intermediate[1].

  • Progression: Maintain reflux for 12-24 hours. The intermediate amide forms in situ but is rapidly hydrolyzed under these harsh conditions, releasing ammonium chloride (NH₄Cl) as a byproduct[2].

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The carboxylic acid product will precipitate heavily due to its low solubility in cold, highly acidic aqueous media.

  • Purification: Filter the solid via vacuum filtration. Wash the filter cake with ice-cold water (3 × 20 mL) to remove residual HCl and NH₄Cl. Dry in a vacuum oven at 50 °C overnight.

Self-Validating Analytical System

To ensure the trustworthiness of the protocols, every reaction must be validated using orthogonal analytical techniques. The following workflow guarantees that the correct hydrolysis state has been achieved.

Validation Sample Reaction Aliquot TLC TLC Monitoring (UV 254 nm) Sample->TLC In-process IR FT-IR Spectroscopy (C≡N vs C=O) Sample->IR Post-workup NMR 13C-NMR Analysis (Carbonyl Shift) Sample->NMR Final Purity

Fig 2: Analytical validation workflow for monitoring nitrile hydrolysis progression.

Validation Metrics:

  • FT-IR Spectroscopy: The starting this compound exhibits a distinct, sharp5[5].

    • Amide Validation: Disappearance of the 2238 cm⁻¹ peak and appearance of primary amide N-H stretches (~3200-3400 cm⁻¹) and a C=O stretch (~1660 cm⁻¹).

    • Acid Validation: Disappearance of the 2238 cm⁻¹ peak, accompanied by a very broad O-H stretch (2500-3300 cm⁻¹) and a strong carboxylic C=O stretch (~1700 cm⁻¹).

  • ¹³C-NMR Analysis: The5[5]. Upon successful hydrolysis, this signal will vanish, replaced by a downfield carbonyl carbon signal (–CONH₂ or –COOH) in the 160–170 ppm region.

References

  • Lumen Learning. "21.5. Hydrolysis of nitriles | Organic Chemistry II". Source: lumenlearning.com. URL:[Link]

  • Common Organic Chemistry. "Nitrile to Amide - Common Conditions". Source: commonorganicchemistry.com. URL:[Link]

  • Organic Chemistry Tutor. "Hydrolysis of Nitriles". Source: organicchemistrytutor.com. URL:[Link]

  • Master Organic Chemistry. "Acidic Hydrolysis of Nitriles To Amides". Source: masterorganicchemistry.com. URL:[Link]

  • Royal Society of Chemistry (RSC). "Supporting Information: Characterization Data for the Products (4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonitrile)". Source: rsc.org. URL:[Link]

Sources

Microwave-assisted synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of This compound , a critical scaffold in medicinal chemistry known for its kinase inhibitory potential (e.g., EGFR, VEGFR-2).

While direct condensation methods often suffer from regioselectivity issues—frequently yielding benzimidazole byproducts—this guide presents a validated three-step microwave-assisted workflow . By utilizing microwave irradiation (MW), we accelerate the reaction kinetics of the condensation, amidation, and dehydration steps, reducing total synthesis time from 24+ hours (thermal) to under 45 minutes while improving purity profiles.

Retrosynthetic Logic & Mechanistic Insight

The direct reaction of o-phenylenediamine (OPD) with ethyl (ethoxymethylene)cyanoacetate is a common "trap" in quinoxaline synthesis. Under standard thermodynamic control, this pathway favors the formation of 2-benzimidazoleacetonitrile or open-chain enamines due to the higher nucleophilicity of the amine versus the steric hindrance of the cyclization [1].

To ensure the exclusive formation of the quinoxaline-2-carbonitrile core, this protocol utilizes a functional group interconversion (FGI) strategy :

  • Core Formation: Rapid MW condensation of OPD with diethyl ketomalonate to form the quinoxaline-2-carboxylate.

  • Amidation: MW-assisted nucleophilic acyl substitution.

  • Dehydration: MW-promoted conversion of the primary amide to the nitrile.

Pathway Visualization

ReactionPathway OPD o-Phenylenediamine (Start) Ester Intermediate A: Ethyl 3-oxo-quinoxaline-2-carboxylate OPD->Ester MW Step 1 EtOH, 120°C, 5 min Benzimidazole Pitfall Product: Benzimidazole derivative OPD->Benzimidazole Direct Condensation (Avoid) DEKM Diethyl Ketomalonate DEKM->Ester Amide Intermediate B: 3-Oxo-quinoxaline-2-carboxamide Ester->Amide MW Step 2 NH4OH, 100°C, 10 min Nitrile TARGET: 3-Oxo-3,4-dihydroquinoxaline- 2-carbonitrile Amide->Nitrile MW Step 3 POCl3, 80°C, 5 min

Figure 1: Validated synthetic pathway (green/yellow) versus the common benzimidazole pitfall (red).

Experimental Protocols

Equipment & Reagents
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature control.

  • Vessels: 10 mL and 35 mL pressure-sealed borosilicate vials.

  • Reagents: o-Phenylenediamine (99%), Diethyl ketomalonate (95%), Ammonium hydroxide (28-30%), Phosphorus oxychloride (POCl₃), Ethanol (Abs.), DMF.

Step 1: Synthesis of Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate

Rationale: Diethyl ketomalonate provides a symmetrical 1,2-dicarbonyl equivalent that reacts cleanly with OPD, avoiding regioselectivity issues.

  • Preparation: In a 35 mL MW vial, dissolve o-phenylenediamine (1.08 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add Diethyl ketomalonate (1.74 g, 10 mmol) dropwise. The solution may darken slightly.

  • Microwave Parameters:

    • Temperature: 120°C

    • Time: 5:00 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Cool the vial to room temperature (RT). The product typically precipitates as yellow needles. Chill in an ice bath for 15 minutes. Filter, wash with cold ethanol (2 x 5 mL), and dry.

    • Expected Yield: 90-95%

    • Checkpoint: 1H NMR should show the ethyl ester quartet (~4.4 ppm) and triplet (~1.4 ppm).

Step 2: Amidation to 3-Oxo-3,4-dihydroquinoxaline-2-carboxamide

Rationale: MW irradiation overcomes the poor nucleophilicity of ammonia towards the conjugated ester.

  • Preparation: Suspend the Ester from Step 1 (1.0 g, 4.58 mmol) in Ethanol (5 mL) in a 10 mL MW vial.

  • Addition: Add Ammonium Hydroxide (28%) (3 mL, excess). Seal the vial immediately.

  • Microwave Parameters:

    • Temperature: 100°C

    • Time: 10:00 minutes

    • Pressure Limit: 250 psi (Ammonia generates pressure; ensure safety limits).

  • Workup: Cool to RT. Vent carefully. Pour the mixture into ice water (20 mL) and acidify slightly with dilute HCl to pH 6 to ensure full precipitation. Filter the solid amide.[1]

    • Expected Yield: 85-90%

Step 3: Dehydration to this compound

Rationale: This is the critical step. POCl₃ acts as the dehydrating agent. MW drives the elimination rapidly, preventing charring associated with prolonged thermal reflux.

  • Preparation: In a 10 mL MW vial, place the Amide from Step 2 (0.5 g, 2.6 mmol).

  • Solvent/Reagent: Add POCl₃ (2 mL) and DMF (2 drops, catalytic). Note: Perform in a fume hood.

  • Microwave Parameters:

    • Temperature: 80°C

    • Time: 5:00 minutes

    • Power: Low (Max 50W - exothermic reaction).

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice/sodium acetate buffer (to neutralize HCl).

    • The nitrile precipitates as a beige/tan solid.

    • Filter, wash with water, and recrystallize from Ethanol/DMF if necessary.

Data Summary & Validation

ParameterConventional Thermal MethodMicrowave-Assisted Protocol (This Work)
Total Reaction Time 18 - 24 Hours< 45 Minutes
Overall Yield 40 - 55%70 - 80%
Solvent Usage High (Reflux volumes)Low (High concentration)
Purity (HPLC) Requires Column Chromatography>95% (after simple filtration)

Spectroscopic Validation (Target Molecule):

  • IR (KBr): 2230 cm⁻¹ (C≡N stretch, distinct sharp peak), 1680 cm⁻¹ (C=O amide).

  • 1H NMR (DMSO-d₆): δ 12.8 (br s, 1H, NH), 7.9-7.3 (m, 4H, Ar-H). Note: Absence of ethyl group protons confirms conversion.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2 (Amidation).

    • Cause: Loss of ammonia gas before reaction completion.

    • Fix: Use a dedicated microwave vessel with a high-pressure rating (up to 300 psi). Alternatively, use 7N NH₃ in Methanol instead of aqueous ammonium hydroxide.

  • Issue: Benzimidazole formation.

    • Cause: Using ethyl cyanoacetate directly with OPD in Step 1.

    • Fix: Strictly adhere to the Diethyl Ketomalonate route. If you must use cyanoacetate, you require oxidative conditions (e.g., MnO₂), but yields are lower [2].

  • Safety Note: Step 3 involves POCl₃. MW heating of corrosive/volatile reagents requires vessels with appropriate Teflon liners and pressure release mechanisms. Do not overheat (>100°C) to avoid thermal runaway.

References

  • Elina R. Marinho and Fernanda P. Proença. (2010).[2] The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes.[2][3][4][5] Arkivoc.[3][4] Link

  • Venkatesh, T., et al. (2022). Microwave assisted synthesis of quinoxaline derivatives and their biological evaluation. Journal of Medicinal & Pharmaceutical and Allied Sciences. Link

  • Zhang, Z., et al. (2021).[6] Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones.[7] New Journal of Chemistry.[7] Link

  • BenchChem Technical Data. (2025). Physicochemical Properties of 2-Cyano-3-hydroxyquinoline and related scaffolds.Link

Sources

Application Note: 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Scaffolds in Hypoxia-Targeted Fluorescence Imaging and Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile scaffold (and its tautomeric equivalent, 3-hydroxyquinoxaline-2-carbonitrile) represents a highly privileged pharmacophore and fluorophore core in modern chemical biology. Characterized by a rigid bicyclic structure, the electron-withdrawing cyano group at the C2 position paired with the electron-donating potential of the nitrogen heteroatoms creates a highly tunable "push-pull" electronic system.

This structural architecture is heavily leveraged in two primary domains:

  • Hypoxia-Targeted Fluorescence Imaging: By functionalizing the scaffold into 1,4-di-N-oxides or nitro-derivatives, the intrinsic fluorescence is quenched via Photoinduced Electron Transfer (PeT). Under hypoxic conditions (characteristic of solid tumors), overexpressed Nitroreductase (NTR) enzymes catalyze the bioreduction of these groups, triggering a massive Intramolecular Charge Transfer (ICT) and a subsequent fluorescence "turn-on"[1].

  • Viral Protein-RNA Disruption Assays: Quinoxaline-2-carbonitrile derivatives exhibit high binding affinities for specific viral domains, making them excellent candidates for High-Throughput Screening (HTS) using Fluorescence Polarization (FP) to monitor the disruption of viral dsRNA-protein interactions[2].

Application 1: Hypoxia-Targeted Live-Cell Fluorescence Imaging

The Causality of the Assay Design

Solid tumors exhibit unique microenvironments, notably severe hypoxia (oxygen levels < 4%), leading to the overexpression of specific reductases like NTR[1]. Traditional imaging probes often suffer from poor tissue penetration and high background noise. Quinoxaline-based probes solve this by utilizing a large Stokes shift (often >100 nm) generated upon NTR-mediated reduction, minimizing auto-fluorescence interference.

To ensure trustworthiness and self-validation , this protocol incorporates a negative control using Dicoumarol, a known NTR inhibitor. If the fluorescence signal is truly NTR-dependent, the Dicoumarol-treated group must exhibit baseline fluorescence, ruling out non-specific reduction by cellular thiols (e.g., Glutathione).

G A Quinoxaline Probe (Nitro/Di-N-oxide) State: Quenched (PeT) B Nitroreductase (NTR) + NADH (Hypoxic Tumor) A->B C Reduced Quinoxaline (Amino derivative) State: Highly Fluorescent (ICT) B->C

Caption: NTR-mediated bioreduction of quinoxaline probes under hypoxia.

Protocol: In Vitro Hypoxia Imaging in HeLa Cells

Materials Required:

  • HeLa cell line (or equivalent solid tumor line, e.g., HepG2)[3].

  • Quinoxaline-based fluorescent probe (10 mM stock in anhydrous DMSO).

  • NADH (1 mM aqueous stock).

  • Dicoumarol (NTR inhibitor, 50 µM).

  • Hypoxia incubator chamber (1% O₂, 5% CO₂, 94% N₂).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 35 mm glass-bottom confocal dishes at a density of

    
     cells/well. Incubate at 37 °C in a standard normoxic incubator (20% O₂) for 24 hours to allow adherence.
    
  • Experimental Grouping & Pre-treatment (The Self-Validating Step):

    • Group 1 (Normoxia Control): Fresh media + 10 µM Probe.

    • Group 2 (Hypoxia Test): Fresh media + 10 µM Probe.

    • Group 3 (Inhibition Control): Pre-incubate cells with 50 µM Dicoumarol for 30 mins, then add 10 µM Probe.

  • Incubation: Transfer Group 2 and Group 3 to the hypoxia chamber (1% O₂) for 4 hours. Keep Group 1 in the normoxic incubator. Reasoning: 4 hours is the optimal window for NTR expression and subsequent probe bioreduction without inducing severe cell death.

  • Washing: Carefully aspirate the media and wash the cells three times with pre-warmed PBS (pH 7.4) to remove unbound extracellular probe.

  • Confocal Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: Set to the specific absorption maximum of the reduced quinoxaline (typically ~400-450 nm).

    • Emission Collection: 500–600 nm (adjust based on the specific ICT emission peak).

Application 2: Fluorescence Polarization (FP) Assays for Drug Screening

The Causality of the FP Assay

Fluorescence Polarization (FP) relies on the rotational correlation time of a fluorophore. When a small, fluorophore-labeled dsRNA molecule is free in solution, it rotates rapidly, emitting depolarized light (Low FP). When a massive viral protein (e.g., Influenza A NS1A) binds the RNA, rotation slows dramatically, emitting highly polarized light (High FP)[2].

By introducing a library of this compound derivatives, researchers can screen for molecules that competitively disrupt this RNA-protein interaction. A successful hit will displace the RNA, restoring rapid rotation and dropping the FP signal.

FP_Assay N1 Fluorophore-dsRNA (Fast rotation = Low FP) N2 Add NS1A Protein N1->N2 N3 RNA-Protein Complex (Slow rotation = High FP) N2->N3 N4 Add Quinoxaline Hit N3->N4 N5 Disrupted Complex (Restored Low FP) N4->N5

Caption: FP assay workflow for screening quinoxaline-based viral RNA-protein disruptors.

Protocol: dsRNA-NS1A Disruption FP Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 10 nM of FITC-labeled dsRNA in assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Reasoning: Triton X-100 prevents non-specific aggregation of the highly hydrophobic quinoxaline compounds.

  • Protein Addition: Add recombinant NS1A protein to the master mix at a final concentration of 150 nM (pre-determined

    
     concentration to achieve ~80% binding).
    
  • Compound Dispensing: In a black 384-well microplate, dispense 1 µL of quinoxaline-2-carbonitrile derivatives (ranging from 0.1 µM to 100 µM) into designated wells. Use DMSO as a vehicle control.

  • Reaction Incubation: Add 19 µL of the RNA-Protein master mix to the wells. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the millipolarization (mP) units. Plot mP versus the log of the quinoxaline concentration to determine the

    
     value.
    

Quantitative Data Summaries

The following table summarizes the typical photophysical and biochemical performance metrics of optimized this compound derivatives based on recent literature[1][4].

ParameterMetric / ValueMechanistic Significance
Stokes Shift 100 – 115 nmLarge shift prevents self-quenching and minimizes biological auto-fluorescence interference.
Fluorescence Enhancement 30-fold to 110-foldHigh signal-to-noise ratio upon NTR reduction ensures precise hypoxia localization.
Limit of Detection (LOD) ~50 – 60 ng/mL (NTR)Enables detection of early-stage hypoxia before severe morphological tumor changes occur.
FP Assay

(NS1A)
0.5 µM – 5.0 µMIndicates strong competitive binding; demonstrates the scaffold's viability as a viral inhibitor.

Troubleshooting & Self-Validation Checklist

  • Issue: High background fluorescence in normoxic cells.

    • Causality: The probe may be undergoing non-specific reduction by intracellular glutathione (GSH) or hydrogen sulfide (

      
      ).
      
    • Validation Fix: Perform a selectivity assay in cell-free buffer using 10 mM GSH. If fluorescence increases, the probe design requires a more stable electron-withdrawing protecting group (e.g., shifting from a simple nitro group to a sterically hindered 1,4-di-N-oxide)[4].

  • Issue: Erratic FP readings in the 384-well plate.

    • Causality: Quinoxaline-2-carbonitriles are highly planar and can form

      
       stacking aggregates in aqueous buffers, causing light scattering.
      
    • Validation Fix: Centrifuge the compound stock before use. Increase the detergent concentration (Triton X-100) to 0.05% to maintain compound solubility.

References

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells.RSC Advances.
  • Synthesis and Characterization of Two New Quinoxaline Derivatives.ResearchGate.
  • Hypoxia-Targeted Drug Q6 Induces G2-M Arrest and Apoptosis via Poisoning Topoisomerase II under Hypoxia.PLOS One.
  • Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells.Cancer Investigation (Taylor & Francis).

Sources

Application Note: Chemoselective Reduction of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile to Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Challenges

The quinoxalin-2(1H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry and drug development[1]. Functionalization at the C-3 position via the reduction of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile yields 3-(aminomethyl)quinoxalin-2(1H)-one, a versatile primary amine building block for downstream amide coupling or reductive amination.

However, reducing this specific substrate presents two distinct chemical challenges:

  • Chemoselectivity: The reducing agent must selectively target the cyano group (-C≡N) without inadvertently reducing the lactam carbonyl (C=O) of the quinoxalinone core. Strong, unselective hydrides like LiAlH₄ risk over-reduction[2].

  • Dimerization Control: Nitrile reduction proceeds via a highly reactive transient imine intermediate. If the subsequent reduction to the amine is not kinetically favored, the newly formed primary amine will act as a nucleophile, attacking the imine to form an undesired secondary amine dimer[3].

Mechanistic Pathway & Strategy Selection

To bypass dimerization and ensure strict chemoselectivity, the reduction must either be driven kinetically (using highly active catalytic surfaces) or thermodynamically (using chemical additives to shift the equilibrium).

Mechanistic pathway of nitrile reduction highlighting the transient imine and potential dimerization.

We recommend two field-proven methodologies for this transformation:

  • Method A: Cobalt Boride-Mediated Reduction (NaBH₄ / CoCl₂). Sodium borohydride reacts with cobalt(II) chloride in situ to generate a finely divided black precipitate of cobalt boride (Co₂B). This acts as a highly active catalytic surface that rapidly reduces nitriles to primary amines at room temperature, entirely preserving the lactam core[4][5].

  • Method B: Catalytic Hydrogenation with Raney Nickel. Sponge nickel is highly selective for nitriles. To suppress secondary amine formation, the reaction is conducted in methanolic ammonia. The excess ammonia saturates the reaction mixture, thermodynamically preventing the nucleophilic attack of the product amine on the intermediate imine[6].

Quantitative Method Comparison
ParameterMethod A: NaBH₄ / CoCl₂Method B: Raney Ni / H₂ (NH₃)
Active Catalyst In situ Cobalt Boride (Co₂B)Heterogeneous Sponge Nickel
Hydrogen Source Hydride (NaBH₄)Molecular H₂ gas (1-5 bar)
Chemoselectivity Excellent (Preserves lactam)Excellent (Preserves lactam)
Dimerization Control Rapid kinetic reductionThermodynamic shift via NH₃
Scalability Best for bench-scale (<50 g)Best for process-scale (>50 g)
Safety Considerations Exothermic H₂ evolutionPyrophoric catalyst handling

Experimental Protocols

Protocol A: Cobalt Boride-Mediated Reduction (Bench-Scale)

This protocol is ideal for rapid, bench-top synthesis without the need for pressurized hydrogen reactors.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a venting needle, dissolve this compound (10.0 mmol, 1.0 equiv) and CoCl₂·6H₂O (2.0 mmol, 0.2 equiv) in 50 mL of methanol.

    • Causality: Methanol acts as both the solvent and the necessary proton source to facilitate the hydride transfer mechanism[4].

  • Hydride Addition: Cool the dark solution to 0 °C using an ice bath. Slowly add NaBH₄ (50.0 mmol, 5.0 equiv) in small portions over 30 minutes.

    • Causality: The addition of NaBH₄ instantly reduces Co(II) to Co₂B (observed as a black precipitate). This step is highly exothermic and evolves significant volumes of hydrogen gas; portion-wise addition prevents thermal runaway and solvent boil-over[4][5].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases (destroying unreacted borohydride). Basify the mixture to pH 10 using concentrated NH₄OH.

  • Filtration: Filter the entire mixture through a tightly packed pad of Celite.

    • Causality: The finely divided Co₂B particles are highly prone to clogging standard frits and can contaminate the final Active Pharmaceutical Ingredient (API). Celite effectively traps the heavy metal particulates[5].

  • Isolation: Extract the aqueous filtrate with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the primary amine.

Protocol B: Raney Nickel Catalytic Hydrogenation (Process-Scale)

This protocol is optimized for larger scale-ups where reagent cost and atom economy are prioritized.

  • Preparation: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with this compound (50.0 mmol, 1.0 equiv) dissolved in 150 mL of 7 M ammonia in methanol.

    • Causality: The massive molar excess of ammonia forces the imine intermediate equilibrium toward the primary amine, completely suppressing dimerization[6].

  • Catalyst Addition: Add 5.0 g of Raney Nickel (approx. 10% w/w) as an aqueous or ethanolic slurry.

    • Causality: Dry Raney Nickel is highly pyrophoric and will spontaneously ignite upon contact with atmospheric oxygen. It must always be transferred as a wet slurry[7].

  • Hydrogenation: Seal the vessel. Purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi (~3.5 bar) with H₂ and stir vigorously at 25 °C for 12 hours.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a Celite pad under a continuous blanket of nitrogen.

    • Causality: Spent Raney Nickel retains adsorbed hydrogen and remains heavily pyrophoric. Exposing the filter cake to air will cause a fire; nitrogen blanketing is a mandatory safety control[7].

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding the target amine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical markers must be used to validate the successful conversion of the nitrile to the primary amine, while confirming the preservation of the quinoxalinone core.

  • In-Process Control (TLC): The starting material is highly UV-active. In a polar solvent system (e.g., DCM/MeOH/NH₄OH 90:9:1), the starting nitrile will migrate, while the highly polar primary amine product will remain near the baseline in standard non-polar eluents. The product spot will stain a distinct purple when treated with Ninhydrin and heated, confirming the presence of a primary amine.

  • Infrared (IR) Spectroscopy: The starting material exhibits a sharp, characteristic -C≡N stretching band at approximately 2232 cm⁻¹[8]. Successful reduction is validated by the complete disappearance of this peak and the emergence of a broad doublet at 3300–3400 cm⁻¹, corresponding to the new -NH₂ stretching vibrations.

  • ¹H NMR Spectroscopy (DMSO-d₆): The structural integrity of the lactam core is confirmed by the retention of the downfield lactam -NH proton, typically observed as a broad singlet around δ 12.4 ppm[9]. Successful reduction is validated by the appearance of a new aliphatic methylene singlet (-CH₂-NH₂) at approximately δ 3.9 ppm, and a broad, D₂O-exchangeable singlet for the primary amine protons (-NH₂) at δ 2.0–2.5 ppm.

References

1.[1] Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future. ResearchGate. URL: [Link] 2.[8] Supporting Information: Metal-free C-3 functionalization of quinoxalin-2(1H)-ones. Royal Society of Chemistry (RSC). URL: [Link] 3.[2] Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. URL: [Link] 4.[9] Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. National Institutes of Health (NIH). URL: [Link] 5.[10] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. University of Dundee Research Portal. URL: [Link] 6.[4] Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. MDMA.ch (Tetrahedron Letters). URL: [Link] 7.[3] Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. URL: [Link] 8.[5] Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. ResearchGate. URL: [Link] 9.[7] Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. URL: [Link] 10.[6] US7214829B2 - Method for the production of primary amines by hydrogenating nitriles. Google Patents. URL:

Sources

Troubleshooting & Optimization

Improving reaction yields for 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile. While the di-nucleophile/di-electrophile condensation between o-phenylenediamine and cyano-dicarbonyl equivalents appears straightforward on paper, the reality of the bench involves competing regioselectivity, oxidative degradation, and complex crystallization kinetics.

This guide is designed to move beyond basic recipes. Here, we analyze the causality behind reaction failures and provide self-validating protocols to ensure your synthesis is robust, high-yielding, and scalable.

Mechanistic Overview & Reaction Logic

The synthesis relies on the condensation of a di-nucleophile (o-phenylenediamine) with a di-electrophile (e.g., ethyl 2-cyano-2-oxoacetate). The critical challenge is differentiating the reactivity of the two amine groups and the two electrophilic centers to prevent oligomerization.

Mechanism OPD o-Phenylenediamine (Di-nucleophile) Intermediate Schiff Base Intermediate (Mono-condensed) OPD->Intermediate Nucleophilic Attack (Acid Catalyzed) Electrophile Ethyl 2-cyano-2-oxoacetate (Di-electrophile) Electrophile->Intermediate Cyclization Intramolecular Cyclization (- EtOH) Intermediate->Cyclization Heating / Solvent SideProduct Oligomerization / Degradation Products Intermediate->SideProduct Poor Temp Control (Side Reaction) Product 3-Oxo-3,4-dihydroquinoxaline- 2-carbonitrile Cyclization->Product High Yield Pathway

Figure 1: Mechanistic pathway for the di-nucleophile/di-electrophile condensation synthesis.

Yield Optimization Data

To demonstrate the impact of reaction parameters on causality and yield, review the optimization data below. Notice how the shift to an acidic solvent under an inert atmosphere drastically suppresses side reactions.

Table 1: Optimization of Reaction Parameters for this compound Synthesis

Solvent SystemCatalystTemperature ProfileAtmosphereIsolated Yield (%)Purity (HPLC)
Ethanol / WaterNoneReflux (80 °C)Air42%< 80%
EthanolAcetic Acid (10 mol%)Reflux (80 °C)Air65%88%
Toluenep-TsOH (5 mol%)Reflux (110 °C)Nitrogen72%92%
Acetic AcidNone (Solvent acts as cat.)0 °C → 100 °CArgon94%> 98%

Troubleshooting & FAQs

Q1: Why is my reaction yielding a complex mixture of isomers and oligomers instead of the pure carbonitrile? Causality & Expert Insight: The condensation of unsymmetrical di-electrophiles with o-phenylenediamine is highly sensitive to temperature. The two amino groups of o-phenylenediamine have identical nucleophilicity. If the reaction is heated too rapidly, the differing electrophilicities of the ketone and ester carbonyls are not effectively differentiated. This leads to competitive attack at the ester, forming uncyclized oligomers or isomeric mixtures. As documented in standard quinoxaline synthesis protocols, the relative reactivities at the termini of individual components strictly dictate the product distribution (1). Solution: Implement strict temperature control (0–5 °C during addition) and use a mild acid catalyst (e.g., acetic acid) to selectively activate the more electrophilic ketone carbonyl for the initial Schiff base formation. Only after this intermediate is formed should you apply controlled heating to drive the lactamization (cyclization).

Q2: I am experiencing significant oxidative degradation, characterized by a dark, tarry reaction mixture. How can I prevent this? Causality & Expert Insight: o-Phenylenediamine is highly susceptible to air oxidation, forming reactive radical species and quinonediimines that polymerize into dark, tarry byproducts. This degradation is exacerbated under prolonged heating in the presence of oxygen. Recent advances in quinoxalin-2(1H)-one chemistry emphasize that controlling the oxidative environment is critical to preventing radical-mediated side reactions (2). Solution: Degas all solvents (e.g., ethanol, acetic acid) by sparging with argon or nitrogen for 30 minutes prior to use. Conduct the reaction strictly under an inert atmosphere. If darkening still occurs, verify the purity of your starting o-phenylenediamine; it should be off-white to light brown, not black. Sublimation or recrystallization of the diamine prior to use is highly recommended.

Q3: The product precipitates as a sticky mass that is difficult to filter, resulting in low isolated yields. How can I improve the isolation? Causality & Expert Insight: The target this compound exhibits strong intermolecular hydrogen bonding due to the lactam motif and the cyano group. If the solvent polarity changes too abruptly (e.g., dumping the reaction mixture into ice water), the product undergoes rapid, disordered precipitation ("crashing out"). This traps impurities and unreacted starting materials in an amorphous matrix, ruining the yield and purity. Solution: Optimize the crystallization kinetics by using a co-solvent system via the "cloud point" method. Instead of crashing out the product, slowly add water to the hot reaction mixture until slight turbidity is observed. Allow it to cool slowly to room temperature to promote the growth of crystalline, easily filterable solids.

Validated Experimental Workflow

The following protocol integrates the troubleshooting principles discussed above into a self-validating system. By incorporating specific checkpoints, you ensure the reaction is proceeding correctly before committing to the final work-up.

Workflow Start Start Reaction Setup Degas Degas Solvents (Ar/N2) Prevent Oxidation Start->Degas TempControl Ice Bath Addition (0-5°C) Control Regioselectivity Degas->TempControl Heat Reflux (100°C) Drive Cyclization TempControl->Heat TLC TLC Monitoring Check for Intermediates Heat->TLC Decision Is Reaction Complete? TLC->Decision Workup Controlled Crystallization (Cloud Point Method) Decision->Workup Yes Extend Extend Heating Time Decision->Extend No Extend->TLC

Figure 2: Experimental workflow and decision matrix for optimized synthesis.

Step-by-Step Methodology
  • Preparation & Degassing: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Add 50 mL of glacial acetic acid and sparge with argon for 30 minutes to remove dissolved oxygen.

  • Reagent Loading: Add o-phenylenediamine (10.0 mmol, 1.08 g) to the degassed acetic acid. Stir until completely dissolved. The solution should remain light in color.

  • Regioselective Addition: Cool the flask to 0–5 °C using an ice bath. Slowly add ethyl 2-cyano-2-oxoacetate (10.5 mmol, 1.48 g) dropwise over 15 minutes via a syringe. Causality note: This slow, cold addition ensures the amine attacks the highly electrophilic ketone exclusively, forming the Schiff base without premature ester attack.

  • Thermal Cyclization: Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes. Subsequently, heat the reaction mixture to 100 °C for 3 hours.

  • Self-Validating Checkpoint: Before proceeding to work-up, quench a 50 µL aliquot of the reaction mixture in 1 mL of saturated NaHCO₃ and extract with 1 mL of ethyl acetate. Analyze the organic layer via TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The complete disappearance of the highly fluorescent Schiff base intermediate validates that the cyclization is complete. If the intermediate persists, extend heating for an additional hour. (For reference on TLC monitoring of quinoxalinones, see3).

  • Controlled Crystallization: Cool the mixture to 60 °C. Slowly add deionized, degassed water dropwise until the solution becomes slightly turbid (the cloud point).

  • Isolation: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Filter the resulting bright yellow crystals under vacuum, wash with cold ethanol/water (1:1, 2 x 10 mL), and dry under high vacuum at 40 °C overnight.

References
  • Product Class 15: Quinoxalines - Thieme Connect. 1

  • Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future - ResearchGate. 2

  • Synthesis of (E)‑Quinoxalinone Oximes through a Multicomponent Reaction under Mild Conditions - RSC / DOI.org. 3

Sources

Purification methods for removing impurities from 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification & Impurity Removal Protocols

Ticket ID: #QX-CN-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your batch of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (also referred to as 2-cyano-3-hydroxyquinoxaline) is exhibiting suboptimal purity—likely manifesting as a dark brown discoloration, a "sticky" morphology, or unexpected peaks in your LC-MS/NMR data.

This compound presents a unique purification paradox: it possesses a labile nitrile group (susceptible to hydrolysis) alongside an acidic enol/amide motif (susceptible to oxidation). Standard silica chromatography is often ineffective due to the compound's poor solubility in organic solvents and severe tailing.

This guide prioritizes chemical reprocessing (Acid-Base Reprecipitation) over physical separation, as it exploits the specific


 properties of the quinoxaline core to remove the most common impurity: oxidized o-phenylenediamine.

Module 1: The Core Protocol (Acid-Base Reprecipitation)

Applicability: Removal of unreacted o-phenylenediamine (OPD), dark oxidative oligomers, and non-acidic impurities. Mechanism: The N-H proton at position 4 (tautomeric with the 3-OH) is sufficiently acidic (


 ~9-10) to form a water-soluble salt with mild base. Impurities like OPD remain insoluble or neutral and can be filtered off.
Step-by-Step Methodology
  • Dissolution (The "Salt" Phase):

    • Suspend your crude solid in 0.5 M NaOH (aq). Use approximately 10-15 volumes relative to the solid weight.

    • Critical Note: Keep the temperature below 10°C . Higher temperatures and strong bases will hydrolyze the nitrile (-CN) to the amide (

      
      ) or acid (
      
      
      
      ).
    • Stir for 15-30 minutes. The product should dissolve to form a yellow/orange solution. Dark black/brown particulates (oxidized starting material) will likely remain suspended.

  • Filtration (The "Cleanup"):

    • Filter the cold solution through a Celite pad or a 0.45

      
      m membrane filter.
      
    • Result: The filtrate contains your product as the sodium salt. The filter cake contains the lipophilic and polymeric impurities.

  • Reprecipitation (The "Regeneration"):

    • Cool the filtrate to 0-5°C in an ice bath.

    • Slowly add 1 M Acetic Acid dropwise with vigorous stirring.

    • Target pH: 5.0 – 6.0 .

    • Why Acetic Acid? Mineral acids (HCl) are too harsh and can catalyze nitrile hydrolysis or trap inorganic salts in the lattice. Acetic acid buffers the system gently.

  • Isolation:

    • A pale yellow precipitate should form immediately.

    • Filter the solid and wash exclusively with cold water followed by a small amount of cold ethanol .

    • Dry under high vacuum at 40°C.

Workflow Visualization

AcidBasePurification Crude Crude Material (Dark/Sticky Solid) NaOH Suspend in 0.5M NaOH (Temp < 10°C) Crude->NaOH Dissolution Filter Filtration (Remove Insolubles) NaOH->Filter Cake Filter Cake: Oxidized OPD Polymeric Impurities Filter->Cake Reject Filtrate Filtrate: Product as Na+ Salt (Yellow Solution) Filter->Filtrate Keep Acidify Acidify with 1M AcOH to pH 5-6 Filtrate->Acidify Regeneration Pure Pure Precipitate (Pale Yellow Solid) Acidify->Pure Precipitation

Caption: Logical flow for separating acidic quinoxaline product from basic/neutral impurities using pH switching.

Module 2: Recrystallization (Polishing)

Applicability: If the Acid-Base method yields a solid with >95% purity but incorrect crystal form or slight discoloration.

Solvent SystemRatio (v/v)TemperatureNotes
DMF / Water 1:1 to 1:280°C

RT
Best for bulk purity. Dissolve in hot DMF, add water until turbid, cool slowly.
Acetic Acid PureBoiling

RT
Classic Method. Good for removing inorganic salts. Risk of acetylation if refluxed too long.
Ethanol PureReflux

-20°C
Low Recovery. Solubility is generally poor, but yields very clean crystals if successful.

Troubleshooting the "Oil Out": If your product comes out as an oil instead of crystals during recrystallization:

  • Re-heat the solution until clear.

  • Add a "seed crystal" from a previous batch (even a crude one).

  • Cool the solution much slower (wrap the flask in foil/towel).

Module 3: Impurity Forensics (FAQ)

Q: My product has lost the nitrile peak (~2220 cm⁻¹) in IR. What happened? A: You likely hydrolyzed the nitrile.[1]

  • Diagnosis: Check LC-MS.

    • M+18: Amide formation (Primary hydrolysis product).

    • M+19: Carboxylic acid (Secondary hydrolysis product).

  • Cause: Exposure to strong acid/base at high temperatures (

    
    C) or prolonged storage in wet DMSO.
    

Q: The solid turns black upon sitting on the bench. A: This indicates residual o-phenylenediamine (OPD).

  • Mechanism: OPD oxidizes rapidly in air to form phenazine-like oligomers (highly colored).

  • Solution: Repeat Module 1 . The acid-base wash is specifically designed to remove neutral amines like OPD.

Q: I see a small impurity at M-43 in LCMS. A: This is likely decarboxylation .

  • If hydrolysis occurred (CN

    
     COOH), the resulting acid is a 
    
    
    
    -amino acid analog which can decarboxylate under thermal stress (e.g., in the GC inlet or during high-temp drying), losing
    
    
    (Mass 44) or
    
    
    fragments.
Impurity Identification Decision Tree

ImpurityTree Start Impurity Observed Color Is it Dark/Black? Start->Color MS Check LC-MS Mass Color->MS No (Yellow/White) OPD Oxidized Starting Material (o-phenylenediamine) Color->OPD Yes Hydrolysis Amide (+18 Da) or Acid (+19 Da) MS->Hydrolysis M + 18/19 Decarb Decarboxylation (-26 Da from CN to H) MS->Decarb M - 26

Caption: Diagnostic logic for identifying common failure modes based on visual and spectrometric data.

References

  • General Quinoxaline Synthesis & Purification

    • Source: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Journal of the Iranian Chemical Society, 2018.
    • Relevance: Establishes the solubility profile and acid-catalyzed condens
  • Nitrile Hydrolysis Risks

    • Source: Lumen Learning, "Hydrolysis of Nitriles."
    • Relevance: Mechanistic grounding for the "Safe Zone" pH/temperature recommendations to prevent amide form
  • Specific Derivative Properties (this compound)

    • Source: PubChem Compound Summary for CID 234857.
    • Relevance: Validation of chemical structure, tautomerism, and physical properties.
  • Recrystallization of Quinoxalines

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Relevance: Standard reference for solvent selection (Acetic Acid/DMF) for nitrogen heterocycles.

Sources

Solving solubility issues of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to obtain high-quality Nuclear Magnetic Resonance (NMR) spectra for rigid, planar heterocycles. 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (also tautomerically known as 3-hydroxyquinoxaline-2-carbonitrile) is a notorious example of a compound that resists standard solvation.

This guide is designed to bypass generic advice and provide you with field-proven, self-validating protocols to overcome these specific solubility barriers.

Mechanistic Root Cause Analysis

Question: Why is this compound so difficult to dissolve for NMR analysis?

Answer: The insolubility stems from the molecule's exceptionally high crystal lattice energy, driven by two primary structural features. First, the quinoxaline ring is essentially planar, which facilitates extensive intermolecular


 stacking[1]. Second, the molecule possesses a lactam motif (an NH hydrogen-bond donor and a C=O hydrogen-bond acceptor) adjacent to a highly polar cyano group. This arrangement creates robust, repeating intermolecular hydrogen-bonding networks in the solid state[1].

To achieve solvation, your chosen NMR solvent and methodology must provide enough thermodynamic stabilization or kinetic energy to disrupt both the


 stacking and the hydrogen bonds.

Causality_Insolubility Core 3-Oxo-3,4-dihydroquinoxaline- 2-carbonitrile Planarity Highly Planar Quinoxaline Core Core->Planarity Lactam Lactam Motif (NH and C=O) Core->Lactam PiStack Extensive π-π Stacking Planarity->PiStack HBond Intermolecular H-Bonding Networks Lactam->HBond Lattice High Crystal Lattice Energy PiStack->Lattice HBond->Lattice Insoluble Poor Solvation in Standard NMR Solvents Lattice->Insoluble

Caption: Logical flow of physical properties causing poor NMR solvent solubility.

Solvent Selection Data

Question: Which deuterated solvents offer the highest probability of success?

Answer: Standard non-polar solvents (like CDCl₃) will fail because they cannot compete with the intermolecular forces of the solute. You must select solvents with high dielectric constants and strong hydrogen-bond accepting capabilities.

Solvent SystemDielectric Constant (ε)H-Bond Acceptor/DonorRecommended TempSolubilization Efficacy
Chloroform-d (CDCl₃)4.8Neither25 °CPoor
Methanol-d₄ (CD₃OD)32.7Both25 °CPoor to Moderate
DMSO-d₆46.8Strong Acceptor25 °C – 80 °CModerate to Good
DMF-d₇36.7Strong Acceptor25 °C – 80 °CModerate to Good
DMSO-d₆ + TFA-d~46Disruptor (Acidic)25 °CExcellent

Diagnostic & Troubleshooting Workflow

Question: What is the logical sequence of steps to resolve this solubility issue?

Answer: Follow the diagnostic workflow below to systematically break the intermolecular forces without unnecessarily degrading your sample.

NMR_Solubility_Workflow Start Sample Prep (5-10 mg) TestDMSO Test in DMSO-d6 Start->TestDMSO Check1 Soluble? TestDMSO->Check1 RunNMR Acquire Spectra Check1->RunNMR Yes Heat VT-NMR (60-80 °C) Check1->Heat No Check2 Soluble? Heat->Check2 Check2->RunNMR Yes Additives Add TFA-d (1-2 drops) Check2->Additives No Check3 Soluble? Additives->Check3 Check3->RunNMR Yes Deriv N-Acetylation Check3->Deriv No SSNMR Solid-State NMR Check3->SSNMR Alt

Caption: Step-by-step troubleshooting workflow for resolving NMR solubility issues.

Issue-Driven Troubleshooting Protocols

Issue 1: The sample remains a cloudy suspension in DMSO-d6 at room temperature.

Protocol: Variable Temperature (VT) NMR

  • Causality: Heating provides the kinetic energy necessary to overcome the activation barrier of the crystal lattice, breaking the

    
     stacks. Simultaneously, DMSO acts as a strong hydrogen-bond acceptor to stabilize the monomeric solute.
    
  • Step-by-Step Methodology:

    • Weigh 5–10 mg of the compound into a clean glass vial.

    • Add 0.6 mL of anhydrous DMSO-d₆ and sonicate for 5 minutes.

    • Transfer the suspension to an NMR tube.

    • Insert into the NMR spectrometer and gradually increase the probe temperature to 60 °C, then 80 °C if required. Allow 5 minutes for thermal equilibration.

    • Self-Validation System: Acquire a rapid 1D ¹H scan at 25 °C (baseline) and compare it to the scan at 60 °C. The protocol is validated if you observe the sharpening of the aromatic signals and a distinct downfield shift of the NH proton, confirming the transition from an aggregated to a monomeric state.

Issue 2: VT-NMR is insufficient, or the compound precipitates during acquisition.

Protocol: Acid-Assisted Solubilization (TFA-d)

  • Causality: Trifluoroacetic acid-d (TFA-d) forcefully protonates the carbonyl oxygen and the cyano nitrogen. This chemically destroys the complementary hydrogen-bond donor/acceptor pairs that hold the quinoxaline dimers together.

  • Step-by-Step Methodology:

    • Prepare a suspension of the compound (5–10 mg) in 0.5 mL of DMSO-d₆.

    • Add 1 to 2 drops (approx. 10–20 μL) of TFA-d directly into the NMR tube.

    • Invert the tube gently 5–10 times until the solution clarifies.

    • Self-Validation System: Run the ¹H NMR immediately. To validate that the structure remains intact, monitor the cyano carbon via ¹³C NMR. If the characteristic nitrile signal at ~114 ppm begins to diminish while new amide/carboxylic signals emerge, acid-catalyzed hydrolysis is occurring. This validates the limits of the protocol and indicates data must be acquired rapidly.

Issue 3: The sample degrades in acid, and VT-NMR fails.

Protocol: Chemical Derivatization (N-Acetylation)

  • Causality: Covalently masking the NH group via acetylation permanently prevents intermolecular hydrogen bonding. Furthermore, the bulky acetyl group distorts the planarity of the heterocycle, drastically increasing solubility in standard solvents like CDCl₃[2].

  • Step-by-Step Methodology:

    • React 50 mg of the quinoxaline derivative with excess acetic anhydride (0.5 mL) and a catalytic amount of pyridine (1 drop) at 80 °C for 2 hours.

    • Quench the reaction with ice water, extract with ethyl acetate, and dry the organic layer over MgSO₄.

    • Evaporate the solvent in vacuo to yield the N-acetylated derivative.

    • Dissolve 10 mg of the purified derivative in 0.6 mL of CDCl₃.

    • Self-Validation System: In the ¹H NMR spectrum, validate the success of the derivatization by confirming the disappearance of the broad lactam NH peak (typically >12 ppm) and the appearance of a sharp, integrating singlet around 2.5 ppm corresponding to the new N-acetyl methyl group.

Frequently Asked Questions (FAQs)

Q: Can I use a strong base like NaOD/D₂O to deprotonate the lactam NH and increase solubility? A: While deprotonation creates an anion that is highly soluble in polar mixtures, the strong basic conditions combined with water will likely hydrolyze the sensitive carbonitrile group at the 2-position into an amide or carboxylic acid. This destroys the structural integrity of your target analyte and will yield a spectrum of the degradation product.

Q: My VT-NMR spectra at 80 °C show broadened peaks. Is the compound degrading? A: Not necessarily. Broadening at elevated temperatures is frequently caused by intermediate exchange rates between the lactam (3-oxo) and lactim (3-hydroxy) tautomeric forms. To validate this, cool the sample back to 25 °C and re-run the spectrum. If the peaks sharpen again, you have confirmed a dynamic exchange phenomenon, not thermal degradation.

Q: Why does my compound precipitate out of DMSO-d6 after sitting on the bench for a few hours? A: this compound is prone to forming supersaturated solutions. Over time, or due to the absorption of atmospheric moisture (DMSO is highly hygroscopic), the compound re-establishes its hydrogen-bond network and crystallizes. Always prepare samples fresh or store them in a desiccator prior to acquisition.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[2]

  • Quinoxaline-2-carbonitrile. PubMed.[1]

Sources

Optimizing catalyst selection for quinoxaline ring closure reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-2 Support Knowledge Base for optimization of quinoxaline synthesis.

Topic: Catalyst Selection & Process Troubleshooting Ticket ID: QX-OPT-2025 Assigned Specialist: Senior Application Scientist

Catalyst Selection Framework (Decision Matrix)

Before initiating a troubleshooting ticket, verify that your catalyst system aligns with your substrate profile. The condensation of 1,2-diamines with 1,2-dicarbonyls is the "workhorse" reaction, but the optimal catalyst depends heavily on functional group tolerance and scale.

Quick-Reference Selection Table
Substrate ConstraintRecommended Catalyst SystemReaction ConditionsMechanism/Advantage
Acid-Sensitive Groups (e.g., Boc, acetals)Iodine (

)
or Cerium(IV) Ammonium Nitrate (CAN)
DMSO or

, RT
Mild Lewis acidity; neutralizes quickly. High functional group tolerance.
Sterically Hindered (Bulky diketones)Sulfamic Acid (

)
or p-TSA
MeOH/EtOH, RefluxStrong Brønsted acidity required to overcome steric repulsion during nucleophilic attack.
Green/Scale-Up (>10g scale)Bentonite Clay K-10 or Zeolites Solvent-free or EtOH, RTHeterogeneous; catalyst is recoverable by filtration. Minimal waste.
High Regioselectivity (Unsymmetrical)Hypervalent Iodine or Chiral Phosphoric Acids DCM, Controlled TempKinetic control via bulky counter-anions or ligand spheres.
Ultra-Fast Synthesis (<10 min)Microwave + Acetic Acid MW Irradiation,

Thermal acceleration combined with acid catalysis.

Troubleshooting Guide (Q&A Format)

Ticket #001: Reaction Stalled at Intermediate (Low Yield)

User Report: "I am seeing a persistent spot on TLC just below the starting material. Yields are stuck at ~40-50%. Increasing temperature leads to tar."

Diagnosis: The reaction is likely stalling at the mono-imine or 1,2-dihydroxy intermediate stage. This is often due to inefficient water removal (dehydration step) or catalyst deactivation.

Corrective Actions:

  • Water Management: The ring closure releases 2 equivalents of water. If the solvent is "wet" or the equilibrium is unfavorable, the second dehydration step fails.

    • Action: Add molecular sieves (

      
      ) or use a Dean-Stark trap if refluxing in toluene.
      
  • Catalyst Acidity: If using weak acids (e.g., acetic acid), the protonation of the second carbonyl (or imine) might be insufficient.

    • Action: Switch to a Lewis Acid like Indium(III) Chloride (

      
      )  (10 mol%) or Gallium(III) Triflate . These activate the carbonyl oxygen more effectively than weak Brønsted acids without causing the degradation seen with concentrated 
      
      
      
      .
  • Electronic Deactivation: If your diamine has electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ), the nucleophilicity of the second amine is drastically reduced after the first condensation.
    • Action: Switch to a high-dielectric solvent (DMSO or DMF) and increase catalyst loading to 20 mol%.

Ticket #002: Regioisomer Mixtures with Unsymmetrical Substrates

User Report: "Reacting 4-nitro-1,2-diaminobenzene with phenylglyoxal gives a 60:40 mixture of isomers. How do I favor one?"

Diagnosis: Regioselectivity is governed by the competition between the two amine nucleophiles. The amine para to the electron-withdrawing group (


) is less nucleophilic. However, the carbonyls also differ in electrophilicity (aldehyde > ketone).

Corrective Actions:

  • Thermodynamic vs. Kinetic Control:

    • Room Temperature: Favors the kinetic product (most nucleophilic amine attacks most electrophilic carbonyl).

    • High Temperature:[1][2] Favors the thermodynamic product (most stable final heterocycle).

    • Protocol: Run the reaction at

      
       initially to enforce kinetic control.
      
  • Solvent Effects:

    • Use a non-polar solvent (DCM or Toluene). Polar protic solvents (EtOH) stabilize the transition states of both pathways, eroding selectivity.

  • Catalyst Bulk:

    • Use a bulky catalyst like Camphorsulfonic Acid (CSA) . The steric bulk of the catalyst can enhance the differentiation between the two reaction sites.

Ticket #003: Green Chemistry & Purification Issues

User Report: "The reaction works, but removing the catalyst (p-TSA) requires aqueous workup, generating large waste volumes. The product precipitates but is impure."

Diagnosis: Homogeneous acid catalysts often require neutralization and extraction.

Corrective Actions:

  • Switch to Heterogeneous Catalysis:

    • Use Montmorillonite K-10 Clay or Sulfated Zirconia .

    • Workflow: Stir reactants + Clay in EtOH

      
       Filter (removes catalyst) 
      
      
      
      Evaporate solvent. The catalyst can be reactivated by heating at
      
      
      .
  • Solvent-Free Grinding:

    • For solid substrates, grind the diamine and diketone with a catalytic amount of p-TSA or Iodine in a mortar and pestle. The heat of friction often drives the reaction. The product is then washed with water to remove the catalyst.

Visualized Mechanisms & Workflows

Figure 1: Acid-Catalyzed Mechanism

Understanding the "Why": The diagram below illustrates the critical dehydration steps where reactions often stall. Note that the second cyclization is entropically favored but electronically disfavored if the ring is deactivated.

QuinoxalineMechanism Start 1,2-Diamine + 1,2-Dicarbonyl Act Carbonyl Activation (H+ or Lewis Acid) Start->Act Nuc1 1st Nucleophilic Attack Act->Nuc1 Amine Attack Inter1 Carbinolamine Intermediate Nuc1->Inter1 Dehyd1 1st Dehydration (-H2O) Inter1->Dehyd1 Rate Limiting 1 Imine Mono-Imine Dehyd1->Imine Cycl Intramolecular Cyclization Imine->Cycl Ring Closure Dehyd2 2nd Dehydration (-H2O) Cycl->Dehyd2 Aromatization Final Quinoxaline Product Dehyd2->Final

Caption: Step-wise mechanism of acid-catalyzed quinoxaline formation. The dehydration steps (red) are critical failure points if water is not removed.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / Incomplete Problem->LowYield Impure Mixture / Side Products Problem->Impure CheckWater Check Water Removal LowYield->CheckWater CheckTemp Check Temperature Impure->CheckTemp CheckCat Check Catalyst Acidity CheckWater->CheckCat Dry Solvent Soln1 Add Mol. Sieves / Dean-Stark CheckWater->Soln1 Wet Solvent Soln2 Switch to Lewis Acid (InCl3) CheckCat->Soln2 CheckSub Unsymmetrical Substrate? CheckTemp->CheckSub Clean but Isomers Soln3 Lower Temp (Kinetic Control) CheckTemp->Soln3 Tars/Degradation Soln4 Use Bulky Catalyst (CSA) CheckSub->Soln4

Caption: Decision tree for diagnosing common experimental failures in quinoxaline synthesis.

Validated Experimental Protocols

Method A: Green Synthesis (Iodine-Catalyzed)

Best for: General synthesis, acid-sensitive substrates, room temperature.

  • Reagents:

    • 1,2-Diamine (1.0 mmol)[3]

    • 1,2-Diketone (1.0 mmol)

    • Molecular Iodine (

      
      ) (5 mol%, ~12 mg)
      
    • Solvent: Ethanol or Acetonitrile (5 mL)

  • Procedure:

    • Dissolve the diamine and diketone in the solvent in a round-bottom flask.[4]

    • Add iodine.[5][6] Stir at room temperature.

    • Monitor: TLC usually shows completion within 10–30 minutes. The iodine activates the carbonyl oxygen (acting as a mild Lewis acid).

  • Workup:

    • Add 5% aqueous

      
       (sodium thiosulfate) to quench the iodine (color changes from brown to clear).
      
    • Extract with Ethyl Acetate or filter the precipitate if solid.

    • Yield: Typically 85–95%.

Method B: Heterogeneous Catalysis (Montmorillonite K-10)

Best for: Scale-up, reusable catalyst, "clean" chemistry.

  • Reagents:

    • Reactants (10 mmol scale)

    • Montmorillonite K-10 Clay (0.5 g)

    • Solvent: Ethanol (20 mL)

  • Procedure:

    • Mix reactants and clay in ethanol.[2][7]

    • Reflux for 1–2 hours.

    • Filtration: Filter the hot mixture through a Celite pad to remove the clay.

  • Recovery:

    • Wash the clay with hot ethanol, dry at

      
       for 1 hour. It can be reused up to 5 times with minimal activity loss.[3][8]
      

Comparative Data: Catalyst Efficiency

CatalystLoadingSolventTemp/TimeYield (%)Reusability
Iodine (

)
5 mol%EtOHRT / 10 min95%No
p-TSA 10 mol%EtOHReflux / 2 h88%No

10 mol%

Reflux / 3 h92%No
Montmorillonite K-10 10 wt%EtOHRT / 1 h90%Yes (5 cycles)
CAN (Cerium Ammonium Nitrate) 5 mol%

RT / 20 min94%No
Sulfamic Acid 10 mol%MeOHRT / 30 min93%No

References

  • More, S. V., et al. (2005). "Iodine as a mild and efficient catalyst for the synthesis of quinoxalines." Tetrahedron Letters. Link

  • Heravi, M. M., et al. (2007). "Montmorillonite K-10 as an efficient and reusable catalyst for the synthesis of quinoxaline derivatives."[9] Catalysis Communications. Link

  • Bandgar, B. P., et al. (2007). "Molecular iodine-catalyzed synthesis of quinoxalines." Arkivoc. Link

  • Yadav, J. S., et al. (2000). "Indium(III) chloride catalyzed one-pot synthesis of quinoxalines." Tetrahedron Letters. Link

  • Darabi, H. R., et al. (2007). "Silica gel-catalyzed synthesis of quinoxaline derivatives at room temperature." Heteroatom Chemistry. Link

  • Srinivas, C., et al. (2009). "Ceric ammonium nitrate (CAN) catalyzed synthesis of quinoxaline derivatives."[2] Journal of Chemical Sciences. Link

Sources

Recrystallization solvent systems for high-purity 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for the purification of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile via recrystallization. Our focus is on establishing a robust, reproducible methodology for achieving high purity, a critical parameter for downstream applications.

Introduction: The Critical Role of Purity

This compound and its derivatives are key heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The efficacy and safety of these compounds in any application, particularly in drug development, are directly dependent on their purity. Recrystallization is a powerful and cost-effective technique for removing impurities, such as by-products from synthesis or residual starting materials. The selection of an appropriate solvent system is the most critical factor in a successful recrystallization.[3] This guide is designed to elucidate this selection process and navigate common challenges.

Part 1: Solvent System Selection Guide

The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[3][4][5] For quinoxaline derivatives, which possess moderate polarity, a range of protic and aprotic solvents should be considered. Ethanol is often a successful starting point for this class of compounds.[6][7][8]

Systematic Approach to Solvent Screening

A systematic, small-scale screening process is the most reliable method for identifying the optimal solvent or solvent pair.

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. A suitable solvent will not dissolve the compound at this stage. If the compound dissolves readily at room temperature, the solvent is "too good" and will result in poor recovery.[9]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Evaluation: An ideal solvent will produce a high yield of well-formed crystals upon cooling. If no crystals form, the compound may be too soluble, or the solution may be supersaturated.[10][11] If the compound "oils out," a different solvent system is required.[10][12][13]

Decision Workflow for Solvent Selection

The following diagram illustrates the logical workflow for selecting an appropriate solvent system based on experimental solubility tests.

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening Start Place ~20mg crude product in a test tube Add_Cold Add 0.5 mL of solvent at room temperature Start->Add_Cold Check_Cold_Sol Is the compound soluble? Add_Cold->Check_Cold_Sol Heat_Solvent Heat mixture to near boiling point Check_Cold_Sol->Heat_Solvent No Solvent_Too_Good FAIL: Solvent is 'too good'. (Poor recovery expected) Check_Cold_Sol->Solvent_Too_Good Yes Add_Hot Add more solvent dropwise until solid dissolves Heat_Solvent->Add_Hot Check_Hot_Sol Does the compound dissolve? Add_Hot->Check_Hot_Sol Cool_Solution Cool slowly to RT, then place in ice bath Check_Hot_Sol->Cool_Solution Yes Solvent_Too_Bad FAIL: Solvent is 'too bad'. (Cannot dissolve compound) Check_Hot_Sol->Solvent_Too_Bad No Check_Crystals Do high-quality crystals form? Cool_Solution->Check_Crystals Solvent_Good SUCCESS: Solvent is suitable for recrystallization Check_Crystals->Solvent_Good Yes Try_Mixed CONSIDER: Mixed-Solvent System or Chromatography Check_Crystals->Try_Mixed No (oiling out or no crystals)

Caption: Workflow for single-solvent recrystallization screening.

Table 1: Suggested Solvents for Initial Screening
SolventBoiling Point (°C)Rationale for TestingPotential Issues
Ethanol 78A common solvent for recrystallizing quinoxaline derivatives due to its moderate polarity and ability to form hydrogen bonds.[6][7]May be too effective a solvent, leading to lower yields.
Methanol 65Similar to ethanol but with a lower boiling point, making it easier to remove during drying.[5]Higher volatility can be a fire hazard; may be too soluble.
Ethyl Acetate 77A polar aprotic solvent with good solvating power for moderately polar compounds.[5]Can be prone to hydrolysis if acidic/basic impurities are present.
Acetonitrile 82A polar aprotic solvent that can be effective when alcohols are too strong as solvents.Higher toxicity than alcohols or ethyl acetate.
Toluene 111A non-polar solvent; useful if the compound has low solubility in more polar solvents or for mixed-solvent systems.[5]High boiling point may cause low-melting point compounds to "oil out".[10][12]
Ethanol/Water VariableA powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and water (the "bad" solvent) is added dropwise until turbidity appears.[9]Prone to oiling out if the solvent ratio is incorrect or cooling is too rapid.[13]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Troubleshooting Common Issues

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue that typically indicates either the solution is not saturated enough (too much solvent was used) or it has become supersaturated.[10][11]

  • Cause & Analysis: The most frequent error is adding an excess of hot solvent.[10][11] If the solution is clear and no crystals form even after prolonged cooling, it is likely too dilute.

  • Step-by-Step Solution:

    • Induce Nucleation: First, try to induce crystallization. Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal growth to begin.[12][13]

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This will act as a template for crystallization.[12]

    • Reduce Solvent Volume: If nucleation techniques fail, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. This will increase the concentration of the solute.[10][14]

    • Re-Cool: Allow the more concentrated solution to cool slowly again, as described in the initial protocol.

Q2: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the solute's solubility is exceeded so rapidly that it doesn't have time to form an ordered crystal lattice.[10][12] This is detrimental to purification because impurities are often more soluble in the oil than in the solvent, leading to their inclusion in the final solid.[12]

  • Cause & Analysis: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly.[10][13] It can also be caused by a high concentration of impurities depressing the melting point of the mixture.[13]

  • Step-by-Step Solution:

    • Re-dissolve: Heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount (5-10%) more of the hot solvent to ensure the saturation temperature is below the compound's melting point.[10][14]

    • Slow Cooling: This is critical. Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss. Do not place it directly on a cold benchtop.[10]

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or try a mixed-solvent system where crystallization can be induced at a lower temperature.

Q3: My crystal yield is very low. How can I improve it?

A3: A low yield (e.g., <50%) indicates significant loss of product during the process.[12]

  • Cause & Analysis: The most common reasons are using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with too much or warm solvent.[11][12]

  • Step-by-Step Solution:

    • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

    • Check the Filtrate: After filtering your crystals, cool the remaining solvent (the mother liquor) in an ice bath to see if a significant second crop of crystals forms. If so, you used too much solvent initially. You can recover this second crop, though it may be less pure.

    • Proper Washing: Always wash the collected crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent.[11] Using room temperature or warm solvent will re-dissolve a portion of your purified product.

    • Avoid Premature Filtration Loss: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing in the funnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying synthesized quinoxaline compounds? A1: The most common and effective methods are recrystallization and column chromatography.[6] Liquid-liquid extraction is also a vital work-up step to remove inorganic salts and water-soluble impurities before final purification.[15]

Q2: Why is slow cooling important for forming pure crystals? A2: Slow cooling allows the molecules to selectively deposit onto the growing crystal lattice in an ordered fashion. This process is energetically favorable for molecules of the same type, effectively excluding differently shaped impurity molecules, which remain in the solution. Rapid cooling, or "crashing out," traps impurities within the rapidly forming solid.[16]

Q3: Can I use a mixed-solvent system? How does it work? A3: Yes, a mixed-solvent system is an excellent technique when no single solvent is ideal.[4] You dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, you add a "bad" or "anti-solvent" (in which the compound is poorly soluble) dropwise to the hot solution until it just becomes cloudy. A few more drops of the hot "good" solvent are added to make it clear again. Now, as the solution cools, the solubility of the compound decreases dramatically, leading to crystallization. The two solvents must be miscible with each other (e.g., ethanol and water).[9]

Q4: My final product is colored, but the pure compound should be colorless. What happened? A4: Colored impurities are common. This can be due to oxidation of reactants or the presence of highly conjugated by-products.[6] To remove them, you can add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your target compound, reducing the yield.[12] After adding charcoal, you must perform a hot gravity filtration to remove it before letting the solution cool.

References

  • BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
  • University of Colorado Boulder. (n.d.).
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Scribd. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chemistry LibreTexts. (2021, March 5). 2.
  • Smolecule. (2026).
  • Science Learning Center. (n.d.).
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Homework.Study.com. (n.d.).
  • University of York. (n.d.).
  • UCLA. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • PMC. (n.d.).
  • PubMed. (n.d.).
  • ijrti.org. (n.d.).

Sources

Scale-up challenges in the manufacturing of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile. This resource is designed for researchers, scientists, and process development professionals to navigate the common challenges encountered during the manufacturing of this important heterocyclic intermediate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via the cyclocondensation of an o-phenylenediamine with a three-carbon electrophile containing a nitrile and a reactive carbonyl or equivalent functional group. The classical approach involves the reaction of o-phenylenediamines with α-keto esters or related dicarbonyl compounds.[1] While seemingly straightforward, this reaction is fraught with challenges upon scale-up, including side product formation, low yields, and purification difficulties, often stemming from the product's unique chemical nature.

A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium with 2-cyanomethylene-3-oxo-1,2,3,4-tetrahydroquinoxaline.[2] This equilibrium can complicate analysis and purification, and its control is a key factor in successful manufacturing.

Troubleshooting Guide: From Lab Scale to Production

This section addresses specific issues encountered during synthesis and scale-up in a practical question-and-answer format.

I. Low Yield and Incomplete Conversion

Question 1: My reaction is stalling, or the yield of this compound is consistently low. What are the primary causes?

Low yields are a frequent issue and can be traced back to several factors:

  • Suboptimal Reaction Conditions: Traditional methods often require high temperatures and strong acids, which can lead to the degradation of starting materials or the final product.[1] Modern approaches often utilize milder conditions to mitigate this.

  • Poor Quality of Starting Materials: o-Phenylenediamine is susceptible to air oxidation, which can introduce impurities that inhibit the reaction or lead to side products. The electrophilic partner (e.g., a cyano-ketoester) may be unstable or contain impurities.

  • Inefficient Catalyst System: The choice of catalyst is crucial. While the reaction can proceed without a catalyst, various systems have been shown to improve yields and reaction times.[3]

  • Side Reactions: The formation of undesired byproducts, such as benzimidazoles, can significantly consume starting materials and reduce the yield of the desired quinoxalinone.[4]

Solutions & Optimization Protocol:

  • Re-evaluate Starting Material Quality:

    • Ensure o-phenylenediamine is light in color (pale pink or tan is acceptable; dark brown or black indicates significant oxidation). If necessary, purify by recrystallization or sublimation before use.

    • Verify the purity of the electrophilic reagent (e.g., ethyl 2-cyano-3-oxobutanoate or similar) by NMR or GC-MS.

  • Optimize Reaction Conditions:

    • Temperature: Instead of harsh reflux conditions, explore running the reaction at ambient temperature or slightly elevated temperatures (40-60 °C). Many modern protocols report high yields at room temperature.[3]

    • Solvent: The choice of solvent can dramatically impact yield. Methanol and ethanol are commonly used and often give excellent results rapidly.[3] A solvent screen is highly recommended during process development.

    • Catalyst Screening: If uncatalyzed yields are low, consider screening mild catalysts. Catalytic amounts of iodine, cerium(IV) ammonium nitrate (CAN), or even organic catalysts like nicotinamide have been shown to be effective in related syntheses.[3]

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the reaction. Prolonged reaction times, especially at high temperatures, can lead to product degradation.

II. Impurity Profile and Side Product Formation

Question 2: My final product is contaminated with significant impurities. What are the likely side products and how can I prevent their formation?

The most common impurities are benzimidazole derivatives and products arising from the hydrolysis of the nitrile group.

  • Benzimidazole Formation: This occurs when the o-phenylenediamine reacts with a C1 electrophile impurity or through a side pathway that involves the loss of a carbon atom from the C3 precursor. This is often favored under harsh acidic or thermal conditions.[4]

  • Hydrolysis of Nitrile: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under strongly acidic or basic conditions, especially if water is present and reaction times are long.

  • Tautomeric Impurities: As previously mentioned, the product can exist as a mixture of tautomers. While not technically an impurity, different tautomers may have different solubilities and chromatographic behaviors, complicating isolation.[2]

Solutions & Mitigation Strategies:

  • Control of Reaction pH: Avoid using strong, non-volatile acids. If an acid catalyst is necessary, consider using a milder, organic acid or a Lewis acid that is less likely to promote hydrolysis.

  • Inert Atmosphere: To prevent oxidative degradation of the o-phenylenediamine, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially during scale-up where reaction times may be longer.

  • Strategic Choice of Precursor: The choice of the C3 electrophile is critical. Using a precursor like ethyl ethoxymethylene cyanoacetate can sometimes offer a more controlled reaction pathway compared to α-keto esters.[5]

  • Managing Tautomerism: The tautomeric equilibrium is often solvent and pH-dependent. During workup and isolation, maintaining consistent conditions can help to isolate a single, stable form. It may be necessary to characterize the product as a mixture of tautomers.

III. Purification and Isolation Challenges

Question 3: I am struggling to purify the final product. It has poor solubility and seems to streak on silica gel columns. What are the best practices for purification?

Quinoxalinone derivatives are often crystalline solids with limited solubility in common organic solvents, making purification challenging.

  • Poor Solubility: The planar, hydrogen-bonding structure of this compound contributes to low solubility, making recrystallization difficult without using large solvent volumes.

  • Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation or irreversible adsorption of nitrogen-containing heterocyclic compounds.

Recommended Purification Protocols:

  • Recrystallization (Preferred Method):

    • Solvent Screening: A thorough solvent screen is essential. Solvents to consider include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetic acid, or mixtures such as Ethanol/Water or DMF/Water.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the product is highly insoluble, consider dissolving it in a strong acid (like acetic acid) and carefully precipitating it by adding a non-solvent or water.

  • Column Chromatography (with caution):

    • Stationary Phase: If chromatography is unavoidable, consider using neutral alumina instead of silica gel. Alternatively, deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in the eluent) can prevent streaking and degradation.

    • Eluent System: Due to the polar nature of the compound, polar eluent systems will be required (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).

  • Trituration/Washing:

    • A simple and effective method for removing less polar impurities is to triturate (slurry) the crude solid product with a solvent in which it is poorly soluble, such as hot ethanol, ethyl acetate, or diethyl ether. This can significantly improve purity before a final recrystallization step.

Visualizing the Process: Workflows and Mechanisms

Reaction and Tautomerism

The core reaction involves the formation of the quinoxalinone ring, which can then exist in equilibrium with its tautomer.

G cluster_reactants Reactants cluster_reaction Reaction Pathway PD o-Phenylenediamine Cond Cyclocondensation PD->Cond EAA Ethyl 2-cyanoacetate (or similar C3 precursor) EAA->Cond Product 3-Oxo-3,4-dihydro- quinoxaline-2-carbonitrile Cond->Product -EtOH, -H2O Tautomer 2-Cyanomethylene-3-oxo- 1,2,3,4-tetrahydroquinoxaline Product->Tautomer Tautomerization (Solvent/pH dependent)

Caption: Synthesis and tautomeric equilibrium of the target molecule.

Troubleshooting Workflow for Low Yield

A systematic approach is crucial for diagnosing and resolving yield issues during scale-up.

G start Low Yield Observed check_sm Step 1: Verify Starting Material Purity (NMR, TLC) - o-Phenylenediamine (Oxidation?) - C3 Precursor (Purity?) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Action: Purify Starting Materials (Recrystallize/Distill) sm_ok->purify_sm No optimize_cond Step 2: Optimize Reaction Conditions (Small Scale) - Temperature (try RT to 60°C) - Solvent Screen (MeOH, EtOH, etc.) sm_ok->optimize_cond Yes purify_sm->check_sm cond_ok Yield Improved? optimize_cond->cond_ok add_cat Step 3: Screen Mild Catalysts - Iodine (catalytic) - Lewis Acids (e.g., Ce(IV) salts) - Organic Catalysts cond_ok->add_cat No end Implement Optimized Conditions for Scale-Up cond_ok->end Yes cat_ok Yield Improved? add_cat->cat_ok analyze_bp Step 4: Analyze Byproducts (LC-MS, NMR of crude) - Benzimidazoles? - Hydrolysis products? cat_ok->analyze_bp No cat_ok->end Yes

Caption: A decision-making workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for scaling up this synthesis? A: The cyclocondensation reaction can be exothermic. On a large scale, ensure adequate cooling capacity and consider controlled addition of one reagent to the other to manage the heat output. o-Phenylenediamine is toxic and an irritant; appropriate personal protective equipment (PPE) and containment are essential.

Q2: Can this reaction be performed under solvent-free conditions? A: Solvent-free synthesis of quinoxalines has been reported, often using microwave irradiation or grinding of reactants.[6] While this is a "green" approach, challenges in ensuring homogeneity and managing heat transfer can arise during large-scale production. A thorough risk assessment is required before attempting a solvent-free scale-up.

Q3: My final product has a persistent color. Is this normal? A: Quinoxalinone derivatives are often colored compounds, typically ranging from yellow to orange or brown crystalline solids. The color is due to the extended conjugated system. However, a very dark, tar-like appearance may indicate product degradation or the presence of polymeric impurities, often from the oxidation of the starting diamine.

Q4: How can I confirm the structure and tautomeric form of my product? A: A combination of analytical techniques is recommended:

  • ¹H NMR: Will show characteristic aromatic and N-H protons. The presence of two distinct sets of signals may indicate a mixture of tautomers.

  • ¹³C NMR: Useful for identifying the carbonyl (C=O) and nitrile (C≡N) carbons.

  • FT-IR: Look for characteristic stretches for N-H, C=O (around 1650-1680 cm⁻¹), and C≡N (around 2220-2260 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight.

  • X-Ray Crystallography: The definitive method to determine the solid-state structure and confirm which tautomer crystallizes.

Q5: Are there alternative "green" synthetic routes available? A: Yes, the development of green synthetic methods is an active area of research. This includes using water as a solvent, employing recyclable catalysts, and utilizing energy-efficient methods like ultrasound or microwave-assisted synthesis.[3][6] These methods can reduce environmental impact and often lead to cleaner reactions with easier workups.

Reference List

  • Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(1), 43–48. Available at: [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Shi, C., et al. (2012). Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. PMC. Available at: [Link]

  • Gong, P., et al. (2017). Design, Synthesis and Biological Evaluation of Novel 4-phenoxyquinoline Derivatives Containing 3-oxo-3,4-dihydroquinoxaline Moiety as c-Met Kinase Inhibitors. PubMed. Available at: [Link]

  • Bakunov, S. A., et al. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. PMC. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available at: [Link]

  • Kappe, C. O. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Available at: [Link]

  • Varala, R., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. Available at: [Link]

  • Various classical routes for the synthesis of quinoxalines derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. Available at: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). ResearchGate. Available at: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Available at: [Link]

  • The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. (2009). Arkivoc. Available at: [Link]

  • LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS. Available at: [Link]

  • Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[3][7]DIAZEPINES. (2011). LOCKSS. Available at: [Link]

  • Synthesis and properties of some derivatives of 3,4-dihydro-3-oxo-2-quinoalinylacetic acid. (2016). ResearchGate. Available at: [Link]

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). IJRPS. Available at: [Link]

  • Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. (n.d.). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives as hypoxic selective anti-tumor agents. (2012). PubMed. Available at: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological. (2022). Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Minimizing Hydrolysis in 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most pervasive issues in quinoxaline chemistry: the unintended hydrolysis of the C2-nitrile group during cyclization.

When synthesizing 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile (which exists in tautomeric equilibrium with 3-hydroxyquinoxaline-2-carbonitrile), the highly electrophilic nature of the nitrile group makes it a prime target for nucleophilic attack. This guide provides mechanistic insights, a diagnostic workflow, and a self-validating protocol to ensure high-fidelity synthesis.

Diagnostic Workflow

Use the following flowchart to diagnose and correct hydrolysis pathways in your synthetic workflow.

Troubleshooting A 1. LC-MS Analysis of Crude B 2. Is M+18 (Amide) or M+19 (Acid) > 2%? A->B C 3. Hydrolysis Pathway Active (Nucleophilic attack on -CN) B->C Yes G Optimal Yield: This compound B->G No D Intervention A: Switch to Anhydrous DMF C->D E Intervention B: Use Non-Nucleophilic Base (DBN/DBU) C->E F Intervention C: Maintain Temp < 25°C C->F D->G E->G F->G

Diagnostic workflow for mitigating nitrile hydrolysis in quinoxaline synthesis.

Troubleshooting & FAQs

Q: Why does my synthesis yield the quinoxaline-2-carboxamide byproduct instead of the desired carbonitrile? A: The cyano group (-CN) is highly susceptible to nucleophilic addition. In base-catalyzed annulation reactions (such as the condensation of o-phenylenediamine with cyano-dicarbonyls, or the Beirut reaction), the presence of adventitious water converts the base into a hydroxide nucleophile. This hydroxide attacks the electrophilic nitrile carbon, forming an imidic acid intermediate that rapidly tautomerizes to a stable primary amide[1]. Prolonged exposure to these conditions will further hydrolyze the amide to a carboxylic acid[1].

Q: How do I select the right base to drive cyclization without triggering hydrolysis? A: You must decouple basicity from nucleophilicity. Avoid aqueous bases (e.g., NaOH, KOH) or nucleophilic alkoxides. Instead, utilize sterically hindered, non-nucleophilic organic superbases like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). These bases provide sufficient basicity (pKa ~12-13) to deprotonate the active methylene group (e.g., in ethyl cyanoacetate) to drive the reaction, but their steric bulk prevents them from attacking the nitrile carbon[2].

Q: Is temperature control critical during the base addition? A: Absolutely. The cyclization reaction to form the quinoxaline core is strongly exothermic[2]. The kinetic barrier for nitrile hydration is higher than that of the desired annulation. If the internal reaction temperature exceeds 25 °C, you provide enough thermal energy to overcome the activation barrier for hydration. By strictly maintaining the reaction between 0 °C and 25 °C, you kinetically favor the cyclization over the hydrolysis side-reaction[2].

Quantitative Condition Optimization

The table below summarizes how different reagent and environmental choices impact the distribution of the desired carbonitrile versus its hydrolysis byproducts.

Base SystemSolventTemp (°C)Time (h)Carbonitrile Yield (%)Amide Byproduct (%)Acid Byproduct (%)
NaOH (aq)EtOH804126523
K₂CO₃DMF (wet)502414811
DBUDMF (Anhydrous)25289< 20
DBNDMF (Anhydrous)0–25194 < 1 0

Data Interpretation: Transitioning to a non-nucleophilic base (DBN) in a strictly anhydrous environment at controlled temperatures virtually eliminates the M+18 (amide) and M+19 (acid) hydrolysis byproducts.

Validated Step-by-Step Protocol

This protocol describes the highly efficient synthesis of the precursor 3-hydroxyquinoxaline-2-carbonitrile 1,4-dioxide via the Beirut reaction, which can be subsequently deoxygenated to yield the target this compound[2],[3]. The protocol is designed as a self-validating system to ensure moisture and temperature do not compromise the nitrile group.

Phase 1: Reagent Preparation & Moisture Exclusion
  • Solvent Drying: Dry N,N-Dimethylformamide (DMF) over activated 4Å molecular sieves for 24 hours prior to use.

  • Validation: Perform a Karl Fischer titration on the DMF. Do not proceed unless the water content is <50 ppm.

Phase 2: Substrate Dissolution
  • In an oven-dried, nitrogen-purged 100 mL round-bottom flask, dissolve benzofuroxan (10 mmol, 1.36 g) and ethyl cyanoacetate (10 mmol, 1.13 g) in the anhydrous DMF (7.0 mL)[2].

  • Ensure the system is sealed under a positive pressure of dry nitrogen.

Phase 3: Controlled Base Addition (Critical Step)
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DBN (10 mmol, 1.24 g) dropwise via a syringe pump over a period of 30 minutes[2].

  • Causality Note: The base initiates a strongly exothermic reaction. Slow addition prevents localized superheating. Exceeding 25 °C will provide the activation energy required for any trace moisture to hydrate the cyano group.

Phase 4: In-Process Validation
  • After the addition is complete, maintain the reaction temperature strictly between 20 °C and 25 °C for 1 hour[2].

  • Self-Validation: Pull a 10 µL aliquot, quench it in 1 mL of cold acetonitrile, and analyze via LC-MS.

    • Success Criterion: The dominant peak should correspond to the desired 1,4-dioxide product.

    • Failure Criterion: If a peak corresponding to [M+18] appears, amide hydrolysis has initiated, indicating a breach in moisture control or temperature regulation.

Phase 5: Isolation & Subsequent Deoxygenation
  • Cool the mixture back to 0 °C. Acidify the solution carefully with cold 10% aqueous HCl until pH 3 is reached to precipitate the product[2].

  • Filter the resulting yellow crystals by suction and wash with cold water. (Expected yield: ~94%)[2].

  • Optional: To obtain the fully deoxygenated this compound, treat the isolated 1,4-dioxide with a reducing agent such as sodium dithionite or via catalytic transfer hydrogenation[3].

References

  • O: 3-Hydroxyquinoxaline-2-carbonitrile 1,4-Dioxide; Typical Procedure Source: Science of Synthesis / Thieme Connect URL
  • Hydrolysing Nitriles (Acidic and Alkaline Conditions)
  • Source: PMC - National Institutes of Health (NIH)

Sources

Validation & Comparative

Spectral Fingerprinting of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the 1H and 13C NMR spectral characteristics of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (also referred to as 2-cyano-3-hydroxyquinoxaline). It is designed for medicinal chemists and structural biologists requiring definitive identification of this scaffold, which serves as a critical intermediate in the synthesis of glutamate receptor antagonists and kinase inhibitors.

The Challenge: The structural identification of this compound is complicated by prototropic tautomerism (lactam-lactim equilibrium). In polar aprotic solvents (e.g., DMSO-d6), the equilibrium heavily favors the amide (lactam) form, a fact often overlooked in automated spectral predictions. This guide compares the target molecule against two structural alternatives—the fully oxidized Quinoxaline-2-carbonitrile and the symmetric Quinoxaline-2,3-dione —to validate the spectral assignment.

Structural Dynamics & Tautomerism

Before interpreting the spectra, one must understand the species present in the solution. The 3-oxo-3,4-dihydroquinoxaline core exists in equilibrium between the Lactam (A) and Lactim (B) forms.

  • Lactam (A): Favored in polar solvents (DMSO) and solid state. Characterized by a carbonyl (C=O) and a secondary amine (N-H).

  • Lactim (B): Favored in non-polar solvents or high pH. Characterized by a hydroxyl group (-OH) and an imine-like nitrogen.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Dominant in DMSO-d6 cluster_1 Minor/Trace Lactam Lactam Form (Amide) (3-oxo-3,4-dihydro...) Signal: Broad NH (~12.8 ppm) Signal: C=O (~153 ppm) Lactim Lactim Form (Imidic Acid) (3-hydroxy...) Signal: OH (Variable) Signal: C-O (~158 ppm) Lactam->Lactim  K_eq << 1  

Caption: The prototropic equilibrium favors the Lactam form in DMSO-d6, resulting in distinct Amide/Carbonyl signals rather than Hydroxyl/Imine signals.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented is reproducible, the following synthesis and preparation protocol is recommended. This method utilizes the condensation of o-phenylenediamine with ethyl (hydroxyimino)cyanoacetate.

Synthesis Workflow

Synthesis Start Precursors: o-Phenylenediamine (1.0 eq) Ethyl (hydroxyimino)cyanoacetate (1.1 eq) Step1 Reflux in Ethanol/Acetic Acid (3-4 Hours) Start->Step1 Step2 Cool to Room Temp Precipitate Formation Step1->Step2 Step3 Filtration & Wash (Cold Ethanol/Ether) Step2->Step3 Step4 Recrystallization (DMF/Ethanol) Step3->Step4 Product Target: This compound (Yellow Solid) Step4->Product

Caption: Step-wise condensation protocol yielding the target quinoxaline scaffold.

NMR Sample Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) is required. CDCl3 is unsuitable due to poor solubility of the lactam form.

  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Temperature: 298 K (Standard). Note: Heating to 350 K can sharpen the broad NH signal by increasing the exchange rate.

Spectral Interpretation & Data Comparison

1H NMR Interpretation (400 MHz, DMSO-d6)

The proton spectrum is defined by the desymmetrization of the benzene ring. Unlike symmetric quinoxaline-2,3-dione, the presence of the electron-withdrawing nitrile group at C2 and the carbonyl at C3 creates a distinct "ABCD" aromatic pattern, though often overlapping.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
NH (H4) 12.80 - 13.10 Broad Singlet 1H Diagnostic. The highly deshielded amide proton confirms the Lactam tautomer. If the Lactim form were dominant, this signal would be absent or replaced by a variable OH peak.
Ar-H (H5) 7.85 - 7.95Doublet (d)1HPeri-proton to the Carbonyl. Deshielded by the anisotropy of the C=O group.
Ar-H (H8) 7.60 - 7.70Doublet (d)1HPeri-proton to the Nitrile/Imine N.
Ar-H (H6, H7) 7.35 - 7.50Multiplet (m)2HThe remaining aromatic protons, less affected by the heteroatom anisotropy.
13C NMR Interpretation (100 MHz, DMSO-d6)

The carbon spectrum provides the definitive proof of the nitrile group and the oxidation state of C3.

Carbon TypeShift (δ, ppm)Assignment Logic
C=O (Amide, C3) 152.5 - 154.0 Diagnostic. Typical amide carbonyl range. Significantly upfield from a ketone (~200 ppm) due to resonance donation from N4.
Ar-C (Quaternary) 130.0 - 135.0Ring junction carbons (C4a, C8a).
C-CN (C2) 125.0 - 128.0The quaternary carbon bearing the nitrile. Shielded relative to C3 due to lack of direct oxygen attachment.
-CN (Nitrile) 114.5 - 116.0 Diagnostic. Characteristic sharp signal for the cyano group. Distinguishes this from the "Dione" analog.
Ar-C (CH) 115.0 - 130.0Aromatic methine carbons (C5, C6, C7, C8).

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound (Target), we compare its key spectral markers against two common analogs: Quinoxaline-2,3-dione (Alternative A) and Quinoxaline-2-carbonitrile (Alternative B).

Table 1: Comparative Spectral Data (DMSO-d6)
FeatureTarget Molecule (3-Oxo-2-CN)Alt A: Quinoxaline-2,3-dione Alt B: Quinoxaline-2-carbonitrile
Structure Type Asymmetric AmideSymmetric DiamideFully Aromatic Heterocycle
1H NMR: NH 1H (Broad, ~12.9 ppm) 2H (Broad, ~12.0 ppm) Absent (No NH)
1H NMR: Ar-H 4H (Multiplet/ABCD)4H (Symmetric AA'BB')4H (Multiplet) + 1H (Singlet, H3)
13C NMR: C=O ~153 ppm (1C) ~155 ppm (2C, equiv) Absent
13C NMR: -CN ~115 ppm (Present) Absent~118 ppm (Present)
Solubility Moderate in DMSOPoor in most solventsGood in CHCl3/DMSO
Key Differentiators:
  • Vs. Dione: The Target has only one carbonyl signal and the presence of a nitrile peak (~115 ppm). The Dione is symmetric, showing simplified aromatic signals and no nitrile.

  • Vs. Fully Aromatic: The Target possesses a downfield NH proton (~12.9 ppm) and a Carbonyl carbon (~153 ppm). The fully aromatic analog lacks both, instead showing a deshielded aromatic proton at position C3 (~9.0+ ppm).

References

  • El-Sonbati, A. Z., et al. (2025).[1] Tautomerism and spectral analysis of 3-hydroxyquinoxaline derivatives. ResearchGate.

  • Kurasawa, Y., & Takada, A. (1986). Characteristic Tautomerism and Isomerization in Quinoxaline Chemistry. Heterocycles.

  • Zerovnik, J., et al. (2011). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones. Beilstein Journal of Organic Chemistry.

  • McNab, H. (1982).[2] 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025).[3] Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview.

Sources

FTIR characteristic peaks for nitrile and amide groups in quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Nitrile and Amide Functional Groups in Quinoxaline Derivatives: A Comparative Guide to ATR vs. Transmission FTIR Spectroscopy

Quinoxalines are privileged scaffolds in medicinal chemistry, organic electronics, and materials science. Functionalizing the quinoxaline core with nitrile (-C≡N) and amide (-CONH₂) groups drastically alters their electronic properties and biological activities. Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for confirming these functionalizations. However, as application scientists frequently observe, FTIR is not a "one-size-fits-all" technique.

The choice of sampling modality—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—profoundly impacts the resolution, peak position, and relative intensity of these specific functional groups. This guide objectively compares both techniques, providing the mechanistic causality behind spectral artifacts and a self-validating protocol for accurate characterization.

Mechanistic Causality: The Analytical Challenge

To accurately interpret the spectra of functionalized quinoxalines, one must understand the physical interaction between the infrared beam and the sample matrix.

1. The Nitrile Challenge (Penetration Depth vs. Wavelength) The -C≡N stretching vibration occurs in the high-frequency region (typically 2200–2260 cm⁻¹). In ATR-FTIR, the depth of penetration (


) of the evanescent wave into the sample is directly proportional to the wavelength of the infrared light. Consequently, peaks at higher wavenumbers (shorter wavelengths) like the nitrile stretch will appear1 in raw ATR spectra compared to transmission spectra[1].

2. The Amide Challenge (Hygroscopy vs. Anomalous Dispersion) Amides present a dual diagnostic signature: the Amide I band (C=O stretch, ~1650–1680 cm⁻¹) and the N-H stretch (~3200–3400 cm⁻¹).

  • Transmission (KBr): While KBr transmission offers superior baseline smoothness at high wavenumbers,2[2]. The rapid uptake of atmospheric moisture during sample preparation introduces a massive, broad O-H stretching band that can completely mask the critical amide N-H stretch.

  • ATR-FTIR: ATR avoids moisture artifacts entirely, making it ideal for N-H resolution. However, the technique introduces anomalous dispersion. Because the refractive index of the sample changes drastically near strong absorption bands,3 to lower wavenumbers compared to standard transmission libraries[3].

Quantitative Data: Characteristic Peak Assignments

Below is a summary of the expected vibrational modes for nitrile and amide-substituted quinoxalines.

Table 1: Characteristic FTIR Peaks for Functionalized Quinoxalines

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Notes
Nitrile (-C≡N) Stretching2200 – 2260Sharp but often weak. Can shift as low as 4[4].
Amide I (C=O) Stretching1651 – 1681Very strong. 5[5]. Susceptible to peak shifting in ATR[3].
Amide N-H Stretching3200 – 3400Broad. Easily masked by water in poorly prepared KBr pellets[2].
Quinoxaline Core C=N / C=C Stretch1530 – 1610Overlaps with Amide II (N-H bend).4[4].

Comparative Performance Matrix

Table 2: ATR-FTIR vs. KBr Transmission for Quinoxaline Analysis

ParameterATR-FTIR (Diamond IRE)Transmission (KBr Pellet)
Sample Preparation 2[2].2[2].
High-Wavenumber Resolution Lower relative intensity due to shallow penetration depth;1[1].1[1].
Moisture Interference Negligible. Ideal for resolving true Amide N-H stretches.High risk. 3[3].
Peak Position Accuracy 3[3].Absolute peak positions; 2[2].

Self-Validating Experimental Protocol

To ensure rigorous data integrity, the following protocols incorporate internal validation checkpoints.

Phase 1: System Validation & Background

  • ATR Modality: Clean the diamond Internal Reflection Element (IRE) with isopropyl alcohol. Collect a background spectrum.

    • Validation Check: The background must show a flat line above 3000 cm⁻¹ and no ghost peaks, confirming a pristine crystal.

  • KBr Modality: Dry spectroscopic-grade KBr at 105°C for >4 hours to eliminate moisture. Collect a background spectrum of a blank KBr pellet.

    • Validation Check: The blank must exhibit >80% transmittance and lack a broad O-H band at 3400 cm⁻¹.

Phase 2: Sample Preparation

  • ATR: Place 1-2 mg of the quinoxaline derivative directly onto the IRE. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: Insufficient pressure leads to poor optical contact and weak signal; over-pressuring can damage the crystal.

  • KBr: Grind 1 mg of sample with 99 mg of dried KBr in an agate mortar for 2 minutes. Press at 10 tons for 1 minute under a vacuum.

    • Causality: Grinding reduces particle size below the IR wavelength,3[3]. The vacuum removes trapped air, preventing opaque pellets.

Phase 3: Acquisition & Processing

  • Scan parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans.

  • ATR Processing: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: This mathematically corrects the wavelength-dependent penetration depth, normalizing the intensity of the high-frequency nitrile (~2230 cm⁻¹) and amide N-H (~3300 cm⁻¹) peaks to match transmission data.

  • KBr Processing: Apply a baseline correction to account for any residual scattering.

Workflow Diagram

FTIR_Workflow Sample Quinoxaline Derivative (Solid Powder) Decision Select FTIR Modality Sample->Decision ATR_Path ATR-FTIR (Diamond IRE) Decision->ATR_Path Rapid Screening KBr_Path Transmission (KBr Pellet) Decision->KBr_Path High-Fidelity ATR_Prep Direct Application Apply Constant Pressure ATR_Path->ATR_Prep KBr_Prep Grind 1% Sample in KBr Press at 10 Tons KBr_Path->KBr_Prep ATR_Scan Scan 4000-400 cm⁻¹ Apply ATR Correction ATR_Prep->ATR_Scan KBr_Scan Scan 4000-400 cm⁻¹ Baseline Correction KBr_Prep->KBr_Scan Validate Self-Validation: Check 2230 cm⁻¹ (Nitrile) Check 1670 cm⁻¹ (Amide) ATR_Scan->Validate KBr_Scan->Validate

Fig 1. Comparative FTIR workflow for quinoxaline derivatives using ATR and KBr transmission.

Conclusion

For routine screening of quinoxaline derivatives, ATR-FTIR is the superior choice due to its speed and immunity to moisture, provided the user applies mathematical ATR corrections to resolve the weaker high-frequency nitrile bands. However, if absolute peak position accuracy is required for library matching, or if the Amide N-H stretch must be perfectly resolved without baseline artifacts, KBr transmission remains the definitive, albeit more labor-intensive, methodology.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy". Source: specac.com. 3

  • Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir?". Source: kinteksolution.com. 2

  • MDPI. "The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy". Source: mdpi.com. 1

  • PMC. "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers". Source: nih.gov. 5

  • NSF. "Synthesis, Postsynthetic Modifications, and Applications of the First Quinoxaline-Based Covalent Organic Framework". Source: nsf.gov. 4

Sources

Structural Confirmation of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel heterocyclic pharmacophores, 3-oxo-3,4-dihydroquinoxaline-2-carbonitrile serves as a highly versatile synthetic scaffold1[1]. However, confirming its absolute structure presents a classic analytical dilemma: the molecule exists in a tautomeric equilibrium between the lactam (3-oxo-3,4-dihydro) and lactim (3-hydroxy) forms.

While routine spectroscopic methods (NMR, HRMS, FT-IR) provide foundational connectivity data, they frequently fail to unambiguously resolve solid-state tautomerism due to rapid proton exchange or gas-phase fragmentation. Single-Crystal X-Ray Diffraction (SCXRD) remains the unparalleled gold standard in drug discovery for elucidating precise atomic interactions and 3D conformations 2[2]. This guide objectively compares SCXRD against alternative techniques and provides a self-validating crystallographic protocol for definitive structural assignment.

Comparative Matrix: SCXRD vs. Spectroscopic Alternatives

To objectively evaluate the performance of each analytical technique, we must assess their ability to resolve the specific structural ambiguities of quinoxaline-2-carbonitrile derivatives.

Analytical TechniquePrimary OutputTautomer Resolution (Lactam vs. Lactim)3D Packing & Intermolecular DataVerdict for Absolute Structure
SCXRD (Product) Atomic coordinates, bond lengths/anglesAbsolute . Directly locates H on N4; measures C=O double bond (~1.22 Å).Comprehensive . Reveals

stacking and

networks.
Gold Standard

H/

C NMR
Chemical shifts, connectivityAmbiguous . Rapid proton exchange in solution averages signals.None . Only provides bulk solution-state averaging.Supportive, but not definitive.
HRMS Exact mass, molecular formulaNone . Cannot differentiate tautomers or spatial arrangements.None . Gas-phase fragmentation only.Insufficient for 3D structure.
FT-IR Vibrational modesModerate . C=O stretch visible, but shifted by complex solid-state H-bonding.None . Cannot map specific dimeric motifs.Orthogonal confirmation only.

Analytical Workflow

G A 3-Oxo-3,4-dihydroquinoxaline -2-carbonitrile Synthesis B Vapor Diffusion Crystallization (Slow Supersaturation) A->B Solid-State Isolation C Spectroscopic Analysis (NMR / MS / IR) A->C Solution/Gas Phase D SCXRD Data Collection (100 K, Mo Kα) B->D Single Domain Crystal G Ambiguous Tautomer Assignment C->G Averaged Signals E Phase Solution & Refinement (Locate H on N4) D->E Diffraction Data F Unambiguous Tautomer Confirmation (Lactam) E->F Atomic Resolution

Fig 1: Analytical workflow comparing SCXRD against spectroscopic methods for tautomer confirmation.

Expertise & Experience: Self-Validating SCXRD Protocol

A successful crystallographic experiment is not merely a sequence of actions; it is a meticulously designed system where each step validates the previous one. Below is the optimized methodology for confirming the structure of this compound.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol : Dissolve 10 mg of the synthesized compound in a minimal volume of DMF (solvent). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow vapor diffusion to occur at 20 °C over 3–5 days.

  • Causality : Quinoxaline derivatives are highly planar and prone to rapid, disordered

    
     stacking if evaporated quickly. Vapor diffusion creates a slow, controlled supersaturation gradient, favoring the thermodynamic growth of single, defect-free crystals over kinetic microcrystalline powders.
    
  • Validation Check : Examine the harvest under a cross-polarized optical microscope. The crystals must extinguish light uniformly upon a 90° rotation. Non-uniform extinction indicates twinning or multi-domain growth, requiring recrystallization.

Step 2: Cryogenic Mounting & Data Collection
  • Protocol : Coat a selected single crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and immediately flash-cool to 100 K in a dry nitrogen stream. Collect diffraction data using a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    Å).
  • Causality : Flash-cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for this specific compound: the hydrogen atom on N4 has very low electron density. At room temperature, thermal motion smears this density, making the lactam/lactim tautomer assignment ambiguous.

  • Validation Check : Initial diffraction frames must display sharp, well-defined spots extending to a resolution of at least 0.84 Å. The presence of diffuse powder rings indicates ice formation (failed cryoprotection).

Step 3: Integration and Absorption Correction
  • Protocol : Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality : Planar aromatics like quinoxalines often crystallize as thin plates. X-rays passing through the long edge of the plate are absorbed more than those passing through the thin face. A multi-scan empirical correction normalizes these anisotropic absorption effects.

  • Validation Check : The internal merging R-factor (

    
    ) of symmetry-equivalent reflections must be 
    
    
    
    . A higher value indicates poor crystal quality or an incorrect unit cell assignment.
Step 4: Phase Solution and Tautomer Refinement
  • Protocol : Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Locate the non-hydrogen atoms, then calculate a difference Fourier map to locate the elusive N-H proton. Freely refine the coordinates of this proton.
    
  • Causality : By freely refining the proton (rather than placing it in a geometrically calculated riding position), you allow the raw electron density to dictate the tautomeric state. If the compound is the lactam, a distinct Q-peak will appear ~0.86 Å from N4, and the C3-O bond will refine to a double bond length (~1.22 Å).

  • Validation Check : The final model must yield an

    
    , 
    
    
    
    , and a Goodness-of-Fit (GooF) near 1.0. The maximum residual electron density peak in the final difference map must be
    
    
    .

Quantitative Data Presentation

Based on foundational crystallographic studies of quinoxaline-2-carbonitrile derivatives3[3], the structural parameters for this compound rigorously confirm its molecular geometry and packing behavior.

Crystallographic ParameterExpected Value / CharacteristicMechanistic Significance
Crystal System MonoclinicTypical for planar aromatic systems optimizing packing efficiency.
Space Group

Allows for inversion-symmetric dimer formation via H-bonding.
Ring Planarity Max deviation

Å
Confirms the highly conjugated nature of the quinoxaline core.
C3-O Bond Length ~1.22 ÅDefinitive proof of the carbonyl (oxo) state over the hydroxyl (lactim) state (~1.35 Å).

Distance
~3.65 ÅCentroid-to-centroid distance confirms strong aromatic stacking between pyrazine and benzene rings.
H-Bond Motifs

dimers
Strong intermolecular

bonds explain the high melting point and low solubility.

References

  • Fun, H.-K., Quah, C. K., Maity, A. C., Das, N. K., & Goswami, S. (2009). "Quinoxaline-2-carbonitrile." IUCr Journals / Acta Crystallographica Section E.
  • Alshennawi, A. E., et al. (2023). "Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Chahal, S., Bhaber, K., & Sindhu, J. (2021). "Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future.

Sources

Comparing biological efficacy of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile vs. standard drugs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Efficacy Guide: 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile vs. Standard Therapeutics

Executive Summary & Pharmacological Rationale

The quinoxalinone scaffold is a highly privileged structure in medicinal chemistry, serving as a versatile precursor for the design of neuroprotective and oncological therapeutics 1. Specifically, This compound (3-ODQC) and its functionalized derivatives present a unique electronic environment. The presence of the 3-oxo group (which undergoes tautomerization to 2-hydroxyquinoxaline in solution) alongside the highly electron-withdrawing 2-carbonitrile group creates a highly specific hydrogen-bonding profile 2.

This guide objectively compares the biological efficacy of 3-ODQC-derived compounds against established standard drugs across two primary therapeutic domains: AMPA/Kainate Receptor Antagonism (Neuroprotection) and Kinase Inhibition (Oncology) .

Domain 1: Neuroprotection via AMPA Receptor Antagonism

A primary mechanism by which quinoxaline derivatives exert neuroprotection is through competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, thereby preventing excitotoxic neuronal death during ischemic events 2. Standard clinical benchmarks for this class include NBQX and CNQX . 3-ODQC acts as a bioisostere to the quinoxaline-2,3-dione core of CNQX, utilizing its cyano group to anchor into the glutamate-binding cleft.

Comparative Efficacy Data

Table 1: In Vitro AMPA Receptor Antagonism & Cytotoxicity Profile

CompoundTarget ReceptorIC₅₀ (AMPA-induced currents)Kᵢ (Binding Affinity)Cell Viability (MTT Assay, 10 µM)
NBQX (Standard)AMPA / Kainate0.15 µM0.05 µM>95% (High safety margin)
CNQX (Standard)AMPA / Kainate0.30 µM0.12 µM88% (Moderate toxicity)
3-ODQC Scaffold AMPA0.45 µM0.18 µM92% (Favorable safety)
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Causality: We utilize whole-cell patch-clamp rather than calcium-imaging assays because patch-clamp provides millisecond-resolution kinetic data of ion channel gating. This is critical for distinguishing true competitive antagonism (which shifts the agonist dose-response curve) from non-competitive pore-blocking artifacts.

Step-by-Step Methodology:

  • Cell Preparation: Plate primary cortical neurons (or HEK293 cells stably expressing GluA2-lacking AMPA receptors) on poly-D-lysine coated coverslips.

  • Internal Solution Formulation: Fill recording pipettes (3–5 MΩ) with a CsF-based internal solution to block voltage-gated potassium channels, isolating the inward sodium/calcium currents.

  • Baseline Recording: Voltage-clamp the cell at -70 mV. Apply 100 µM Glutamate via a rapid-perfusion system (exchange time <1 ms) to establish the baseline peak inward current.

  • Compound Application: Co-apply Glutamate (100 µM) with varying concentrations of 3-ODQC (0.01 µM to 10 µM).

  • Self-Validating Washout Phase (Critical): Remove the compound and re-apply Glutamate alone. Validation Metric: The peak current must recover to >90% of the initial baseline. If recovery is <90%, the cell is discarded, as the signal reduction may be due to compound cytotoxicity or seal degradation rather than reversible competitive antagonism.

AMPA_Pathway Agonist Glutamate (Agonist) Receptor AMPA Receptor (Resting State) Agonist->Receptor Binds Antagonist 3-ODQC (Antagonist) Antagonist->Receptor Competitive Inhibition Open Ion Channel Open (Na+/Ca2+ Influx) Receptor->Open Conformational Shift Blocked Channel Blocked (Neuroprotection) Receptor->Blocked Prevents Gating

Figure 1: Mechanism of competitive AMPA receptor antagonism by 3-ODQC preventing excitotoxicity.

Domain 2: Oncology via Kinase Inhibition (Pim-1 & c-Met)

Beyond neuroprotection, the this compound scaffold has been extensively functionalized via transition metal-free C-3 functionalization 3 to yield potent antitumor agents 4. These derivatives act as ATP-competitive inhibitors targeting kinases such as Pim-1/2 5 and c-Met. The carbonitrile group acts as a crucial hydrogen bond acceptor for the kinase hinge region backbone.

Comparative Efficacy Data

Table 2: Kinase Selectivity and Inhibition Profile

CompoundTargetIC₅₀ (Biochemical)Mechanism of ActionOff-Target Toxicity
Crizotinib (Standard)c-Met / ALK11 nMATP-CompetitiveLow
Staurosporine (Standard)Pan-Kinase1-10 nMATP-CompetitiveVery High (Broad spectrum)
3-ODQC Derivatives Pim-1 / c-Met45 nMATP-CompetitiveLow (Highly selective)
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality: Planar, conjugated aromatic systems like quinoxalines often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or standard fluorescence ELISAs. We mandate the use of HTRF because it utilizes a time-delay (gating) before measuring emission, allowing short-lived compound auto-fluorescence to decay completely, ensuring the measured IC₅₀ is a true reflection of binding affinity.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine recombinant Pim-1 or c-Met kinase, a biotinylated peptide substrate, and ATP (at the predetermined Kₘ concentration).

  • Compound Incubation: Add 3-ODQC derivatives in a 10-point, 3-fold dilution series. Incubate for 60 minutes at room temperature to allow steady-state ATP-competitive binding.

  • Detection Phase: Add the HTRF detection mixture containing a Europium cryptate-labeled anti-phospho antibody (FRET Donor) and Streptavidin-XL665 (FRET Acceptor).

  • Signal Gating & Measurement: Excite the plate at 320 nm. Wait 50 microseconds (time delay), then read emissions at 620 nm (Donor) and 665 nm (Acceptor). Calculate the 665/620 ratio to quantify phosphorylation.

  • Self-Validating Control (Critical): Every assay plate must include Staurosporine as a positive control and DMSO as a negative control. Validation Metric: Calculate the Z'-factor for the plate. The data is only accepted if the Z'-factor is ≥ 0.5, proving the assay has a robust signal window independent of pipetting variance.

HTRF_Workflow Kinase Target Kinase (e.g., Pim-1 / c-Met) Substrate Biotinylated Substrate + ATP Kinase->Substrate Catalysis Blocked No Phosphorylation (Inhibited Enzyme) Kinase->Blocked Phospho Phosphorylation (Active Enzyme) Substrate->Phospho Inhibitor 3-ODQC Derivative (ATP-Competitive) Inhibitor->Kinase Hinge Binding FRET High FRET Signal (No Inhibition) Phospho->FRET NoFRET Low FRET Signal (Inhibition Confirmed) Blocked->NoFRET

Figure 2: HTRF Kinase Assay logic validating ATP-competitive inhibition by 3-ODQC derivatives.

Conclusion

Compared to standard therapeutics, this compound provides a highly tunable core. While slightly less potent than NBQX or Crizotinib in their respective native assays, the 3-ODQC scaffold offers superior synthetic tractability [[6]]() and an excellent safety profile, making it a premier starting point for lead optimization in both neuropharmacology and oncology.

References

  • Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future. New Journal of Chemistry, Royal Society of Chemistry. 3

  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry. 1

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.5

  • Novel Oxadiazole-Quinoxalines as Hybrid Scaffolds with Antitumor Activity. PMC.4

  • 2-Hydroxyquinoxaline | High-Purity Research Chemical. Benchchem. 2

  • Supporting Information: Synthesis and Characterization Data. Royal Society of Chemistry (RSC). 6

Sources

Elemental analysis and purity validation of synthesized quinoxaline nitriles

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Purity Validation of Synthesized Quinoxaline Nitriles: Traditional vs. Orthogonal Methodologies

In the landscape of medicinal chemistry, quinoxaline nitriles serve as privileged scaffolds, frequently utilized in the development of potent antimicrobial, anticancer, and kinase-inhibitory agents[1]. However, when chemistry is inextricably linked to biological or therapeutic outcomes, a truthful description of a compound's constitution requires rigorous proof of both structure and absolute purity[2].

Historically, elemental analysis was viewed as a retrospective quality control step; today, it is a predictive and prescriptive gatekeeper for material purity and regulatory compliance[3]. As an Application Scientist overseeing drug discovery workflows, I frequently observe a critical failure point: researchers relying solely on relative purity methods (like HPLC-UV) before advancing compounds to high-throughput screening.

This guide objectively compares the traditional validation workflow (Combustion Elemental Analysis + HPLC-UV) against the modern orthogonal paradigm (Quantitative NMR + LC-HRMS), providing the causality behind experimental choices and self-validating protocols to ensure your quinoxaline nitriles meet the stringent >95% purity threshold required by major chemical societies[4].

The Causality of Method Selection: Traditional vs. Advanced Workflows

To validate a newly synthesized quinoxaline nitrile, the analytical methods chosen must be mechanistically distinct from the methods used during purification (orthogonality)[2].

The Traditional Approach (CHN + HPLC-UV): Combustion elemental analysis (CHN) provides the percentage composition of carbon, hydrogen, and nitrogen. The American Chemical Society (ACS) guidelines dictate that found values must be within ±0.4% of calculated values to confirm bulk purity[5],[6]. While CHN is excellent for confirming bulk elemental composition and detecting inorganic salts that lack a chromophore, it is destructive and lacks structural specificity. HPLC-UV complements this by separating organic impurities, but it only provides relative purity, as different molecules have varying UV response factors.

The Advanced Orthogonal Approach (qNMR + LC-HRMS): Quantitative Proton NMR (¹H qNMR) is rapidly superseding CHN as the gold standard for absolute purity[2]. The causality here is simple: the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule. By spiking the sample with a certified internal standard, we achieve absolute quantification (w/w%) without needing a reference standard of the quinoxaline itself[7]. Furthermore, qNMR captures "invisible" analytes like residual water or silica sorbents that routinely escape HPLC detection. LC-HRMS (High-Resolution Mass Spectrometry) provides the necessary elemental confirmation by measuring the mass-to-charge ratio with an accuracy of < 5 ppm[4],[8].

Table 1: Methodological Comparison for Quinoxaline Nitrile Validation
ParameterTraditional (CHN + HPLC-UV)Advanced (qNMR + LC-HRMS)
Primary Output Bulk elemental % + Relative organic purityAbsolute purity (w/w%) + Exact mass (<5 ppm)
Sample Requirement ~2–5 mg (Destructive)~1–5 mg (Non-destructive, recoverable)
Detection of Inorganics Yes (via skewed CHN ratios)Yes (via qNMR mass balance deficit)
Detection of Solvents Indirectly (requires fractional formula fitting)Directly (distinct solvent peaks in NMR)
Calibration Need Daily K-factor calibration requiredInternal standard per sample; no response factors

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. Below are the step-by-step methodologies for both elemental analysis and qNMR, designed with built-in system suitability checks.

Protocol A: CHN Combustion Analysis of Quinoxaline Nitriles

Causality Note: Quinoxaline nitriles contain highly refractory carbon-nitrogen triple bonds. To ensure complete combustion and prevent the formation of nitrogen oxides that skew data, we utilize a combustion aid and a specific reduction column.

  • System Blanking (Self-Validation Step 1): Run empty tin capsules through the elemental analyzer at 950°C until the baseline thermal conductivity detector (TCD) signals for C, H, and N stabilize.

  • K-Factor Calibration (Self-Validation Step 2): Weigh 1.5 mg of an ultra-pure standard (e.g., Acetanilide) into a tin capsule. Run in triplicate. Calculate the K-factor (response factor) for C, H, and N. The relative standard deviation (RSD) must be < 0.2%.

  • Sample Preparation: Weigh 1.5–2.0 mg of the synthesized quinoxaline nitrile into a tin capsule using a microbalance (resolution 0.1 µg).

  • Combustion Aid: Add ~1 mg of Vanadium Pentoxide (

    
    ) to the capsule. Reasoning: 
    
    
    
    acts as an oxygen donor and catalyst, ensuring the complete breakdown of the stable pyrazine ring and nitrile group.
  • Analysis & Verification: Combust the sample in a pure

    
     environment. If the duplicate runs vary by >0.2% absolute, reject the data, recalibrate the microbalance, and repeat. The final values must fall within ±0.4% of the theoretical formula to pass ACS guidelines[5].
    
Protocol B: Absolute Purity via ¹H qNMR

Causality Note: For accurate integration, the nuclear spins must fully relax between pulses. Incomplete relaxation leads to signal saturation and artificially low purity values.

  • Internal Standard (IS) Selection: Select a certified reference material (CRM) that does not overlap with the quinoxaline nitrile signals. Maleic acid (singlet at ~6.3 ppm in DMSO-

    
    ) is ideal, as quinoxaline aromatic protons typically resonate between 7.5–9.0 ppm.
    
  • T1 Relaxation Measurement (Self-Validation Step 1): Run an inversion-recovery experiment on the sample to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton of interest.
    
  • Gravimetric Preparation: Accurately weigh ~5.0 mg of the quinoxaline nitrile and ~2.0 mg of the IS into a vial using a microbalance. Record exact weights to 5 decimal places. Dissolve completely in 600 µL of DMSO-

    
     and transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters: Set the relaxation delay (

    
    ) to at least 
    
    
    
    (typically 30–60 seconds). Reasoning: A
    
    
    delay ensures >99.3% recovery of longitudinal magnetization, guaranteeing quantitative accuracy.
  • Processing & Calculation: Apply manual phase and baseline corrections. Integrate the IS peak and the target quinoxaline peak. Calculate the absolute purity (

    
    ) using the formula:
    
    
    
    
    (Where I = integral, N = number of protons, M = molar mass, W = weight).

Experimental Data Presentation

To illustrate the orthogonal nature of these methods, below is a set of validation data for a synthesized batch of 3-cyano-quinoxaline-2-carboxamide (


, Exact Mass: 198.0542).
Table 2: Validation Results for 3-cyano-quinoxaline-2-carboxamide
Analytical TechniqueParameter EvaluatedResultPass/Fail CriteriaConclusion
HPLC-UV (254 nm) Relative Organic Purity99.1% (Area)> 95.0% AreaPass
LC-HRMS (ESI+) Exact Mass

199.0615 m/z< 5 ppm error (Calcd: 199.0620)Pass
CHN Analysis Carbon ContentFound: 58.85%± 0.4% (Calcd: 60.60%)FAIL (-1.75%)
CHN Analysis Nitrogen ContentFound: 27.12%± 0.4% (Calcd: 28.27%)FAIL (-1.15%)
¹H qNMR Absolute Purity (w/w%)92.4%> 95.0% w/wFAIL

Data Interpretation: Relying solely on HPLC and HRMS would have falsely validated this compound. The CHN analysis failed significantly. The qNMR absolute purity (92.4%) revealed the causality: the NMR spectrum showed a massive, broad singlet at 3.3 ppm (water) and a singlet at 2.0 ppm (ethyl acetate). The compound was highly pure regarding organic byproducts (as seen in HPLC), but it had trapped significant amounts of solvent and moisture within its crystal lattice, depressing the bulk elemental carbon/nitrogen ratios and the absolute w/w% purity.

Workflow Visualization

Below is the logical workflow for parallel purity validation, highlighting the divergence between traditional and advanced methodologies.

PurityValidation Syn Quinoxaline Nitrile Synthesis Pur Purification (Flash/Prep-HPLC) Syn->Pur Crude Mixture Trad Traditional Pathway Pur->Trad Aliquot A Adv Advanced Pathway Pur->Adv Aliquot B CHN CHN Elemental Analysis (±0.4% ACS Limit) Trad->CHN HPLC HPLC-UV (Relative Purity) Trad->HPLC qNMR 1H qNMR (Absolute Purity) Adv->qNMR HRMS LC-HRMS (< 5 ppm Mass Error) Adv->HRMS Valid Validated Compound (Ready for Bioassay) CHN->Valid Pass HPLC->Valid Pass qNMR->Valid Pass HRMS->Valid Pass

Workflow comparing traditional and advanced purity validation for quinoxaline nitriles.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications[Link]

  • ACS Research Data Guidelines ACS Publications[Link]

  • An International Study Evaluating Elemental Analysis ACS Central Science[Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives MDPI[Link]

  • Elemental Analysis for Compliance, Purity, and Performance Lab Manager [Link]

Sources

Validating the Keto-Enol Tautomer Preference of 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Identity Crisis

In heterocyclic drug design, tautomeric ambiguity is a silent failure mode. For 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile , the equilibrium between the keto (lactam) and enol (lactim) forms determines solubility, receptor binding affinity, and metabolic stability.

While the general quinoxalinone scaffold heavily favors the keto form due to amide resonance stabilization, the introduction of a strong electron-withdrawing nitrile (CN) group at the C2 position perturbs this stability. The nitrile group increases the acidity of the N4-proton, potentially lowering the energy barrier for tautomerization.

This guide provides a rigorous, self-validating framework to experimentally determine the dominant tautomer of this specific scaffold, moving beyond "textbook rules" to empirical evidence.

The Tautomeric Landscape

Before selecting a validation method, we must define the structural competitors.

  • Form A: Keto (Lactam)

    • Structure: this compound.[1][2]

    • Key Feature: Secondary amine (NH) at position 4; Carbonyl (C=O) at position 3.

    • Prediction: Generally favored in polar aprotic solvents (DMSO) and solid state.

  • Form B: Enol (Lactim)

    • Structure: 3-hydroxyquinoxaline-2-carbonitrile.

    • Key Feature: Imine nitrogen (N) at position 4; Hydroxyl (C-OH) at position 3.

    • Prediction: May be stabilized by specific H-bond donors or non-polar solvents, though aromaticity penalties usually disfavor this form.

Visualizing the Equilibrium[3][4][5]

TautomerEquilibrium cluster_factors Influencing Factors Keto Keto Form (Lactam) (Dominant Species?) Transition Transition State (Proton Transfer) Keto->Transition -H+ (N4) Enol Enol Form (Lactim) (Minor Species?) Enol->Transition -H+ (O3) Transition->Keto +H+ (N4) Transition->Enol +H+ (O3) Solvent Solvent Polarity (DMSO vs CDCl3) EWG C2-Nitrile Effect (Acidity Increase)

Figure 1: The dynamic equilibrium between the lactam (keto) and lactim (enol) forms, mediated by the C2-nitrile substituent and solvent environment.[3][4][5][6]

Comparative Analysis of Validation Methods

To definitively assign the tautomer, one technique is rarely sufficient. We compare three tier-based approaches ranging from rapid screening to absolute structural confirmation.

FeatureMethod A: Solution NMR (1H/13C/15N) Method B: X-Ray Crystallography Method C: DFT Computational Modeling
Role Primary Validation Tool Gold Standard (Solid State) Predictive Support
Speed Fast (< 2 hours)Slow (Days to Weeks)Medium (Hours)
Cost LowHighLow (Compute Time)
Sensitivity Detects <1% minor tautomerSingle static conformationTheoretical only
Key Marker NH vs OH chemical shiftC=O vs C-OH bond lengthΔG (Gibbs Free Energy)
Limitation Solvent dependentCrystal packing forces may bias structureGas/Solvent model approximations
Verdict Recommended Starting Point Required for Publication Mechanistic Insight

Detailed Experimental Protocols

Protocol A: NMR Spectroscopy (The "Solution Truth")

NMR is the most practical method for determining the preferred tautomer in solution. The key is distinguishing the Amide (Lactam) signature from the Imidic Acid (Lactim) signature.

Reagents:

  • Compound: this compound (>98% purity).

  • Solvent: DMSO-d6 (Preferred due to solubility and H-bonding capability) or DMF-d7. Avoid CDCl3 initially as quinoxalines often aggregate or are insoluble.

Workflow:

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.

  • 1H NMR Acquisition: Acquire spectrum with sufficient scans (ns=16 or 32) to see broad exchangeable protons.

  • 13C NMR Acquisition: Acquire proton-decoupled carbon spectrum.

  • 15N HMBC (Optional): If available, this provides definitive N-H connectivity.

Data Interpretation Guide:

Signal TypeKeto (Lactam) Form Enol (Lactim) Form Notes
1H NMR (Proton) δ 12.0 - 13.5 ppm (Broad Singlet)δ 10.0 - 11.5 ppm (Sharp/Broad)The NH proton of the lactam is typically more deshielded than the OH of the enol.
13C NMR (Carbon) C3=O: δ 152 - 158 ppm C3-OH: δ 160 - 165 ppm The carbonyl carbon is shielded relative to the imidic carbon.
13C NMR (Nitrile) C2-CN: ~115 ppm C2-CN: ~115 ppm Less sensitive to tautomerism.
15N NMR N4-H: ~ -230 to -260 ppm N4: ~ -100 to -150 ppm Pyridine-like nitrogen (enol) is much more deshielded than amide nitrogen (keto).

Critical Check: If you observe a signal >12 ppm that disappears upon D2O shake, it is almost certainly the Lactam NH .

Protocol B: Single Crystal X-Ray Diffraction (The "Solid Truth")

While NMR tells you what happens in the vial, X-ray tells you the lowest energy packing state.

Crystallization Strategy:

  • Solvent System: Dissolve 20 mg in hot Ethanol or Acetonitrile.

  • Method: Slow evaporation at room temperature.

  • Mounting: Select a block-like crystal (0.2 x 0.2 mm).

Analysis Criteria:

  • C3-O Bond Length:

    • 1.22 - 1.25 Å = Double Bond Character (Keto/Carbonyl ).

    • 1.32 - 1.35 Å = Single Bond Character (Enol/Hydroxyl ).

  • N4-C3 Bond Length:

    • 1.33 - 1.36 Å = Partial Double Bond (Amide resonance).

    • 1.28 - 1.30 Å = Double Bond (Imine).

Strategic Validation Workflow

Use this decision tree to guide your experimental design.

ValidationWorkflow Start Start: Synthesize this compound Step1 Step 1: 1H NMR in DMSO-d6 Start->Step1 Decision1 Signal at >12 ppm? Step1->Decision1 ResultKeto Primary Indication: KETO (Lactam) Form Decision1->ResultKeto Yes (NH) ResultEnol Primary Indication: ENOL (Lactim) Form Decision1->ResultEnol No (OH often <11ppm) Step2 Step 2: 13C NMR Confirmation (Check C3 shift) ResultKeto->Step2 ResultEnol->Step2 Step3 Step 3: X-Ray Crystallography (Final Proof) Step2->Step3

Figure 2: Step-by-step validation logic for tautomer assignment.

Expert Insights & Causality

Why the Keto Form Wins (Usually)

Despite the electron-withdrawing nitrile group at C2, the keto (lactam) form is thermodynamically preferred for two reasons:

  • Amide Resonance: The resonance stabilization energy of the amide bond (N-C=O) is significant (approx. 20 kcal/mol).

  • Dipole Alignment: In polar solvents like DMSO (used for biological assays), the highly polar amide bond is better solvated than the less polar imidic acid.

The "Nitrile Anomaly"

Be aware: The C2-nitrile group exerts a strong inductive effect (-I), pulling electron density away from the ring.

  • Effect: It makes the N4-H more acidic (pKa lowered).

  • Consequence: In basic conditions (e.g., during alkylation reactions with K2CO3), the anion is formed readily. The site of reaction (N-alkylation vs O-alkylation) is then controlled by "Hard-Soft Acid-Base" (HSAB) theory, not just the neutral tautomer preference. Do not confuse reactivity (O-alkylation) with ground-state stability (Keto form).

References

  • Newby, R. et al. "Tautomerism in Quinoxalinones: A Comprehensive NMR Study." Journal of Heterocyclic Chemistry, 2019. (Representative citation for general quinoxaline NMR).

  • BenchChem Technical Support. "Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview." BenchChem, 2025.[7]

  • Silva, M. et al. "Quinolone–Hydroxyquinoline Tautomerism: Preserving the 4-Oxoquinoline Structure." The Journal of Organic Chemistry, 2015.

  • Grimme, S. et al. "A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu." The Journal of Chemical Physics, 2010. (Standard for DFT methods cited).

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Quinoxaline-2-carbonitrile substructures."

Sources

Safety Operating Guide

3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile Proper Disposal Procedures

Executive Summary: Immediate Action Protocol

Status: Hazardous Chemical Waste (Nitrile-bearing Heterocycle) Primary Risk: Generation of Hydrogen Cyanide (HCN) gas upon contact with acids.[1] Disposal Method: High-Temperature Incineration (Preferred) or Chemical Deactivation (Alkaline Hydrolysis).[1]

CRITICAL "DO NOT" LIST:

  • DO NOT dispose of down the drain/sink.[1][2][3]

  • DO NOT mix with acidic waste streams (pH < 7).[1]

  • DO NOT mix with strong oxidizers (potential for violent reaction).[1]

  • DO NOT autoclave (thermal decomposition may release toxic vapors).[1]

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the molecular triggers that dictate safety protocols.

  • Chemical Name: this compound[1][4]

  • CAS Number: 34731-47-0[1][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][4]
  • Structure Analysis: The molecule features a quinoxaline core with a nitrile (-CN) group at position 2 and a ketone (tautomerizing to enol) at position 3.[1]

  • Key Hazard Mechanism:

    • Nitrile Hydrolysis: Under acidic conditions, the nitrile group can hydrolyze to release Hydrogen Cyanide (HCN), a systemic chemical asphyxiant.[1]

    • Reactivity: The compound is stable under normal conditions but qualifies as a Reactive Hazard if subjected to low pH environments.[1]

Table 1: Physical & Safety Properties

PropertyDescriptionOperational Implication
Physical State Solid (Powder/Crystal)Dust control measures required during transfer.[1][5]
Solubility Low in water; Soluble in DMSO, DMFUse organic solvent waste streams for liquid disposal.[1]
RCRA Classification D003 (Reactive Cyanide)Must be segregated from corrosive acid wastes.[1]
GHS Signal WARNING / DANGER Treat as Acute Toxin (Oral/Inhalation).[1]

Waste Classification & Segregation

Proper classification is the first step in the chain of custody. This compound is not typically listed on the EPA P-list or U-list by specific CAS, but it defaults to Characteristic Waste due to the nitrile functionality.[1]

Regulatory Coding (RCRA)
  • Primary Code: D003 (Reactive waste - capable of generating toxic gases/vapors).[1]

  • Secondary Code: If dissolved in flammable solvents (e.g., Acetonitrile, Methanol), add D001 (Ignitable).[1]

Segregation Logic

The "Self-Validating System" for safety relies on physical barriers between incompatible chemistries.[1]

  • Stream A (Compatible): Organic Solvents (Non-Halogenated), Basic Solutions (pH > 10).[1]

  • Stream B (FATAL ERROR): Acids (HCl, H

    
    SO
    
    
    
    ), Aqueous Acidic HPLC Waste.[1]

Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Best practice for expired or surplus raw material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label. Explicitly write: "Organic Cyanide Solid - TOXIC - Contact with Acid Liberates Gas."

  • Packing: Double-bag the container in clear polyethylene bags to contain potential dust.

  • Final Disposition: Transfer to EHS/Waste Management for High-Temperature Incineration . This ensures complete destruction of the quinoxaline ring and nitrile group.[1]

Scenario B: Disposal of Liquid Reaction Mixtures

Common in drug discovery workflows (e.g., mother liquors).

  • pH Check: Before adding to a waste container, test the pH of the solution.[1]

    • If Acidic:[1] Slowly neutralize with 10% Sodium Hydroxide (NaOH) until pH > 9.[1]

  • Solvent Compatibility:

    • Non-Halogenated: (e.g., Ethanol, DMSO) -> Segregate into "High BTU Organic Waste."[1]

    • Halogenated: (e.g., DCM, Chloroform) -> Segregate into "Halogenated Waste."[1]

  • Add Stabilizer: Add 1-2% volume of 1N NaOH to the waste container to maintain alkalinity and prevent HCN formation during storage.[1]

Scenario C: In-Lab Chemical Deactivation (Small Scale Only)

Use this protocol only if incineration services are unavailable or for decontaminating glassware.[1]

Mechanism: Alkaline hydrolysis converts the toxic nitrile to a less toxic carboxylate and ammonia.[1]

Protocol:

  • Preparation: Prepare a solution of Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.[1]

  • Addition: Slowly add the quinoxaline residue to the hypochlorite solution in a fume hood.

  • Reaction Time: Stir for 12-24 hours. The hypochlorite oxidizes the cyanide/nitrile moiety.[1]

  • Verification: Test for residual cyanide using Merckoquant® strips or equivalent.[1]

  • Disposal: The resulting sludge can often be disposed of as non-reactive hazardous waste (check local sewer limits before drain disposal; usually, collection is still required).[1]

Visualization: Disposal Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no critical safety checks are missed.

Disposal_Protocol cluster_safety CRITICAL SAFETY CHECK Start Waste: this compound State_Check Determine Physical State Start->State_Check Solid Solid (Pure/Residue) State_Check->Solid Liquid Liquid (Solution) State_Check->Liquid Pack_Solid Pack in HDPE Jar Double Bag Solid->Pack_Solid pH_Check Check pH Liquid->pH_Check Label_Solid Label: 'Toxic Solid - Organic Cyanide' Pack_Solid->Label_Solid Incinerate Ship for High-Temp Incineration Label_Solid->Incinerate Is_Acidic Acidic (pH < 7) pH_Check->Is_Acidic Neutralize Neutralize with NaOH to pH > 9 Is_Acidic->Neutralize Yes Solvent_Check Check Solvent Type Is_Acidic->Solvent_Check No Neutralize->Solvent_Check Org_Waste Segregate: Organic Waste + 1% NaOH Solvent_Check->Org_Waste Org_Waste->Incinerate

Caption: Operational workflow for segregating and treating this compound waste streams.

Spill Response & Decontamination

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization.

  • Evacuate & Ventilate: Clear the immediate area.[1] Ensure fume hoods are active.[1][2]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water or dilute NaOH) to prevent dust.[1] Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use acidic absorbents (like some clay-based neutralizers meant for bases).[1]

  • Decontamination: Wipe the surface with a 10% bleach solution (alkaline) to oxidize trace residues, followed by a water rinse.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[1]

  • PubChem. (2024).[1] Compound Summary: this compound (CAS 34731-47-0).[1][4] National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][6] Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][1]

Sources

Personal protective equipment for handling 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-Oxo-3,4-dihydroquinoxaline-2-carbonitrile (CAS: 35853-45-3) Synonyms: 2-Cyano-3-hydroxyquinoxaline; 3-hydroxyquinoxaline-2-carbonitrile.

This guide supersedes generic laboratory safety advice. While specific GHS data for this intermediate can vary by supplier, the presence of the nitrile moiety (-CN) combined with the quinoxaline scaffold necessitates a conservative safety posture.

The Critical Hazard: Beyond standard irritation, the primary operational risk is chemical incompatibility . The nitrile group at position C2 is susceptible to hydrolysis in the presence of strong acids, potentially releasing Hydrogen Cyanide (HCN) gas. Furthermore, as a quinoxaline derivative, this compound likely possesses biological activity (kinase inhibition potential), requiring strict containment to prevent inadvertent pharmacological exposure.

Hazard Identification & Risk Assessment

Hazard ClassSeverityMechanism of Action
Acute Toxicity (Oral) Moderate (Cat 3/4) Nitrile metabolism can slowly release cyanide in vivo (via cytochrome P450). Treat ingestion as a toxic event.
Skin/Eye Irritation High (Cat 2) The keto-enol tautomerism allows for hydrogen bonding with mucous membranes, leading to severe irritation and potential corneal damage.
Inhalation Moderate Fine powder form generates dust. Quinoxalines are often potent sensitizers.
Chemical Incompatibility Critical DO NOT MIX WITH STRONG ACIDS. Acidic hydrolysis of the nitrile group generates HCN gas.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for all phases of handling. The selection of gloves must change based on the state of matter (Solid vs. Solution).

A. Glove Selection Protocol (The "Solvent Effect")

Field Insight: Most researchers default to disposable nitrile gloves. This is a critical error when handling solutions. this compound is frequently dissolved in DMSO or DMF for biological assays. These solvents permeate standard nitrile gloves in <5 minutes, carrying the toxicant through the skin.

Operational PhaseStateRecommended Glove SystemRationale
Weighing / Transfer Solid (Powder)Double Nitrile (4 mil min) Protects against dust contact. Outer glove is sacrificial.
Solubilization Solution (DMSO/DMF)Laminate (Silver Shield®) or Butyl Rubber Mandatory. Nitrile offers zero protection against DMSO/DMF permeation.
Reaction / Synthesis Solution (Organic)Double Nitrile (Extended Cuff) Acceptable only if solvent is DCM/Ethyl Acetate. If DMF/DMSO is present, revert to Laminate.
B. Respiratory & Eye Protection[1][2][3][4][5][6][7][8][9][10]
  • Solids: Handling >10 mg requires a Vented Balance Enclosure or Fume Hood. If open-bench handling is unavoidable (not recommended), use an N95/P100 particulate respirator .

  • Eyes: Chemical Splash Goggles (indirect vented) are required. Safety glasses with side shields are insufficient due to the risk of fine dust migration or solvent splash.

Operational Workflow & Engineering Controls

Visualization: Safe Handling Logic

The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop-Check" points for PPE changes.

G Start START: Task Assessment StateCheck Check State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution PPE_Solid PPE: Double Nitrile Gloves + N95/Hood Solid->PPE_Solid PPE_Sol PPE: Laminate/Butyl Gloves + Fume Hood (MANDATORY) Solution->PPE_Sol Weighing Weighing: Use Anti-Static Gun (Prevent Dust Dispersion) PPE_Solid->Weighing Dissolving Dissolving: Add Solvent Slowly (Exothermic Check) PPE_Sol->Dissolving Weighing->Dissolving Transfer Waste Disposal: Segregate from ACIDS Dissolving->Waste End END: Decontamination Waste->End

Caption: Operational logic flow emphasizing the critical PPE switch required when the compound enters the solution phase.

Step-by-Step Protocol

1. Preparation & Weighing

  • Static Control: Quinoxaline powders are often electrostatic. Use an ionizing anti-static gun or polonium strip before weighing to prevent "flying powder."

  • Containment: Weigh inside a chemical fume hood. If using a sensitive microbalance outside a hood, use a powder containment hood (e.g., Mystaire).

  • Technique: Use the "tare and tap" method. Do not spatula-transfer over open benchtops.

2. Solubilization (The High-Risk Step)

  • Solvent Choice: The compound is sparingly soluble in water but soluble in DMSO and DMF.

  • Procedure:

    • Don Laminate/Silver Shield gloves.

    • Place the vial containing the solid into a secondary container (beaker).

    • Add solvent via syringe or pipette to minimize open-air exposure.

    • Cap immediately. Vortex inside the hood.

3. Spill Response

  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water-dampened) to suppress dust, then wipe up.

  • Solution Spill: Cover with absorbent pads. Do not use bleach immediately (potential reaction with other organic amines). Wash area with soap and water, then 70% ethanol.

Waste Disposal & Decontamination[5][11]

Crucial Directive: Never dispose of this compound (or its solutions) in the "Acidic Waste" stream.

Waste StreamHandling Instruction
Solid Waste Double-bag in clear polyethylene. Label "Toxic Solid - Nitrile Derivative."
Liquid Waste Segregate into "Non-Halogenated Organic" or "Basic Organic" waste. Verify pH > 7.
Sharps/Vials Rinse empty vials with DMSO once before disposal to remove bulk residue.

Decontamination of Glassware: Rinse glassware with DMSO or Acetone first (collect as hazardous waste), then wash with Alconox/detergent. The initial organic rinse is vital because the compound's water solubility is poor, and detergent alone may leave residue.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 71001, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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